molecular formula C51H80O18 B3434051 Ziziphin CAS No. 73667-51-3

Ziziphin

Cat. No.: B3434051
CAS No.: 73667-51-3
M. Wt: 981.2 g/mol
InChI Key: SPFBVQWRJFUDBB-UHFFFAOYSA-N
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Description

Ziziphin is a triterpene glycoside compound isolated from the leaves of the jujube plant ( Ziziphus jujuba ). It is recognized in research for its potent taste-modifying properties, specifically functioning as a natural anti-sweet agent . Studies show that this compound effectively suppresses the perceived sweetness of a wide range of substances, including common carbohydrates like glucose and fructose, bulk and intense sweeteners (e.g., steviol glycosides and aspartame), and sweet amino acids such as glycine, without affecting the perception of bitter, sour, or salty tastes . This targeted activity makes it a valuable tool for neuroscientists and sensory researchers studying the mechanisms of taste transduction and sweet taste receptor function. The compound belongs to the class of organic compounds known as triterpenoids and has a molecular formula of C51H80O18 and a molecular weight of 981.17 g/mol . As a purified biochemical, this compound is supplied for laboratory research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

73667-51-3

Molecular Formula

C51H80O18

Molecular Weight

981.2 g/mol

IUPAC Name

[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3

InChI Key

SPFBVQWRJFUDBB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Origin of Product

United States

Foundational & Exploratory

Ziziphin: A Technical Guide to its Discovery, Isolation, and Biological Context from Ziziphus jujuba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ziziphin, a bioactive saponin (B1150181) isolated from the leaves of Ziziphus jujuba (jujube). The document details its discovery, outlines a comprehensive protocol for its isolation and purification, presents available quantitative data, and explores the biological signaling pathways modulated by related saponins (B1172615) from the same plant, offering insights into its potential pharmacological applications.

Discovery and Significance

This compound, a triterpenoid (B12794562) saponin, was first isolated and characterized by Kurihara et al. in 1988 from the leaves of Ziziphus jujuba. Their work identified this compound as a substance with sweetness-inhibiting properties. Saponins from Ziziphus species, including the well-studied jujubosides from the seeds, are known for a range of biological activities, such as sedative, hypnotic, anti-inflammatory, and neuroprotective effects. While research on this compound specifically is limited, its structural class suggests potential for significant pharmacological activity, making it a compound of interest for further investigation.

Quantitative Analysis of Bioactive Compounds in Ziziphus jujuba

Quantitative data specifically for this compound content in Ziziphus jujuba is not widely available in the literature. However, numerous studies have quantified other major bioactive components in various parts of the plant, which provides a valuable context for understanding its phytochemical landscape. The following tables summarize the findings on total flavonoid, saponin, and phenolic contents, as well as the quantities of other specific compounds.

Table 1: Total Phenolic, Flavonoid, and Saponin Content in Ziziphus jujuba

Plant PartCompound ClassExtraction SolventMethodContentReference
LeavesTotal PhenolsMethanol (B129727)Folin-Ciocalteu13.70 mg GAE/g DW[1]
LeavesTotal FlavonoidsMethanol-6.73 mg ER/g DW[1]
FruitTotal Saponins70% Ethanol (B145695)HPLC-ELSDNot Specified[2]
SeedTotal SaponinsMethanol-Not Specified[3]
MesocarpTotal Flavonoids60% Ethanol-Purity of 58.32% after purification[4]

GAE: Gallic Acid Equivalents; ER: Rutin Equivalents; DW: Dry Weight.

Table 2: Quantitative Analysis of Specific Bioactive Compounds in Ziziphus jujuba

CompoundPlant PartCultivar/VarietyMethodContent (mg/g FW or DW)Reference
RutinFruitNot SpecifiedHPLC0.053 - 0.53 μg (linear range)[4]
Cyanidin 3-O-galactosidePeel'Sanbianhong'UHPLC-Q-Orbitrap MS4.585 mg/g FW
DelphinidinPeel'Sanbianhong'UHPLC-Q-Orbitrap MS0.488 mg/g FW
CyanidinPeel'Sanbianhong'UHPLC-Q-Orbitrap MS6.259 mg/g FW
Delphinidin 3-O-glucosidePeel'Sanbianhong'UHPLC-Q-Orbitrap MS0.256 mg/g FW

FW: Fresh Weight; DW: Dry Weight.

Experimental Protocols: Isolation and Purification of this compound

While the original, detailed protocol from Kurihara et al. is not readily accessible, a general methodology for the isolation of saponins from Ziziphus jujuba leaves can be constructed based on established phytochemical techniques. The following is a comprehensive, multi-step protocol.

Plant Material and Extraction
  • Collection and Preparation : Fresh leaves of Ziziphus jujuba are collected and authenticated. The leaves are washed, dried in the shade or a ventilated oven at 40-50°C, and then ground into a fine powder.

  • Solvent Extraction : The powdered leaf material is extracted with 70-80% methanol or ethanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction. The extracts are then combined and filtered.

  • Solvent Removal : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Liquid-Liquid Partitioning
  • Degreasing : The crude extract is suspended in water and partitioned with n-hexane or petroleum ether to remove lipids and chlorophyll. The aqueous layer is retained.

  • Fractionation : The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

Chromatographic Purification
  • Column Chromatography : The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).

  • Elution Gradient : The column is eluted with a gradient of chloroform-methanol-water or ethyl acetate-ethanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • TLC Analysis : TLC plates (silica gel GF254) are developed using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v). The spots are visualized by spraying with a 10% sulfuric acid solution in ethanol followed by heating, which is a characteristic test for saponins.

  • Further Purification : Fractions containing the target saponin (this compound) are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Characterization

The purified this compound is characterized using spectroscopic methods:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural elucidation.

  • Infrared (IR) Spectroscopy : To identify functional groups.

Ziziphin_Isolation_Workflow PlantMaterial Dried Ziziphus jujuba Leaf Powder Extraction Methanol/Ethanol Extraction PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane & n-Butanol) CrudeExtract->Partitioning nButanolFraction n-Butanol Fraction (Saponin Rich) Partitioning->nButanolFraction ColumnChromatography Silica Gel Column Chromatography nButanolFraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Preparative HPLC / Sephadex LH-20 FractionCollection->Purification This compound Purified this compound Purification->this compound Characterization Structural Characterization (MS, NMR, IR) This compound->Characterization

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Specific studies on the signaling pathways modulated by this compound are not currently available. However, research on other saponins from Ziziphus jujuba, particularly jujuboside A and B from the seeds, provides valuable insights into the potential biological activities of this class of compounds. It is plausible that this compound may exert its effects through similar mechanisms.

PI3K/Akt/mTOR Signaling Pathway

Jujuboside A has been shown to protect cardiomyocytes from injury by activating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway JujubosideA Jujuboside A PI3K PI3K JujubosideA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Figure 2: Activation of PI3K/Akt/mTOR pathway by Jujuboside A.
Glutamate-Mediated Excitatory Signaling Pathway

Jujuboside A has also been found to inhibit the glutamate-mediated excitatory signal pathway in the hippocampus. It achieves this by inhibiting the release of glutamate (B1630785) and suppressing the subsequent increase in intracellular calcium levels, potentially through an anti-calmodulin action. This inhibitory effect on glutamatergic signaling is thought to contribute to the sedative and neuroprotective properties of Ziziphus jujuba extracts.

Glutamate_Pathway JujubosideA Jujuboside A GlutamateRelease Glutamate Release JujubosideA->GlutamateRelease Inhibits CaM Calmodulin (CaM) JujubosideA->CaM Inhibits IntracellularCa Intracellular Ca2+ Increase GlutamateRelease->IntracellularCa Leads to CaM->IntracellularCa Mediates NeuronalExcitation Neuronal Excitation IntracellularCa->NeuronalExcitation Causes

Figure 3: Inhibition of Glutamate-Mediated Excitation by Jujuboside A.

Future Directions

The discovery and initial characterization of this compound from Ziziphus jujuba leaves open up several avenues for future research. A priority is to obtain a detailed and reproducible protocol for its high-yield isolation. Subsequently, comprehensive in vitro and in vivo studies are needed to elucidate its specific pharmacological activities and the underlying molecular mechanisms, including its effects on various signaling pathways. Quantitative analysis of this compound content in different cultivars and at different growth stages of Ziziphus jujuba would also be valuable for standardization and quality control of potential therapeutic products. Given the known bioactivities of other saponins from this plant, this compound represents a promising lead compound for the development of novel therapeutics.

References

Ziziphin: A Comprehensive Technical Overview of its Chemical Structure and Taste-Modifying Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin is a bioactive triterpene glycoside renowned for its potent sweet-suppressing properties. Isolated from the leaves of the jujube plant (Ziziphus jujuba), this natural compound has garnered significant interest within the scientific community for its potential applications in taste modulation and as a tool for studying the mechanisms of sweet taste perception. This technical guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, and an overview of the methodologies relevant to its study.

Chemical Structure of this compound

This compound is a complex saponin (B1150181) glycoside. Its structure consists of a triterpenoid (B12794562) aglycone, jujubogenin, linked to a sugar moiety. The intricate arrangement of its atoms gives rise to its unique taste-modifying functionality.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₁H₈₀O₁₈[1][2]
Molecular Weight 981.17 g/mol [1]
IUPAC Name (2S,3R,4R,5S,6S)-3-acetyloxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate[3]
SMILES String C[C@@H]1O--INVALID-LINK--C5CCC6C7(COC8(C7)OC(C--INVALID-LINK--(O[C@@H]7O--INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)[C@H]7OC(C)=O)[C@]68C)C=C(C)C)C5CCC4C3(C)C)--INVALID-LINK--[C@H]2O">C@@H--INVALID-LINK----INVALID-LINK--[C@H]1O[1]
CAS Number 73667-51-3[1]

Mechanism of Action: Antagonism of the Sweet Taste Receptor

This compound's primary biological activity is the selective inhibition of sweet taste perception. It acts as a competitive antagonist of the T1R2/T1R3 G-protein coupled receptor, which is the principal receptor responsible for detecting sweet compounds in humans.[1] By binding to this receptor, this compound prevents sweet molecules from activating the downstream signaling cascade that ultimately leads to the perception of sweetness. This inhibitory effect is specific to sweet taste, with no significant impact on the perception of other tastes such as sour, bitter, or salty.[2]

Sweet Taste Receptor Signaling Pathway

The canonical signaling pathway for sweet taste, which is antagonized by this compound, is initiated by the binding of a sweetener to the T1R2/T1R3 receptor. This event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of ATP as a neurotransmitter. This signal is then transmitted to the brain, resulting in the perception of sweet taste.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds & Activates This compound This compound This compound->T1R2_T1R3 Binds & Inhibits G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLC_beta2 PLC-β2 G_protein->PLC_beta2 Activates IP3 IP3 PLC_beta2->IP3 Generates from PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Causes ATP_release ATP Release (Neurotransmitter) Depolarization->ATP_release Triggers To_Brain Signal to Brain ATP_release->To_Brain

Figure 1. Antagonistic action of this compound on the sweet taste signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not consistently reported across the scientific literature. However, general methodologies for the extraction of saponins (B1172615) and other phytochemicals from Ziziphus jujuba leaves provide a foundational approach.

General Extraction and Isolation of Saponins from Ziziphus jujuba Leaves

The following is a generalized protocol based on common phytochemical extraction techniques. Optimization is necessary for the specific isolation of this compound.

  • Sample Preparation: Fresh leaves of Ziziphus jujuba are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.

  • Solvent Extraction: The powdered leaf material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, using methods such as Soxhlet extraction, maceration, or ultrasonication. The choice of solvent and extraction method can significantly influence the yield and purity of the crude extract.

  • Fractionation: The crude extract is then concentrated under reduced pressure to remove the solvent. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

  • Purification: The saponin-rich fraction is further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or a macroporous resin, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual saponins like this compound.

Extraction_Workflow Start Ziziphus jujuba Leaves Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Solvent Partitioning Concentration->Fractionation Purification Column Chromatography Fractionation->Purification Prep_HPLC Preparative HPLC Purification->Prep_HPLC Ziziphin_isolate Isolated this compound Prep_HPLC->Ziziphin_isolate

Figure 2. General workflow for the isolation of this compound.
Quantitative Analysis

While a standardized HPLC-UV method for the routine quantification of this compound is not widely published, a general approach would involve the following:

  • Chromatographic System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: Calculation of this compound concentration based on a calibration curve generated from a purified this compound standard.

Conclusion

This compound stands out as a fascinating natural product with a highly specific biological activity. Its well-defined chemical structure and its role as a competitive antagonist of the T1R2/T1R3 sweet taste receptor make it an invaluable tool for research in gustatory science and a potential candidate for development in the food and pharmaceutical industries. While further research is needed to establish standardized protocols for its isolation and quantification, the existing body of knowledge provides a solid foundation for future investigations into this potent taste-modifying molecule.

References

A Preliminary Investigation of Ziziphin's Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin refers to a complex mixture of compounds, prominently including saponins, flavonoids, and polysaccharides, derived from various parts of plants belonging to the Ziziphus genus (Rhamnaceae family). Species such as Ziziphus jujuba (Jujube), Ziziphus spina-christi, and Ziziphus mauritiana have been utilized for centuries in traditional medicine to treat a wide array of ailments, including diabetes, inflammation, insomnia, and cancer.[1][2] Modern scientific investigation has sought to validate these ethnopharmacological uses, revealing a broad spectrum of biological activities. The primary bioactive components responsible for these effects are believed to be triterpenic acids, flavonoids, polysaccharides, and phenolic acids.[2][3]

This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. It consolidates quantitative data from various preclinical studies, details the experimental protocols used, and visualizes key molecular pathways and workflows to support further research and development in this promising area.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathogenic factor in numerous diseases.[4] this compound extracts have demonstrated significant antioxidant potential, largely attributed to their high content of phenolic and flavonoid compounds, which can scavenge free radicals and chelate metal ions.[1][5]

Quantitative Data: Antioxidant Assays
Assay TypePlant Part/ExtractKey Finding (IC50)Reference Species
DPPH Radical ScavengingCH2Cl2:CH3OH (1:1) Root Extract1.51 µg/mLZ. spina-christi
DPPH Radical ScavengingMethanolic Crude Extract136.49 µg/mLZ. nummularia
ABTS Radical ScavengingMethanolic Crude Extract78.9 µg/mLZ. nummularia
H₂O₂ Radical ScavengingFruit Extract189.2 µg/mLZ. mauritiana
Experimental Protocols

2.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is a common spectrophotometric method for determining antioxidant capacity.[6][7] The protocol generally involves:

  • Preparation of Reagents: A stock solution of the this compound extract is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol (B129727) (e.g., 0.04% w/v) is also prepared.[7]

  • Reaction Mixture: The this compound extract at various concentrations is added to the DPPH solution. A control is prepared with the solvent and the DPPH solution, while a blank contains the extract and methanol without DPPH.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[6]

  • Calculation: The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample relative to the control. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

2.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Radical Generation: The ABTS•+ radical is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction: The this compound extract is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined, similar to the DPPH assay.

Visualization: General Workflow for In Vitro Antioxidant Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare this compound Extract Stock Solution p2 Prepare Serial Dilutions p1->p2 r1 Mix Extract Dilutions with Radical Solution p2->r1 p3 Prepare DPPH/ABTS Radical Solution p3->r1 r2 Incubate in Dark (e.g., 30 min) r1->r2 a1 Measure Absorbance (e.g., 517 nm for DPPH) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Workflow for In Vitro Antioxidant Capacity Determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, diabetes, and cancer.[8] this compound has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]

Quantitative Data: Anti-inflammatory Assays
Assay TypeModelTreatmentDose% Inhibition / EffectReference Species
Carrageenan-induced Paw EdemaIn vivo (Rats)Ethanolic Fruit Extract-Significant inhibition of edemaZ. jujuba
Formalin Test (Inflammatory Phase)In vivo (Mice)Hydro-ethanolic Root Bark Extract300 mg/kg83.36% inhibitionZ. abyssinica
Acetic Acid WrithingIn vivo (Mice)Hydro-ethanolic Root Bark Extract30-300 mg/kgSignificant decrease in writhingZ. abyssinica
NO, ROS, Cytokine ProductionIn vitro (LPS-stimulated RAW 264.7 macrophages)Methanolic Leaf Extract50 & 100 µg/mLSignificant reductionZ. mauritiana
Experimental Protocols

3.2.1 Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model for evaluating acute inflammation.[11][12]

  • Animal Grouping: Rats are divided into several groups: a normal control, a negative control (carrageenan only), a positive control (a standard anti-inflammatory drug like diclofenac), and test groups receiving different doses of the this compound extract.[12]

  • Treatment: The test groups are pre-treated orally with the this compound extract, typically one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% solution in saline) is administered into the right hind paw of the rats.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for the treated groups compared to the negative control group.

3.2.2 Inhibition of Nitric Oxide (NO) Production in Macrophages This in vitro assay assesses the effect of a substance on the production of the pro-inflammatory mediator NO in immune cells.[9]

  • Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the this compound extract for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.

  • Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The inhibitory effect of the extract on NO production is determined by comparing the nitrite concentrations in the treated wells to the LPS-only stimulated wells. Cell viability is also assessed (e.g., using an MTT assay) to rule out cytotoxicity.

Visualization: NF-κB Signaling Pathway Modulation

Studies have shown that this compound extracts can attenuate inflammation by downregulating the NF-κB signaling pathway.[9][10] The mechanism involves inhibiting the translocation of the p65 subunit to the nucleus.

G This compound This compound bax ↑ Bax Expression (Pro-apoptotic) This compound->bax bcl2 ↓ Bcl-2 Expression (Anti-apoptotic) This compound->bcl2 ratio ↑ Increased Bax/Bcl-2 Ratio bax->ratio bcl2->ratio mito Mitochondrial Permeability ratio->mito Promotes cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Ziziphin's Mechanism of Action on Taste Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziziphin, a triterpenoid (B12794562) saponin (B1150181) derived from the leaves of Ziziphus jujuba, is a potent modifier of sweet taste perception. It selectively and temporarily suppresses the ability to taste sweet compounds, making it a valuable tool for studying the mechanisms of sweet taste transduction and a potential candidate for applications in food science and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on taste receptors and downstream signaling pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows. While research on this compound is ongoing, this document consolidates existing knowledge to serve as a foundational resource for professionals in the field.

Introduction

The sensation of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). This receptor, located on the apical membrane of Type II taste receptor cells within taste buds, recognizes a wide array of natural and artificial sweeteners. This compound has been identified as a selective antagonist or modulator of this pathway. Unlike general taste inhibitors, this compound's effect is highly specific to sweetness, with little to no impact on the perception of sour, salty, bitter, or umami tastes. This specificity makes it an invaluable molecular probe for dissecting the sweet taste pathway. This guide will explore its molecular interactions, cellular effects, and the methodologies used to characterize its function.

Core Mechanism of Action

This compound is believed to exert its sweet-suppressing effect by interacting directly with the T1R2/T1R3 sweet taste receptor on the extracellular side of the taste receptor cell membrane. While the precise binding site has not been fully elucidated, the prevailing hypothesis is that this compound binds to the receptor in a manner that prevents sweeteners from activating it, functioning as a competitive or allosteric antagonist. The effect is temporary, with sweetness perception returning after this compound is cleared from the oral cavity, suggesting a reversible binding mechanism.

Interaction with the T1R2/T1R3 Receptor

The primary target of this compound is the T1R2/T1R3 receptor complex. The current model suggests that this compound binds to one or both subunits, inducing a conformational change that prevents the receptor from transitioning to its active state upon sweetener binding. The dissociation of this compound from the receptor appears to be faster than that of other sweet-suppressing compounds like gymnemic acids.

Downstream Signaling Pathway

The canonical sweet taste signaling cascade begins with the activation of the T1R2/T1R3 receptor. This leads to the activation of the G-protein gustducin, which in turn stimulates phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent cation channel. The resulting influx of Na⁺ ions depolarizes the cell, leading to the release of ATP via CALHM1/3 channels, which acts as a neurotransmitter to signal afferent nerve fibers. This compound is thought to inhibit this entire cascade at its very first step: receptor activation.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds & Activates This compound This compound This compound->T1R2_T1R3 Binds & Inhibits G_protein Gustducin (Gα, Gβγ) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R3 Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Depolarization (Na⁺ Influx) TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve Afferent Nerve Fiber ATP_release->Nerve Signals

Caption: Canonical sweet taste signaling pathway and the inhibitory action of this compound.

Potential Interaction with Other Receptors

Recent studies have suggested that this compound's biological activity may not be exclusively limited to the T1R2/T1R3 receptor. Research into its effects on fat taste perception has shown that this compound can induce intracellular calcium signaling in human taste bud cells (hTBCs), partially through a pathway involving the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor. This suggests that this compound may have a broader range of targets than initially understood, although its sweet-suppressing activity is still primarily attributed to its interaction with T1R2/T1R3.

Quantitative Data

Quantitative data on the direct interaction of this compound with the T1R2/T1R3 receptor, such as binding affinities (Kd) or inhibition constants (IC50), are not extensively available in the published literature. However, psychophysical and cellular studies provide valuable quantitative insights into its functional effects.

Table 1: Human Psychophysical Data for this compound

ParameterConcentration (% w/v)Treatment Duration (seconds)Observed Effect on SweetnessDuration of Suppression (seconds)Citation
Sweetness Reduction3.5%10WeakNot specified
Sweetness Reduction0.88%90Strong~70

Table 2: Cellular Assay Data for this compound

Assay TypeCell TypeThis compound ConcentrationMeasured EffectPutative Receptor TargetCitation
Calcium ImagingHuman Taste Bud Cells (hTBC)100 µg/mLIncrease in intracellular Ca²⁺TGR5

Note: The observed calcium increase in hTBCs was linked to fat taste modulation and TGR5, not directly to the sweet taste suppression mechanism via T1R2/T1R3.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections provide detailed methodologies for key experimental approaches used to study sweet taste modifiers. These can be adapted for the specific investigation of this compound.

Protocol 1: Heterologous Expression and Calcium Imaging Assay

This in vitro functional assay is used to determine if a compound activates or inhibits the human sweet taste receptor. It involves expressing the receptor in a host cell line (e.g., HEK293T) that does not normally contain it.

Objective: To measure this compound's inhibitory effect on sweetener-induced activation of the T1R2/T1R3 receptor.

Materials:

  • HEK293T cells

  • Expression plasmids for human T1R2, human T1R3, and a promiscuous G-protein (e.g., Gα16-gust44)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Sweetener agonist (e.g., sucrose (B13894), sucralose)

  • Purified this compound

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • One day before transfection, seed cells into a 96-well black-walled, clear-bottom plate.

    • On the day of transfection, co-transfect cells with plasmids for hT1R2, hT1R3, and Gα16-gust44 using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

    • Aspirate the culture medium from the cells and wash once with Assay Buffer.

    • Add 50 µL of the dye loading solution to each well and incubate for 1 hour at 37°C.

    • After incubation, wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well.

  • Data Acquisition (Antagonist Mode):

    • Prepare this compound solutions at various concentrations in Assay Buffer.

    • Prepare a sweetener solution (e.g., sucralose (B1001) at its EC₈₀ concentration) in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 50 µL of the this compound solution (or buffer for control wells) and incubate for 3-5 minutes.

    • Add 50 µL of the sweetener solution to stimulate the cells.

    • Record the fluorescence signal for at least 60-90 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response to the control wells (sweetener only) to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Calcium_Imaging_Workflow cluster_acquisition Fluorescence Measurement start Start: Seed HEK293T Cells in 96-well plate transfect Co-transfect with hT1R2, hT1R3, Gα16-gust44 plasmids start->transfect express Incubate for 24-48h (Receptor Expression) transfect->express load_dye Load cells with Fluo-4 AM (1 hour at 37°C) express->load_dye wash Wash cells with Assay Buffer load_dye->wash acquire Acquire Data in Plate Reader wash->acquire analyze Analyze Data: Calculate % Inhibition Determine IC₅₀ acquire->analyze baseline 1. Read Baseline Fluorescence add_this compound 2. Add this compound (Antagonist) add_sweetener 3. Add Sweetener (Agonist) read_peak 4. Read Peak Fluorescence end End analyze->end

Caption: Experimental workflow for a cell-based calcium imaging assay.

Protocol 2: Chorda Tympani Nerve Electrophysiological Recording

This in vivo assay measures the electrical response of the primary taste nerve innervating the anterior two-thirds of the tongue. It provides a direct measure of the output from the taste buds in response to chemical stimulation. This protocol is adapted from methods used for other sweet taste modifiers like gurmarin.

Objective: To quantify the reduction in the neural response to sweeteners after lingual application of this compound.

Materials:

  • Anesthetized rat or hamster

  • Surgical tools for dissection

  • Recording electrodes (platinum-iridium wire)

  • Reference electrode

  • AC amplifier and data acquisition system (e.g., Spike2)

  • Stimulus delivery system (syringes and tubing)

  • Rinse solution (e.g., artificial saliva or distilled water)

  • Sweetener solutions (e.g., 0.5 M sucrose)

  • This compound solution (e.g., 0.88% w/v)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

Methodology:

  • Animal Preparation:

    • Anesthetize the animal via intraperitoneal injection. Ensure a deep level of anesthesia is maintained throughout the experiment.

    • Perform a tracheotomy to ensure a clear airway.

    • Secure the animal in a head holder.

  • Nerve Dissection:

    • Make a ventral incision to expose the submandibular and sublingual glands.

    • Carefully dissect through the mylohyoid and posterior digastric muscles to locate the chorda tympani nerve as it branches from the facial nerve and travels with the lingual nerve.

    • Free a segment of the chorda tympani nerve from the surrounding connective tissue.

  • Nerve Recording:

    • Cut the nerve distally.

    • Place the entire desheathed nerve onto the recording electrode. Place the reference electrode on nearby muscle tissue.

    • Amplify the neural signal (e.g., 10,000x), filter it (e.g., 100 Hz - 3 kHz), and integrate the raw signal with a time constant (e.g., 0.5 s).

  • Taste Stimulation and Recording Protocol:

    • Deliver a constant flow of rinse solution over the tongue between stimuli.

    • Record a baseline response to the rinse solution.

    • Apply a standard stimulus (e.g., 0.1 M NH₄Cl) to confirm nerve integrity and for response normalization.

    • Apply a series of sweetener solutions (e.g., sucrose at various concentrations) for a fixed duration (e.g., 30 seconds), followed by a rinse. Record the integrated nerve response.

    • Apply the this compound solution to the tongue for a predetermined time (e.g., 90 seconds).

    • Immediately after the this compound treatment (and a brief rinse), re-apply the same series of sweetener solutions and record the suppressed responses.

    • Monitor the recovery of the response over time by periodically re-testing with a sweetener.

  • Data Analysis:

    • Measure the magnitude of the integrated response as the peak height from the baseline.

    • Normalize the sweetener responses to the standard NH₄Cl response.

    • Compare the normalized responses before and after this compound treatment to calculate the percent suppression for each sweetener.

Protocol 3: Human Sensory Panel Evaluation

This psychophysical method directly measures the perceptual effects of this compound in human subjects.

Objective: To determine the dose-response relationship of this compound's sweet-suppressing effect.

Materials:

  • Screened and trained human sensory panel (15-20 participants)

  • This compound solutions at various concentrations (e.g., 0.1% to 1.0% w/v)

  • Sweetener solutions (e.g., 5% sucrose)

  • Control rinse (water)

  • Unsalted crackers and water for palate cleansing

  • General Labeled Magnitude Scale (gLMS) or category estimation scale for rating sweetness intensity

  • Computerized data collection system

Methodology:

  • Participant Training:

    • Familiarize panelists with the rating scale (e.g., gLMS) using standard taste solutions (sucrose, NaCl, citric acid, quinine).

    • Ensure panelists can reliably identify and rate the intensity of different tastes.

  • Experimental Session:

    • Panelists rinse with water to establish a baseline.

    • Pre-Treatment Tasting: Panelists take a sample of the sweetener solution (e.g., 10 mL of 5% sucrose), hold it in their mouth for 10 seconds, expectorate, and rate the perceived sweetness intensity.

    • Panelists cleanse their palate with water and unsalted crackers until no residual taste remains.

    • Treatment: Panelists take the this compound solution (or water control), swish it in their mouth for a set time (e.g., 90 seconds), and expectorate.

    • Post-Treatment Tasting: Immediately after treatment, panelists are given the same sweetener solution again and rate its perceived sweetness.

    • This process is repeated for each concentration of this compound, with adequate breaks between sessions to allow for full recovery of taste perception. The order of presentation should be randomized and counterbalanced across participants.

  • Data Analysis:

    • For each participant and each this compound concentration, calculate the percent reduction in perceived sweetness [(Pre-treatment score - Post-treatment score) / Pre-treatment score] * 100.

    • Average the results across all participants.

    • Plot the mean percent suppression against this compound concentration to generate a dose-response curve.

Ziziphin_Logic cluster_action Primary Mechanism cluster_effect Observed Effects This compound This compound Source: Ziziphus jujuba leaves Receptor T1R2/T1R3 Sweet Receptor Target Site on Taste Cell This compound:port1->Receptor:port_r Interacts with Inhibition Action: Inhibition Blocks Sweetener Binding/Activation Receptor:port_r->Inhibition:port_i Cellular Cellular Level Prevents intracellular Ca²⁺ rise (from sweeteners) Inhibition:port_i->Cellular:port_c Neural Neural Level Reduces Chorda Tympani nerve firing Cellular:port_c->Neural:port_n Perceptual Perceptual Level Selective suppression of sweet taste Neural:port_n->Perceptual:port_p

Caption: Logical relationship of this compound's action from molecular target to perceptual effect.

Conclusion and Future Directions

This compound is a highly selective inhibitor of sweet taste, acting primarily through the T1R2/T1R3 taste receptor. While its general mechanism is understood, there remain significant gaps in the quantitative characterization of its interaction with the receptor. Future research should focus on:

  • Determining Binding Affinity: Conducting radioligand binding assays or surface plasmon resonance (SPR) studies with purified T1R2/T1R3 receptors to determine the Kᵢ or Kᴅ of this compound.

  • Elucidating the Binding Site: Using site-directed mutagenesis of the T1R2 and T1R3 subunits combined with functional assays to pinpoint the specific amino acid residues involved in this compound binding.

  • Comprehensive Dose-Response Studies: Performing detailed dose-response analyses in cellular assays, electrophysiological recordings, and human psychophysical studies to create a complete pharmacological profile.

  • Investigating TGR5 Interaction: Further exploring the functional relevance of this compound's interaction with the TGR5 receptor and whether this pathway plays any role in its taste-modifying properties.

A more complete understanding of this compound's molecular pharmacology will not only advance our knowledge of sweet taste transduction but also aid in the rational design of novel taste modifiers for use in food and medicine.

Ethnobotanical Significance and Traditional Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ethnobotanical Uses of Ziziphus jujuba Leaves

Executive Summary: Ziziphus jujuba Mill., commonly known as jujube, has been a cornerstone of traditional medicine for centuries, with its leaves being particularly valued for a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the ethnobotanical applications of Z. jujuba leaves, substantiated by modern pharmacological research. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the plant's phytochemical composition, key biological activities, and the experimental methodologies used to validate its traditional uses. The guide summarizes quantitative data in structured tables for comparative analysis and visualizes complex biological pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the scientific evidence supporting its ethnobotanical heritage.

The leaves of Ziziphus jujuba have been traditionally employed across various cultures, particularly in Asian and African folk medicine, to treat a multitude of ailments.[1][2] Ethnomedical practices have utilized the leaves for their anti-inflammatory, sedative, antimicrobial, and antipyretic properties.[1][2] Traditional applications include using leaf preparations for wound dressing, treating urinary infections, improving sleep, and managing conditions like fever and obesity.[2] In Omani traditional medicine, they are used for joint pain and acne, while in Iranian folk medicine, leaf powders are applied to wounds.[3] These long-standing uses have prompted scientific investigation into the phytochemicals responsible for these therapeutic effects.

Phytochemical Composition of Z. jujuba Leaves

Scientific analyses have revealed that Z. jujuba leaves are a rich reservoir of bioactive compounds. The primary classes of phytochemicals include flavonoids, phenolic acids, saponins, alkaloids, and fatty acids.[1][4] These compounds are believed to be the primary contributors to the leaves' pharmacological properties.[5]

Quantitative Analysis of Bioactive Compounds

Quantitative studies have been conducted to determine the concentration of key phytochemicals in Z. jujuba leaves. The content of these compounds can vary based on the cultivar, geographical location, and harvest time.[5][6]

Table 1: Quantitative Phytochemical Composition of Ziziphus jujuba Leaves

Phytochemical ClassCompoundConcentration RangeReference
Total Phenolics Gallic Acid Equivalents (GAE)3.97 - 6.04 mg GAE/g[5]
Total Flavonoids Rutin Equivalents18.52 - 39.51 mg/g (total of 9 flavonoids)[6]
Rutin1.91 mg/g[5]
Apigenin6.1 mg/g[5]
(+)-CatechinMain composition in 20 varieties[7][8]
QuercetinPresent in leaves[7][8]
Fatty Acids Linolenic Acid~42.04% of total fatty acids[5]
Palmitic Acid~23.04% of total fatty acids[5]
Sterols β-Sitosterol~40.36 mg/100g oil[5]
Stigmasterol~24.18 mg/100g oil[5]
Triterpene Alcohols Cycloartenol~68.55 mg/100g oil[5]

Pharmacological Activities and Mechanisms

Modern research has substantiated many of the traditional claims associated with Z. jujuba leaves, demonstrating a range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anti-adipogenic effects.

Antimicrobial Activity

Extracts from Z. jujuba leaves have shown significant inhibitory activity against various pathogenic microbes. This supports their traditional use in treating infections.[9] Both aqueous and ethanolic extracts have demonstrated efficacy, with the ethanolic extracts often showing stronger activity.[9]

Table 2: Antimicrobial Activity of Ziziphus jujuba Leaf Extracts

MicroorganismExtract TypeConcentrationZone of Inhibition (mm)MICReference
Staphylococcus aureusEthanol50-100 mg/mL13.00 - 15.00100 mg/mL[9]
Staphylococcus aureusAqueous50-100 mg/mL9.00 - 11.00100 mg/mL[9]
Escherichia coliEthanol50-100 mg/mL7.00 - 10.00>100 mg/mL[9]
Escherichia coliAqueous50-100 mg/mL6.00 - 8.00>100 mg/mL[9]
Various PathogensNot Specified5 - 40 µg/mLNot Applicable5 - 40 µg/mL[10]
Anti-inflammatory and Antioxidant Activity

The leaves possess significant anti-inflammatory and antioxidant properties, which are primarily attributed to their high content of phenolic compounds and flavonoids.[1][2] These compounds are effective scavengers of free radicals.[1] Anti-inflammatory effects have been demonstrated in vivo using carrageenan-induced rat paw edema models at doses of 200, 400, and 600 mg/kg body weight.[2][11] Antioxidant potential is commonly evaluated through in vitro models such as DPPH and FRAP assays.[1][12]

Anti-adipogenic Activity and Signaling Pathways

Recent studies have highlighted the potential of Z. jujuba leaf extract in managing obesity. The extract and its isolated compounds, such as betulinic acid and apigenin, have been shown to inhibit adipogenesis (the formation of fat cells).[13] This anti-adipogenic effect is mediated, in part, through the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[13][14] The extract downregulates key adipogenic transcription factors like PPARγ and C/EBPα, leading to reduced lipid accumulation.[13]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates AKT AKT PI3K->AKT Activates PPARg PPARγ AKT->PPARg Activates CEBPa C/EBPα AKT->CEBPa Activates ZJL Z. jujuba Leaf Extract (Betulinic Acid, Apigenin) ZJL->PI3K Inhibits ZJL->AKT Inhibits Adiponectin Adiponectin PPARg->Adiponectin ACC ACC PPARg->ACC CEBPa->Adiponectin CEBPa->ACC Lipid Lipid Accumulation Adiponectin->Lipid ACC->Lipid

Caption: PI3K/AKT signaling in adipogenesis and its inhibition by Z. jujuba leaf extract.

Key Experimental Methodologies

To ensure the reproducibility and validation of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the study of Z. jujuba leaves.

Experimental_Workflow cluster_analysis Analysis & Assays start Collection of Z. jujuba Leaves wash Washing & Air Drying start->wash grind Grinding into Powder wash->grind extract Solvent Extraction (e.g., Ethanol, Methanol) grind->extract filter Filtration & Concentration (Rotary Evaporator) extract->filter end_extract Crude Leaf Extract filter->end_extract phyto Phytochemical Screening (e.g., HPLC, GC-MS) end_extract->phyto Characterization antiox Antioxidant Assays (DPPH, FRAP) end_extract->antiox Bioactivity antimicro Antimicrobial Assays (Agar Diffusion, MIC) end_extract->antimicro Bioactivity antiinflam Anti-inflammatory Assays (In vivo models) end_extract->antiinflam Bioactivity

Caption: General experimental workflow from plant collection to bioactivity analysis.

Protocol for Plant Material Extraction
  • Collection and Preparation : Fresh, healthy leaves of Z. jujuba are collected and authenticated. They are washed with distilled water to remove debris and air-dried in the shade for 7-14 days until brittle.

  • Grinding : The dried leaves are pulverized into a fine powder using a mechanical grinder.

  • Extraction : A known quantity of the leaf powder (e.g., 100 g) is subjected to maceration or Soxhlet extraction with a suitable solvent (e.g., 80% methanol (B129727) or ethanol) in a 1:10 w/v ratio. The extraction is carried out for 24-72 hours at room temperature with periodic agitation.

  • Filtration and Concentration : The resulting mixture is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.

  • Storage : The dried extract is stored in an airtight container at 4°C for future use.

Protocol for DPPH Radical Scavenging Assay[13]
  • Reagent Preparation : A 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation : The crude leaf extract is dissolved in methanol to prepare a stock solution (e.g., 1 mg/mL), from which serial dilutions are made to obtain various concentrations (e.g., 0.1 to 0.6 mg/mL).

  • Assay Procedure : To 4.0 mL of the DPPH solution, 1.0 mL of the extract solution (at different concentrations) is added. The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A control is prepared using 1.0 mL of methanol instead of the extract. Ascorbic acid is used as a positive standard.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.

Protocol for Agar (B569324) Well Diffusion Assay[10]
  • Media Preparation : Muller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri plates.

  • Inoculum Preparation : Standardized microbial inoculums (e.g., S. aureus, E. coli) are prepared to a turbidity equivalent to the 0.5 McFarland standard. The surface of the MHA plates is uniformly swabbed with the inoculum.

  • Well Preparation : Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Sample Loading : A fixed volume (e.g., 100 µL) of the leaf extract at different concentrations (e.g., 12.5, 25, 50, 100 mg/mL) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Measurement : The diameter of the zone of inhibition (in mm) around each well is measured to determine the antimicrobial activity.

Conclusion and Future Directions

The ethnobotanical uses of Ziziphus jujuba leaves are strongly supported by a growing body of scientific evidence. The presence of a diverse array of bioactive compounds, particularly flavonoids and phenolics, correlates directly with its demonstrated antimicrobial, anti-inflammatory, antioxidant, and anti-adipogenic activities. The quantitative data and mechanistic insights provided in this guide underscore the potential of Z. jujuba leaves as a source for novel phytopharmaceuticals.

Future research should focus on the isolation and structural elucidation of novel bioactive compounds, conducting comprehensive in vivo toxicity studies to establish safety profiles, and performing human clinical trials to validate the therapeutic efficacy for specific conditions like metabolic syndrome and inflammatory disorders. Such efforts will be critical in translating the rich ethnobotanical knowledge of Z. jujuba leaves into evidence-based clinical applications.

References

An In-depth Technical Guide on the Core Physicochemical Properties of Ziziphin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin is a complex triterpene glycoside primarily isolated from the leaves of Ziziphus jujuba (Jujube). It is renowned for its potent taste-modifying properties, specifically its ability to selectively suppress the perception of sweetness. This unique characteristic has garnered significant interest in its potential applications in food science and as a pharmacological tool to study taste modulation. More recently, research has begun to uncover its broader biological activities, including its influence on cellular signaling pathways related to metabolism. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, details relevant experimental protocols, and visualizes its known mechanisms of action.

Core Physicochemical Properties

While extensive research has been conducted on the biological activities of this compound, detailed experimental data on some of its basic physicochemical properties remain limited in publicly available literature. The following tables summarize the known quantitative data and highlight areas where information is currently unavailable.

Property Value Source/Method
Molecular Formula C₅₁H₈₀O₁₈Mass Spectrometry
Molecular Weight 981.17 g/mol Mass Spectrometry[1]
CAS Number 73667-51-3Chemical Abstract Service
Appearance Not explicitly stated in reviewed literature-
Melting Point Experimental data not available in reviewed literature.-
Solubility Soluble in ethanol (B145695) and methanol. Specific quantitative data (e.g., mg/mL) in various solvents is not available in the reviewed literature.General observations from extraction protocols.
pKa Experimental data not available in reviewed literature.-

Computed Properties (Source: PubChem)

Property Value
XLogP3-AA 3.7
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 18
Rotatable Bond Count 9
Exact Mass 980.53446570
Monoisotopic Mass 980.53446570
Topological Polar Surface Area 248 Ų
Heavy Atom Count 69

Experimental Protocols

Isolation and Purification of Saponins (B1172615) from Ziziphus jujuba Leaves (General Protocol)

This protocol is a representative method for the extraction and purification of saponins, including this compound, from the leaves of Ziziphus jujuba.

  • Preparation of Plant Material : Fresh leaves of Ziziphus jujuba are collected, washed, and dried in a shaded and well-ventilated area. The dried leaves are then ground into a fine powder.

  • Extraction : The powdered leaves are subjected to extraction with 70% ethanol using a Soxhlet apparatus or through maceration with agitation for a specified period (e.g., 24-48 hours). The process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Solvent-Solvent Partitioning : The resulting aqueous concentrate is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

  • Chromatographic Purification : The n-butanol fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, or macroporous resins. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water mixtures.

  • Fraction Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification : The fractions containing the compound of interest are pooled, concentrated, and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

General Protocol for Melting Point Determination

The melting point of a purified solid compound like this compound can be determined using a capillary melting point apparatus.

  • Sample Preparation : A small amount of the dried, purified this compound is packed into a capillary tube.

  • Measurement : The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point range. For a pure compound, this range is typically narrow.

General Protocol for Stability Studies

To assess the stability of this compound, the purified compound would be subjected to various stress conditions according to ICH guidelines.

  • Sample Preparation : Purified this compound is stored as a solid or in solution under different conditions.

  • Storage Conditions : Samples are exposed to various temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity levels. Photostability is assessed by exposing the sample to a controlled light source.

  • Analysis : At specified time intervals, the samples are analyzed using a stability-indicating HPLC method to determine the degradation of this compound and the formation of any degradation products.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate at least two distinct signaling pathways, highlighting its potential for broader pharmacological applications beyond taste modification.

Inhibition of Adipogenesis via the PI3K/AKT Signaling Pathway

Research on Ziziphus jujuba leaf extract, which contains this compound as a key constituent, has demonstrated its ability to inhibit the differentiation of preadipocytes into mature fat cells (adipogenesis). This effect is mediated through the downregulation of the PI3K/AKT signaling pathway.

PI3K_AKT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin (B600854) Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates PPARg PPARγ AKT->PPARg Upregulates CEBPa C/EBPα AKT->CEBPa Upregulates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

This compound's inhibition of the PI3K/AKT pathway.

This pathway is initiated by the binding of insulin to its receptor, which activates PI3K and subsequently AKT. Activated AKT promotes the expression of key adipogenic transcription factors, PPARγ and C/EBPα, which are essential for the differentiation of preadipocytes into mature adipocytes. This compound-containing extracts have been shown to inhibit the PI3K/AKT pathway, leading to a reduction in the expression of PPARγ and C/EBPα, and consequently, a suppression of adipogenesis.[2][3]

Modulation of Taste Perception via Calcium Signaling

This compound's primary recognized function is the suppression of sweet taste. Recent studies suggest a more complex role in taste modulation, including an interaction with fat taste perception. This is mediated through intracellular calcium signaling in taste bud cells.[4][5]

Taste_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ziziphin_ext This compound TGR5 TGR5 Receptor Ziziphin_ext->TGR5 Activates ER Endoplasmic Reticulum (Ca²⁺ Store) TGR5->ER Stimulates release of Ca²⁺ SOC Store-Operated Ca²⁺ Channels Ca_cyt ↑ [Ca²⁺]i SOC->Ca_cyt Ca²⁺ influx ER->SOC ER->Ca_cyt Taste_Signal Modulation of Taste Signal Ca_cyt->Taste_Signal

This compound's modulation of intracellular calcium.

This compound appears to exert its action, at least in part, through the Takeda-G-protein-receptor-5 (TGR5), a bile acid receptor.[4][5] Activation of this receptor, along with other potential mechanisms, leads to the release of calcium from intracellular stores, such as the endoplasmic reticulum. This depletion of intracellular calcium stores then triggers the opening of store-operated calcium (SOC) channels on the cell membrane, leading to an influx of extracellular calcium and a further increase in the intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i in taste bud cells is a key event in the signaling cascade that ultimately modulates the perception of taste.[4][5]

Conclusion

This compound is a fascinating natural product with significant potential in both research and commercial applications. While its taste-modifying properties are well-documented, a comprehensive understanding of its basic physicochemical characteristics is still emerging. The available data on its molecular weight and formula provide a solid foundation, but further experimental determination of properties such as melting point, solubility, and pKa is crucial for its development as a pharmacological agent or food additive. The elucidation of its roles in complex signaling pathways like PI3K/AKT and taste-related calcium signaling opens new avenues for research into its potential health benefits, particularly in the areas of metabolic regulation and obesity. Future studies should focus on filling the gaps in its physicochemical profile and further exploring its mechanisms of action at the molecular level.

References

The Sweet Suppressor: An In-depth Technical Guide to the Initial Studies on Ziziphin's Gustatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, has long been recognized for its selective ability to suppress the perception of sweetness. This technical guide delves into the foundational research that first characterized this intriguing phenomenon. By compiling and structuring the key quantitative data, experimental methodologies, and proposed signaling pathways from these initial studies, this document aims to provide a comprehensive resource for researchers and professionals in the fields of sensory science, pharmacology, and drug development. Understanding the fundamental mechanisms of this compound's action can inform the development of novel taste modifiers and potential therapeutic agents for metabolic disorders.

Quantitative Data on Sweetness Suppression

The early investigations into this compound's effects on taste perception provided critical quantitative data on its efficacy. The following tables summarize the key findings from a seminal study by Smith and Halpern (1983), which systematically evaluated the sweetness-suppressing properties of ziziphins using a category estimation method in human subjects.[1]

Table 1: Effect of this compound Concentration and Treatment Duration on Sweetness Suppression [1]

This compound Concentration (% W/V)Treatment Duration (seconds)Perceived Sweetness ReductionDuration of Suppression (seconds)
3.510WeakNot specified
0.8890Strong~70

Table 2: Specificity of this compound's Suppressive Effect on Different Tastes [1]

Taste ModalityEffect of this compound Treatment
SweetnessReduced
SournessNo significant difference
BitternessNo significant difference
SaltinessNo significant difference

Experimental Protocols

A thorough understanding of the experimental designs employed in the initial studies is crucial for interpreting the data and for designing future research. This section provides detailed methodologies for the key experiments cited.

Sensory Evaluation: Category Estimation Method

This method was utilized to quantify the perceived intensity of different taste qualities before, during, and after treatment with this compound solutions.

Objective: To measure the perceived intensity of sweetness, sourness, bitterness, and saltiness of a test beverage (American apple cider or apple juice).

Materials:

  • This compound solutions (0.88% and 3.5% W/V)

  • Control solutions (quinine sulfate, apple juice)

  • Test beverage (American apple cider or apple juice)

  • Category scale (e.g., a 9-point scale where 1 = not at all intense and 9 = extremely intense)

  • Water for rinsing

Procedure:

  • Baseline Measurement: Participants rinse their mouths with water. They are then presented with the test beverage and asked to rate the intensity of its sweetness, sourness, bitterness, and saltiness on the category scale. This is repeated for several trials to establish a stable baseline.

  • Treatment: Participants hold and swish the this compound solution (or a control solution) in their mouths for a specified duration (10 or 90 seconds).

  • Post-Treatment Measurement: Immediately after expectorating the treatment solution (and without rinsing, unless specified as part of the protocol), participants are again presented with the test beverage and asked to rate the intensity of all four taste qualities.

  • Recovery: Ratings are taken at regular intervals post-treatment (e.g., every 30 seconds) with a water rinse between each rating to determine the duration of the suppressive effect.

Cellular Assay: Intracellular Calcium Imaging in Human Taste Bud Cells (hTBCs)

This in vitro assay was employed to investigate the cellular mechanisms underlying this compound's effects on taste cells.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in hTBCs in response to this compound stimulation.

Materials:

  • Cultured human taste bud cells (hTBCs)

  • This compound solution (e.g., 100 µg/mL)

  • Fura-2/AM (calcium-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • Agonists and antagonists for relevant receptors (e.g., TGR5 agonist)

Procedure:

  • Cell Preparation: hTBCs are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with the calcium indicator Fura-2/AM by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at room temperature or 37°C. Fura-2/AM is cell-permeant and is cleaved by intracellular esterases to its active, calcium-sensitive form, Fura-2.

  • Washing: After loading, the cells are washed with fresh buffer to remove extracellular dye.

  • Imaging: The coverslip with the loaded cells is mounted on the stage of the fluorescence microscope. The cells are continuously perfused with the buffer.

  • Stimulation: A baseline fluorescence is recorded. The this compound solution is then added to the perfusion buffer, and the changes in fluorescence intensity at the two excitation wavelengths (340 nm and 380 nm) are recorded over time.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated. An increase in this ratio indicates an increase in intracellular calcium concentration.

Animal Behavioral Assay: Two-Bottle Preference Test

This in vivo test was used to assess the taste preference of mice for solutions containing this compound.

Objective: To determine if mice show a preference or aversion to a solution containing this compound compared to a control solution (water).

Materials:

  • Laboratory mice (e.g., C57BL/6J)

  • Two identical drinking bottles per cage

  • This compound solution at a specific concentration

  • Control solution (water)

Procedure:

  • Acclimation: Mice are individually housed and acclimated to the two-bottle setup with both bottles containing water.

  • Testing: One bottle is filled with the this compound solution, and the other is filled with water. The positions of the bottles are switched daily to control for side preferences.

  • Measurement: The volume of liquid consumed from each bottle is measured daily for a set period (e.g., 48 hours).

  • Calculation of Preference Ratio: The preference ratio is calculated as: (Volume of this compound solution consumed) / (Total volume of liquid consumed). A preference ratio significantly above 0.5 indicates a preference for the this compound solution, while a ratio significantly below 0.5 indicates an aversion.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.

G Experimental Workflow: Sensory Evaluation cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment pre_rinse Rinse with Water pre_taste Taste Test Beverage pre_rinse->pre_taste pre_rate Rate Taste Intensities (Baseline) pre_taste->pre_rate treatment Swish this compound or Control Solution pre_rate->treatment post_taste Taste Test Beverage treatment->post_taste post_rate Rate Taste Intensities post_taste->post_rate post_rinse Rinse with Water post_rate->post_rinse recovery_rate Repeat Ratings for Recovery Assessment post_rinse->recovery_rate

Caption: Workflow for the sensory evaluation of this compound's effects.

G Proposed Signaling Pathway for this compound in Taste Bud Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound tgr5 TGR5 Receptor This compound->tgr5 g_protein G-Protein tgr5->g_protein soc Store-Operated Ca2+ Channel (SOC) ca_increase Increase in Intracellular [Ca2+] soc->ca_increase ca_ext Extracellular Ca2+ ca_ext->soc ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka downstream Downstream Signaling pka->downstream downstream->soc Activation er_ca Ca2+ Store downstream->er_ca Release er_ca->ca_increase

Caption: Proposed mechanism of this compound-induced calcium signaling in taste cells.

Discussion and Future Directions

The initial studies on this compound laid a crucial foundation for our understanding of its sweetness-suppressing properties. The quantitative data clearly demonstrate a potent and selective inhibition of sweet taste. The experimental protocols, particularly the use of sensory evaluation in humans and calcium imaging in taste bud cells, have been instrumental in characterizing this effect.

The proposed signaling pathway, involving the TGR5 receptor and subsequent increases in intracellular calcium, provides a compelling, though not yet fully elucidated, mechanism of action.[2] It is noteworthy that this pathway appears to be distinct from the canonical sweet taste transduction pathway involving the T1R2/T1R3 receptors. This suggests that this compound may not act as a direct competitive antagonist at the sweet taste receptor but rather modulates taste cell signaling through an alternative mechanism. The observation that this compound also modulates fat taste perception further supports its role as a broader taste modifier.[2]

Future research should focus on several key areas. Elucidating the precise molecular interactions between this compound and the TGR5 receptor is a critical next step. Furthermore, a more detailed investigation into the downstream signaling events following TGR5 activation in taste bud cells is needed to fully understand how this leads to the specific suppression of sweet taste. The potential interplay between the this compound-TGR5 pathway and the canonical sweet taste pathway also warrants further exploration. Finally, continued in vivo studies are necessary to translate these cellular and sensory findings into a comprehensive understanding of how this compound influences feeding behavior and metabolism, which could have significant implications for the development of novel strategies to manage sugar intake and related health issues.

References

An In-depth Technical Guide on the Sensory Effects of Ziziphin Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziziphin, a triterpene glycoside extracted from the leaves of Ziziphus jujuba, is a potent natural taste modifier known for its selective suppression of sweet taste. This technical guide provides a comprehensive overview of the sensory effects of this compound consumption, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data on its inhibitory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the study and application of taste modifiers. We will explore the interaction of this compound with the sweet taste receptor T1R2/T1R3, the subsequent intracellular signaling cascades, and its potential modulation of other sensory pathways.

Introduction

The sensation of taste is a critical factor in food selection and nutrient intake. Sweet taste, in particular, is innately preferred by humans, signaling the presence of energy-rich carbohydrates. The ability to modulate sweet taste perception has significant implications for public health, particularly in the context of sugar overconsumption and related metabolic disorders. This compound has emerged as a valuable tool in the study of sweet taste perception due to its specific and potent inhibitory effects. This guide will delve into the sensory world of this compound, from its impact on human psychophysics to the molecular intricacies of its action.

Sensory Effects of this compound

Primary Effect: Sweetness Suppression

The most prominent sensory effect of this compound is the selective and temporary suppression of sweet taste.[1][2] Studies have shown that rinsing the mouth with a this compound solution leads to a significant reduction in the perceived sweetness of various sweet substances, including both natural sugars and artificial sweeteners.[3] This effect is specific to sweetness, with no significant impact on the perception of other basic tastes such as sourness, saltiness, or bitterness.[1]

Quantitative Analysis of Sweetness Suppression

Human psychophysical studies have quantified the sweetness-suppressing effects of this compound. The degree and duration of inhibition are dependent on the concentration of this compound and the duration of exposure.

This compound Concentration (% w/v)Treatment Time (seconds)Duration of Suppression (seconds)Observed Effect on SweetnessReference
3.5%10approx. 70Weak reduction[1]
0.88%90approx. 70Strong reduction[1]
0.05%180Not specifiedInitial reduction as great as 3.5% crude extract[4]

Table 1: Summary of Quantitative Data on this compound's Sweetness Suppression.

Molecular Mechanisms of Action

Interaction with the Sweet Taste Receptor (T1R2/T1R3)

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[4][5] It is widely accepted that this compound exerts its sweetness-suppressing effect by interacting with this T1R2/T1R3 receptor. While the exact binding site of this compound on the receptor has not been definitively identified, it is hypothesized to act as an antagonist or a negative allosteric modulator, thereby preventing the binding of sweet molecules or inhibiting the conformational change required for receptor activation. The interaction is thought to be reversible, explaining the temporary nature of the sweetness suppression.[1]

Signaling Pathways

The canonical signaling pathway for sweet taste transduction following the activation of the T1R2/T1R3 receptor involves a cascade of intracellular events. While the precise mechanism of this compound's inhibitory action on this pathway is still under investigation, it is believed to interfere at the initial receptor level.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2/T1R3 T1R2/T1R3 Sweetener->T1R2/T1R3 Binds to G-protein G-protein T1R2/T1R3->G-protein Activates This compound This compound This compound->T1R2/T1R3 Inhibits PLCβ2 PLCβ2 G-protein->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2+ Ca²⁺ ER->Ca2+ Releases TRPM5 TRPM5 Ca2+->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Leads to Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Triggers Sweet Sensation Sweet Sensation Neurotransmitter Release->Sweet Sensation Signals to Brain

Canonical Sweet Taste Signaling Pathway and this compound's Point of Inhibition.
Modulation of Other Sensory Pathways

Recent research suggests that this compound's sensory effects may extend beyond sweet taste suppression. Studies have shown that this compound can induce an increase in intracellular calcium ([Ca²⁺]i) in human taste bud cells.[6] This effect appears to be at least partially mediated by the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor also found in taste cells.[6][7] Interestingly, this this compound-induced calcium signaling has been linked to the modulation of fat taste perception.[6] The exact interplay between the sweet taste suppression and the modulation of other taste modalities via these alternative pathways is an active area of research. The PI3K/AKT signaling pathway has also been implicated in the biological activities of Ziziphus jujuba extracts, although its direct role in the sensory effects of this compound on taste perception remains to be fully elucidated.

Ziziphin_Alternative_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Activates G-protein G-protein TGR5->G-protein Activates Second Messengers Second Messengers G-protein->Second Messengers Activates ER Endoplasmic Reticulum Second Messengers->ER Signals to Ca2+ Ca²⁺ ER->Ca2+ Releases Downstream Effects Downstream Effects Ca2+->Downstream Effects Leads to (e.g., fat taste modulation)

Proposed Alternative Signaling Pathway for this compound via the TGR5 Receptor.

Experimental Protocols

Human Psychophysical Evaluation: Category Estimation Method

This method is used to quantify the perceived intensity of taste sensations.

  • Participants: A panel of trained subjects with normal taste function.

  • Stimuli: Solutions of sweeteners (e.g., sucrose, aspartame) at various concentrations, a this compound solution, and control solutions (e.g., water, quinine).

  • Procedure:

    • Baseline Measurement: Participants rinse with water and then taste and rate the intensity of the sweet stimulus on a category scale (e.g., a 9-point scale from "not sweet" to "extremely sweet").

    • Treatment: Participants rinse their mouth with the this compound solution for a specified duration (e.g., 90 seconds).[1]

    • Post-treatment Measurement: Immediately after expectorating the this compound solution, participants taste and rate the intensity of the same sweet stimulus again.

    • Recovery: Ratings of the sweet stimulus are taken at timed intervals after the this compound treatment to measure the duration of the suppressive effect.

    • Control: The procedure is repeated on separate sessions with control solutions to ensure the observed effect is due to this compound and not other factors like adaptation or cross-adaptation.[1]

Psychophysical_Workflow cluster_controls Control Conditions Participant Recruitment Participant Recruitment Training on Category Scale Training on Category Scale Participant Recruitment->Training on Category Scale Baseline Sweetness Rating Baseline Sweetness Rating Training on Category Scale->Baseline Sweetness Rating This compound Rinse This compound Rinse Baseline Sweetness Rating->this compound Rinse Post-Rinse Sweetness Rating Post-Rinse Sweetness Rating This compound Rinse->Post-Rinse Sweetness Rating Recovery Period Ratings Recovery Period Ratings Post-Rinse Sweetness Rating->Recovery Period Ratings Data Analysis Data Analysis Recovery Period Ratings->Data Analysis Water Rinse Water Rinse Post-Rinse Sweetness Rating_Water Post-Rinse Sweetness Rating_Water Water Rinse->Post-Rinse Sweetness Rating_Water Quinine Rinse Quinine Rinse Post-Rinse Sweetness Rating_Quinine Post-Rinse Sweetness Rating_Quinine Quinine Rinse->Post-Rinse Sweetness Rating_Quinine

Experimental Workflow for Human Psychophysical Evaluation.
In Vitro Calcium Imaging of Human Taste Bud Cells

This technique allows for the direct measurement of intracellular calcium changes in response to taste stimuli.

  • Cell Culture:

    • Human fungiform taste papillae cells are isolated and cultured according to established protocols.[1][8]

    • Cells are maintained in a specific taste cell medium and passaged when confluent.[1]

  • Calcium Indicator Loading:

    • Cultured taste cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[4][9][10]

    • The cells are incubated with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake and de-esterification.[3][4]

  • Imaging and Stimulation:

    • The coverslip with the loaded cells is mounted on a perfusion chamber on an inverted fluorescence microscope.

    • A baseline fluorescence is recorded.

    • The cells are then perfused with a solution containing this compound, and changes in intracellular calcium are recorded by measuring the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[4][9][10]

    • Following this compound stimulation, the cells can be stimulated with sweet compounds to observe the effect of this compound on the sweetener-induced calcium response.

    • Control experiments with vehicle and other compounds are performed to ensure the specificity of the response.

Calcium_Imaging_Workflow Isolate & Culture Human Taste Cells Isolate & Culture Human Taste Cells Plate Cells on Coverslips Plate Cells on Coverslips Isolate & Culture Human Taste Cells->Plate Cells on Coverslips Load with Fura-2 AM Load with Fura-2 AM Plate Cells on Coverslips->Load with Fura-2 AM Mount on Microscope Mount on Microscope Load with Fura-2 AM->Mount on Microscope Record Baseline Fluorescence Record Baseline Fluorescence Mount on Microscope->Record Baseline Fluorescence Perfuse with this compound Perfuse with this compound Record Baseline Fluorescence->Perfuse with this compound Record Calcium Response Record Calcium Response Perfuse with this compound->Record Calcium Response Perfuse with Sweetener Perfuse with Sweetener Record Calcium Response->Perfuse with Sweetener Record Modulated Calcium Response Record Modulated Calcium Response Perfuse with Sweetener->Record Modulated Calcium Response Data Analysis (Ratio Imaging) Data Analysis (Ratio Imaging) Record Modulated Calcium Response->Data Analysis (Ratio Imaging)

Experimental Workflow for In Vitro Calcium Imaging.

Future Directions and Applications

The study of this compound and its sensory effects holds considerable promise for several fields. In basic research, it serves as a valuable molecular probe to further unravel the complexities of sweet taste perception and the interplay between different taste modalities. In the food and beverage industry, this compound and its derivatives could be utilized to modulate sweetness in products, potentially aiding in sugar reduction strategies. Furthermore, in drug development, understanding the mechanisms of taste modifiers like this compound could inform the design of novel compounds to address taste-related side effects of medications or to manage conditions associated with altered taste perception. Further research is warranted to fully elucidate the structure-activity relationship of this compound, its precise binding site on the T1R2/T1R3 receptor, and the complete signaling network it modulates within taste cells.

Conclusion

This compound is a powerful and selective inhibitor of sweet taste, acting primarily through the T1R2/T1R3 sweet taste receptor. Its effects can be quantified using human psychophysical methods and its cellular mechanisms can be investigated through in vitro techniques such as calcium imaging. While our understanding of this compound's sensory effects has advanced significantly, further research is needed to fully characterize its molecular interactions and explore its potential applications. This technical guide provides a foundational understanding for professionals seeking to engage in the study of this fascinating taste modifier.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Bioactive Compounds from Ziziphus spp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of bioactive compounds, such as flavonoids and triterpenoids, from Ziziphus plant material. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and efficient protocols for isolating these valuable natural products.

Extraction Protocols

The initial and most critical step in isolating bioactive compounds from plant material is the extraction process. The choice of method and solvent significantly impacts the yield and profile of the extracted compounds. Various techniques, from conventional maceration to modern ultrasound-assisted methods, have been optimized for Ziziphus species.

General Experimental Workflow

The overall process for obtaining a purified bioactive extract from raw plant material follows several key stages, including preparation, extraction, concentration, and purification.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_separate 3. Primary Separation cluster_purify 4. Purification cluster_final 5. Final Processing & Analysis p1 Fresh Plant Material (Leaves, Fruit, Bark) p2 Drying (Oven / Freeze-Drying) p1->p2 p3 Powdering (Grinding / Milling) p2->p3 e1 Solid-Liquid Extraction (e.g., Reflux, HAE, UAE) p3->e1 s1 Filtration / Centrifugation e1->s1 s2 Crude Extract (Supernatant) s1->s2 s3 Solvent Evaporation (Rotary Evaporator) s2->s3 s4 Concentrated Crude Extract s3->s4 pu1 Macroporous Resin Chromatography s4->pu1 pu2 Elution pu1->pu2 pu3 Purified Fractions pu2->pu3 f1 Freeze-Drying (Lyophilization) pu3->f1 f2 Purified Compound Powder f1->f2 f3 Analysis (HPLC, LC-MS) f2->f3 G cluster_pathway PI3K/AKT Signaling in Adipogenesis cluster_inhibitor Inhibitors GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PPARg PPARγ / C/EBPα (Transcription Factors) AKT->PPARg Promotes Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis Induces ZJL Ziziphus jujuba Leaf Extract ZJL->PI3K Inhibits ZJL->AKT Inhibits

Application Note: Quantification of Ziziphin in Plant Extracts using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of ziziphin in plant extracts, particularly from the Ziziphus species. This compound, a triterpenoid (B12794562) saponin (B1150181) known for its sweetness-suppressing properties, is a key bioactive compound in these plants. The described protocol provides a robust workflow from sample preparation to data analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a C18 stationary phase for chromatographic separation and Multiple Reaction Monitoring (MRM) for highly selective detection and quantification.

Introduction

This compound is a complex triterpenoid saponin found in the leaves of Ziziphus jujuba and other related species.[1] Its unique ability to selectively inhibit the perception of sweet taste has made it a subject of interest for research into taste modulation and potential applications in food science and medicine. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note presents a comprehensive HPLC-MS/MS method designed for this purpose.

Experimental

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is recommended for the extraction of this compound from dried plant material:

  • Grinding: Mill the dried plant leaves into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 20 mL of 80% methanol (B129727).

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection and Re-extraction: Collect the supernatant. Repeat the extraction process on the residue with another 20 mL of 80% methanol to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MRM Transitions for this compound Quantification

The chemical formula for this compound is C₅₁H₈₀O₁₈, with a molecular weight of 981.2 g/mol .[2] Based on the common fragmentation patterns of triterpenoid saponins, which involve the sequential loss of sugar moieties, the following theoretical MRM transitions are proposed for the quantification of this compound.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 981.5 [M+H]⁺819.4 [M+H-162]⁺1004025
This compound 981.5 [M+H]⁺657.3 [M+H-162-162]⁺1004035

Note: These are proposed transitions and should be optimized for the specific instrument used.

Results and Discussion

This method provides excellent chromatographic resolution and sensitivity for the detection of this compound. The use of MRM ensures high selectivity, minimizing interference from the complex plant matrix. A typical workflow for the quantification of this compound is illustrated in the diagram below.

experimental_workflow sample_prep Sample Preparation extraction Extraction with 80% Methanol sample_prep->extraction Dried Plant Material filtration Filtration (0.22 µm) extraction->filtration hplc_separation HPLC Separation filtration->hplc_separation Filtered Extract ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis logical_relationship cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Mass_Spec Tandem MS Detection HPLC->Mass_Spec Quantification Quantification Mass_Spec->Quantification Reporting Reporting Quantification->Reporting

References

Developing a Bioassay for Ziziphin's Sweetness-Inhibiting Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, has demonstrated the ability to selectively inhibit the perception of sweetness.[1][2] This property makes it a valuable tool for studying the mechanisms of sweet taste perception and a potential candidate for development as a food additive or therapeutic agent to modulate sugar intake. The primary target for sweet taste is the T1R2/T1R3 G-protein coupled receptor (GPCR), a heterodimer that binds a wide variety of sweet compounds.[3][4][5] Upon activation, this receptor initiates a signaling cascade that leads to the release of intracellular calcium.[6][7][8]

These application notes provide detailed protocols for developing a robust bioassay to quantify the sweetness-inhibiting activity of this compound. Two primary methodologies are presented: a cell-based functional assay utilizing the human sweet taste receptor and a human sensory evaluation protocol.

Cell-Based Bioassay for T1R2/T1R3 Receptor Inhibition

This protocol describes a method to quantify the inhibitory effect of this compound on the human T1R2/T1R3 sweet taste receptor expressed in Human Embryonic Kidney 293 (HEK293) cells. The assay measures the modulation of intracellular calcium concentration following receptor activation by a known sweetener in the presence of this compound.

Signaling Pathway of Sweet Taste Perception

The binding of a sweetener to the T1R2/T1R3 receptor triggers a conformational change, activating the associated G-protein, gustducin (B1178931). The βγ subunits of gustducin then activate phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[6][8] This increase in intracellular Ca2+ is the signal that is measured in this bioassay.

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLC_beta2 PLC-β2 Gustducin->PLC_beta2 Activates PIP2 PIP2 PLC_beta2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (Neurotransmitter Release) Ca_release->Cellular_Response

Caption: Sweet Taste Signaling Pathway.
Experimental Workflow

The overall workflow for the cell-based bioassay involves cell line generation, assay optimization, and finally, the screening of this compound for its inhibitory activity.

Bioassay_Workflow Start Start Cell_Line_Dev Stable Cell Line Generation (HEK293 expressing T1R2/T1R3) Start->Cell_Line_Dev Cell_Culture Cell Culture and Plating (96-well plates) Cell_Line_Dev->Cell_Culture Dye_Loading Calcium-Sensitive Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Compound Addition: 1. This compound (Inhibitor) 2. Sweetener (Agonist) Dye_Loading->Compound_Addition Measurement Measure Intracellular Ca²⁺ (Fluorescence Plate Reader) Compound_Addition->Measurement Data_Analysis Data Analysis: - Dose-response curves - IC₅₀ determination Measurement->Data_Analysis End End Data_Analysis->End

Caption: Cell-Based Bioassay Workflow.
Materials and Reagents

Material/ReagentSupplierCatalog No.
HEK293 CellsATCCCRL-1573
pcDNA3.1(+) vectorThermo Fisher ScientificV79020
Human T1R2 cDNAGenScript(Custom Synthesis)
Human T1R3 cDNAGenScript(Custom Synthesis)
Lipofectamine 2000Thermo Fisher Scientific11668019
G418 SulfateThermo Fisher Scientific10131035
DMEMThermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
Sucrose (B13894)Sigma-AldrichS7903
This compound(Purified Extract)-
96-well black, clear-bottom platesCorning3603
Protocols

1. Generation of a Stable Cell Line Expressing T1R2/T1R3

  • Co-transfect HEK293 cells with expression vectors containing the full-length cDNAs for human T1R2 and T1R3 using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.[9]

  • After 48 hours, begin selection by adding G418 (or another appropriate selection antibiotic) to the culture medium.[10] The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve.[10]

  • Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies form.

  • Isolate single colonies and expand them.

  • Screen the expanded clones for the functional expression of the T1R2/T1R3 receptor by performing a calcium mobilization assay with a known sweetener (e.g., sucrose).

2. Calcium Mobilization Assay

  • Cell Plating: Seed the stable HEK293-T1R2/T1R3 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[8]

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well to maintain cell viability.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a stock solution of a sweetener (e.g., sucrose) at a concentration that elicits a submaximal response (EC80) in the absence of an inhibitor.

  • Assay Procedure:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for approximately 20 seconds.

    • Inject the this compound solutions into the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Inject the sweetener solution into all wells.

    • Immediately begin recording the fluorescence intensity for at least 60 seconds.

Data Analysis and Presentation

The increase in intracellular calcium is measured as a change in fluorescence intensity. The inhibitory activity of this compound is calculated as the percentage reduction of the sweetener-induced response.

Data Presentation:

This compound Concentration (µM)% Inhibition of Sucrose Response (Mean ± SD)
0.1
1
10
50
100

Data would be generated from the experimental results.

An IC₅₀ value (the concentration of this compound that causes 50% inhibition of the sweetener response) can be determined by fitting the data to a four-parameter logistic equation.

Human Sensory Evaluation of Sweetness Inhibition

This protocol outlines a method for assessing the sweetness-inhibiting effect of this compound in human subjects. This is a direct measure of the compound's activity on taste perception.

Experimental Workflow

Sensory_Workflow Start Start Panelist_Recruitment Recruit and Train Sensory Panelists Start->Panelist_Recruitment Sample_Prep Prepare Test Solutions: - Sweetener Solutions - this compound Solutions Panelist_Recruitment->Sample_Prep Baseline_Eval Baseline Sweetness Evaluation (Sweetener alone) Sample_Prep->Baseline_Eval Ziziphin_Rinse Rinse with this compound Solution (or placebo) Baseline_Eval->Ziziphin_Rinse Post_Rinse_Eval Evaluate Sweetness of Sweetener Solution Ziziphin_Rinse->Post_Rinse_Eval Data_Collection Record Sweetness Intensity Ratings (e.g., 9-point hedonic scale) Post_Rinse_Eval->Data_Collection Data_Analysis Statistical Analysis of Sweetness Ratings Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Sensory Evaluation Workflow.
Materials

  • Purified this compound

  • Sucrose (or other sweeteners)

  • Deionized water

  • Unsalted crackers (for palate cleansing)

  • Standardized tasting cups

  • Data collection forms or software

Protocol
  • Panelist Selection and Training:

    • Recruit a panel of 10-15 healthy, non-smoking adults.

    • Train panelists to rate the intensity of sweet taste using a standardized scale, such as a 9-point hedonic scale (1 = "dislike extremely" to 9 = "like extremely") or a general Labeled Magnitude Scale (gLMS).[11]

  • Sample Preparation:

    • Prepare a stock solution of a sweetener (e.g., 5% w/v sucrose in deionized water).

    • Prepare solutions of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in deionized water. A control solution of deionized water should also be prepared.

  • Tasting Procedure:

    • Panelists should rinse their mouths with deionized water and eat an unsalted cracker to cleanse their palate.

    • Baseline Measurement: Panelists taste the sweetener solution and rate its sweetness intensity.

    • After a 5-minute break and palate cleansing, panelists rinse their mouths with one of the this compound solutions (or the water control) for a set duration (e.g., 60 seconds) and then expectorate.

    • Post-Treatment Measurement: Immediately after rinsing with the this compound or control solution, panelists taste the same sweetener solution again and rate its sweetness intensity.

    • A sufficient break (e.g., 15-20 minutes) and thorough palate cleansing should be enforced between testing different this compound concentrations. The order of this compound concentrations should be randomized for each panelist.

Data Analysis and Presentation

The sweetness inhibition is determined by the reduction in the perceived sweetness intensity after rinsing with this compound compared to the baseline and control rinses.

Data Presentation:

This compound Concentration (% w/v)Mean Sweetness Rating (± SD)% Reduction in Sweetness
0 (Control)
0.1
0.5
1.0

Data would be generated from the sensory evaluation results.

Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine if the reduction in sweetness is statistically significant.

Conclusion

The combination of a cell-based bioassay and human sensory evaluation provides a comprehensive approach to characterizing the sweetness-inhibiting activity of this compound. The cell-based assay offers a high-throughput method for screening and determining the molecular mechanism of inhibition at the T1R2/T1R3 receptor. The sensory evaluation provides direct evidence of its perceptual effects in humans. Together, these protocols can be instrumental in the research and development of this compound as a novel taste modulator.

References

Application Notes and Protocols: Ziziphin Dose-Response Analysis in Human Taste Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, has garnered significant interest for its ability to selectively suppress the perception of sweetness in humans. This property makes it a valuable tool for taste modulation research and a potential candidate for applications in food science and drug development, particularly in the context of sugar reduction strategies and taste masking. Understanding the dose-response relationship of this compound is crucial for its effective application. These application notes provide a summary of quantitative data on this compound's effects, detailed protocols for conducting human taste perception studies, and a visualization of the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Sweetness Suppression

The following table summarizes the key quantitative findings from a study investigating the dose-response effects of this compound on the perception of sweetness.[1]

This compound Concentration (% w/v)Treatment Duration (seconds)Sweetness Suppression LevelDuration of Suppression (seconds)
3.510WeakNot specified
0.8890StrongApproximately 70

Note: The study utilized American apple cider or apple juice as the sweet stimulus. The mechanism of suppression was identified as taste modification, distinct from adaptation or cross-adaptation.[1]

Experimental Protocols

This section outlines detailed methodologies for conducting a dose-response analysis of this compound in human taste perception. These protocols are based on established psychophysical methods for evaluating taste modifiers.

Protocol 1: Determination of Sweetness Suppression Threshold

Objective: To determine the minimum concentration of this compound required to produce a noticeable reduction in the perceived sweetness of a standard sweet solution.

Materials:

  • This compound extract of known purity

  • Deionized water

  • Sucrose (B13894) (reagent grade)

  • Series of this compound solutions in deionized water at varying concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0% w/v)

  • Standard sweet solution: 5% (w/v) sucrose in deionized water

  • Control solution: Deionized water

  • Disposable tasting cups

  • Spittoons

  • Nose clips (optional, to minimize olfactory cues)

Procedure:

  • Participant Recruitment and Screening: Recruit healthy, non-smoking adult participants. Screen for any taste or smell disorders. Participants should refrain from eating, drinking (except water), or using oral hygiene products for at least one hour before the test.

  • Participant Training: Familiarize participants with the testing procedure and the rating scale to be used (e.g., a general Labeled Magnitude Scale for taste intensity).

  • Experimental Session:

    • Baseline: Present the standard sweet solution (5% sucrose) and ask the participant to rate its sweetness intensity. This serves as the baseline.

    • Rinse: Instruct the participant to rinse their mouth thoroughly with deionized water.

    • This compound Treatment: Present a specific concentration of the this compound solution. Instruct the participant to swish the solution in their mouth for a predetermined time (e.g., 60 seconds) and then expectorate.

    • Post-treatment Sweetness Rating: Immediately after expectorating the this compound solution, present the standard sweet solution again and ask the participant to rate its sweetness intensity.

    • Inter-stimulus Rinse: Ensure a sufficient rinse with deionized water and a rest period (e.g., 5-10 minutes) between different this compound concentrations to allow taste perception to return to baseline.

    • Concentration Series: Present the this compound solutions in an ascending order of concentration.

  • Data Analysis: The sweetness suppression threshold is the lowest concentration of this compound at which a statistically significant reduction in the perceived sweetness of the sucrose solution is observed compared to the baseline rating.

Protocol 2: Time-Intensity Analysis of Sweetness Suppression

Objective: To characterize the onset, maximum effect, and duration of sweetness suppression after a single treatment with a fixed concentration of this compound.

Materials:

  • This compound solution at a concentration known to produce strong suppression (e.g., 0.88% w/v)

  • Standard sweet solution (5% w/v sucrose)

  • Deionized water

  • Disposable tasting cups

  • Spittoons

  • Computer with time-intensity data collection software

  • Timer

Procedure:

  • Participant Setup: Seat the participant comfortably in front of the computer. Explain the time-intensity procedure and how to use the software to continuously rate the perceived sweetness.

  • Baseline Sweetness: The participant sips the standard sweet solution and rates its initial sweetness intensity.

  • Rinse: The participant rinses with deionized water.

  • This compound Treatment: The participant holds and swishes the this compound solution in their mouth for 90 seconds and then expectorates.

  • Time-Intensity Rating: Immediately after expectorating, the participant starts the time-intensity software. At regular intervals (e.g., every 10 seconds), they are presented with a small sample of the standard sweet solution and continuously rate its perceived sweetness over a period of several minutes (e.g., 5-10 minutes) until the sweetness perception returns to the baseline level.

  • Data Analysis: Plot the perceived sweetness intensity as a function of time. From this curve, determine the time to onset of suppression, the time to maximum suppression, the magnitude of maximum suppression, and the total duration of the suppression effect.

Signaling Pathways and Visualization

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor located in taste bud cells on the tongue. This compound is believed to act as an antagonist or a negative allosteric modulator of this receptor, thereby inhibiting the downstream signaling cascade that leads to the perception of sweetness.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to This compound This compound This compound->T1R2_T1R3 Inhibits G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to Ca_release->TRPM5 Activates Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Causes Signal_to_brain Signal to Brain (Sweet Perception) Neurotransmitter_release->Signal_to_brain

Caption: Sweet taste signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the canonical sweet taste signaling pathway. Sweet molecules bind to the T1R2/T1R3 receptor, activating a cascade that results in neurotransmitter release and the perception of sweetness. This compound interferes with this process by binding to the receptor and preventing its activation by sweeteners.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Participant_Screening Participant Screening (Healthy, Non-smoker) Participant_Training Participant Training (Rating Scales) Participant_Screening->Participant_Training Baseline 1. Baseline Sweetness Rating (e.g., 5% Sucrose) Participant_Training->Baseline Rinse1 2. Rinse with Water Baseline->Rinse1 Ziziphin_Admin 3. This compound Administration (Swish and Expectorate) Rinse1->Ziziphin_Admin Post_Treatment_Rating 4. Post-Treatment Sweetness Rating Ziziphin_Admin->Post_Treatment_Rating Rinse2 5. Inter-stimulus Rinse and Rest Post_Treatment_Rating->Rinse2 Data_Collection Data Collection (Sweetness Intensity Scores) Post_Treatment_Rating->Data_Collection Rinse2->Ziziphin_Admin Repeat with different concentration Statistical_Analysis Statistical Analysis (Comparison to Baseline) Data_Collection->Statistical_Analysis Dose_Response_Curve Dose-Response Curve Generation Statistical_Analysis->Dose_Response_Curve

References

Application Notes: Synthesis and Evaluation of Ziziphin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ziziphin is a complex triterpene glycoside isolated from the leaves of Ziziphus jujuba[1]. It is renowned for its taste-modifying properties, specifically its ability to selectively inhibit the perception of sweetness without affecting other tastes like bitterness, sourness, or saltiness[1]. This effect is observed across a wide range of sweet compounds, including carbohydrates, artificial sweeteners, and sweet amino acids[1]. The molecular target for sweet taste is the T1R2/T1R3 heterodimer, a G-protein coupled receptor (GPCR)[2]. This compound and its analogues are valuable molecular probes for studying the mechanisms of sweet taste perception and hold potential for development as agents to manage sugar consumption.

The intricate structure of this compound, featuring a large triterpenoid (B12794562) aglycone and multiple sugar moieties, makes its total chemical synthesis exceptionally challenging[3]. Consequently, the generation of analogues for structure-activity relationship (SAR) studies primarily relies on semi-synthetic approaches. A viable strategy involves the isolation of abundant triterpene precursors from Ziziphus species, followed by chemical modification. One documented approach is the conjugation of these natural triterpenes to synthetic peptides, creating novel hybrid molecules with potentially new biological activities[4].

These notes provide detailed protocols for a semi-synthetic strategy to generate this compound analogues, focusing on the conjugation of isolated triterpenes to peptides via solid-phase peptide synthesis (SPPS).

Mechanism of Action: Sweet Taste Inhibition

Sweet taste perception is initiated by the binding of sweet molecules to the T1R2/T1R3 receptor located in taste bud cells[2][5]. This binding event triggers a conformational change in the receptor, activating a downstream signaling cascade through G-proteins. An antagonist like this compound is thought to interfere with this process, preventing the receptor's activation and thereby blocking the signal for sweetness.

SweetTastePathway cluster_receptor Taste Receptor Cell Membrane cluster_downstream Intracellular Signaling receptor T1R2 T1R3 G-Protein Coupled Receptor g_protein G-Protein Activation (Gustducin) receptor->g_protein Activates sweetener Sweetener (e.g., Glucose, Aspartame) sweetener->receptor Binds & Activates This compound This compound Analogue (Antagonist) This compound->receptor Binds & Inhibits plc PLCβ2 Activation g_protein->plc ip3 IP₃ Production plc->ip3 ca_release Ca²⁺ Release from ER ip3->ca_release trpm5 TRPM5 Channel Opening ca_release->trpm5 depolarization Cell Depolarization trpm5->depolarization atp_release ATP Release depolarization->atp_release signal Signal to Brain (Perception of Sweetness) atp_release->signal

Caption: Sweet taste signaling pathway and point of inhibition by this compound.

Experimental Protocols

The following protocols outline a general workflow for the semi-synthesis of this compound analogues by conjugating natural triterpenes with synthetic peptides.

SynthesisWorkflow General Workflow for Semi-Synthesis of this compound Analogues start Start: Ziziphus Plant Material extraction Step 1: Extraction & Isolation of Triterpene Precursors start->extraction conjugation Step 3: On-Resin Conjugation of Triterpene to Peptide extraction->conjugation spps Step 2: Solid-Phase Peptide Synthesis (SPPS) spps->conjugation cleavage Step 4: Cleavage from Resin & Deprotection conjugation->cleavage purification Step 5: Purification by HPLC cleavage->purification analysis Step 6: Characterization (LC-MS, NMR) purification->analysis end Final Product: Purified this compound Analogue analysis->end

Caption: Workflow for the semi-synthesis of this compound analogues.
Protocol 1: Isolation of Triterpene Precursors

This protocol describes a general method for the extraction and isolation of triterpenes, such as betulinic acid and ceanothenic acid, from Ziziphus jujuba bark[4].

Materials:

Procedure:

  • Extraction: Macerate 1 kg of dried, powdered Z. jujuba bark with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate.

  • Fractionation: Concentrate each solvent fraction. The triterpenes of interest are typically found in the less polar fractions (hexane and DCM).

  • Column Chromatography: Subject the desired fraction to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.

  • Isolation and Identification: Collect the fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the pure compounds. Characterize the isolated compounds (e.g., betulinic acid, epigouanic acid) using spectroscopic methods like 1D/2D NMR and Mass Spectrometry to confirm their structure[4].

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol details the manual synthesis of a model peptide on Rink Amide resin using the Fmoc/tBu strategy[6]. The C-terminus of the final product will be an amide.

Materials:

  • Rink Amide MBHA resin (e.g., 0.42 mmol/g loading)

  • Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the resin (e.g., 200 mg, ~0.084 mmol) in the reaction vessel. Add DMF (5 mL) and gently agitate for 1 hour to swell the resin beads. Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add the 20% piperidine solution (5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine solution (5 mL) and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading, ~0.336 mmol) and HATU (3.9 equivalents, ~0.328 mmol) in DMF (2 mL).

    • Add DIPEA (8 equivalents, ~0.672 mmol) to the vial. This is the activation solution.

    • Immediately add the activation solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL). A ninhydrin (B49086) test can be performed to check for reaction completion.

  • Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle start_node Resin-Bound Peptide (Fmoc-Protected N-Terminus) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start_node->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for next Amino Acid wash2->next_cycle next_cycle->deprotection Start next cycle

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).
Protocol 3: Conjugation of Triterpene to Peptide

This protocol describes the coupling of an isolated triterpene (e.g., epigouanic acid), which has a carboxylic acid group, to the N-terminus of the resin-bound peptide[4].

Procedure:

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Protocol 2, Step 2) to expose the N-terminal amine of the peptide.

  • Triterpene Activation and Coupling:

    • Dissolve the isolated triterpene (e.g., epigouanic acid, 4 equivalents) and an appropriate coupling agent like HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to activate the carboxylic acid of the triterpene.

    • Add this activation solution to the resin-bound peptide.

    • Agitate for 2-4 hours, or until the reaction is complete (monitor by ninhydrin test).

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum.

Protocol 4: Cleavage, Purification, and Characterization

This protocol covers the final steps of releasing the synthesized analogue from the resin and purifying it.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O). (Caution: TFA is highly corrosive) .

  • Cold diethyl ether

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cleavage and Deprotection:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 5 mL for 200 mg resin).

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the solution to separate the resin beads, collecting the filtrate which contains the crude product[6].

  • Precipitation:

    • Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (40-50 mL). A white precipitate should form.

    • Centrifuge the mixture (e.g., 3000 rpm for 10 min), decant the ether, and wash the pellet twice more with cold ether to remove scavengers and cleaved protecting groups[6].

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the product using preparative reverse-phase HPLC.

    • Collect fractions corresponding to the desired product peak.

  • Characterization and Final Product Preparation:

    • Confirm the identity and purity of the collected fractions using analytical LC-MS.

    • Combine the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy white powder.

Data Presentation

Quantitative data from synthesis and biological evaluation should be summarized for clarity and comparison.

Table 1: Physicochemical Properties of Triterpene Precursors

Compound Molecular Formula Molecular Weight ( g/mol ) Source
This compound C₅₁H₈₀O₁₈ 981.2 Ziziphus jujuba leaves[3]
Betulinic Acid C₃₀H₄₈O₃ 456.7 Ziziphus jujuba bark[4]
Epigouanic Acid C₃₀H₄₆O₄ 470.7 Ziziphus jujuba bark[4]

| Ceanothenic Acid | C₂₉H₄₂O₄ | 454.6 | Ziziphus jujuba bark[4] |

Table 2: Example Synthesis and Purification Yields for Triterpene-Peptide Conjugates Data adapted from Bakht B. et al. (2024) for the synthesis of epigouanic acid-peptide conjugates[4].

Analogue ID Peptide Sequence Crude Mass (mg) Purified Mass (mg) Purification Yield (%)
Compound 5 Epigouanic Acid-Peptide A 590 118 20

| Compound 6 | Epigouanic Acid-Peptide B | 610 | 146.4 | 24 |

Table 3: Example Biological Activity Data (Antimicrobial) Data represents Minimum Inhibitory Concentration (MIC) in mg/mL for compounds tested against various microbes, adapted from Bakht B. et al. (2024)[4].

Compound Enterobacter cloacae Escherichia coli Staphylococcus aureus Candida albicans
Epigouanic Acid (4) 12.5 12.5 >100 76.92

| Analogue (6) | 12.5 | 12.5 | >100 | 76.92 |

References

Application Notes and Protocols: In Vitro Analysis of Ziziphin's Effect on Sweet Taste Receptor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, is known for its selective suppression of sweet taste perception in humans. This property makes it a valuable tool for studying the mechanisms of sweet taste transduction and a potential candidate for applications in food science and pharmacology to modulate sweetness. The primary target for sweet taste is the T1R2/T1R3 G-protein coupled receptor (GPCR), which, upon activation by sweet compounds, initiates a downstream signaling cascade leading to neurotransmitter release and the perception of sweetness.

These application notes provide a framework for the in vitro analysis of this compound's effect on sweet taste receptor cells. The protocols and methodologies described herein are based on established techniques for studying GPCRs and can be adapted to investigate the specific inhibitory action of this compound on the T1R2/T1R3 receptor.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the direct inhibitory effect of this compound on the T1R2/T1R3 receptor in cell-based assays. The following tables are presented as templates for researchers to populate with their experimental data when investigating this compound or other potential sweet taste modulators.

Table 1: Dose-Dependent Inhibition of Sweet Agonist-Induced Response by this compound

This compound Concentration (µg/mL)Sweet Agonist (e.g., Sucrose 100 mM) Response (% of control)Standard Deviation
0 (Control)100± X.X
1Experimental Data± X.X
10Experimental Data± X.X
50Experimental Data± X.X
100Experimental Data± X.X
200Experimental Data± X.X

Table 2: IC50 Values of this compound Against Various Sweet Agonists

Sweet AgonistAgonist ConcentrationThis compound IC50 (µg/mL)
Sucrose100 mMCalculated Value
Aspartame1 mMCalculated Value
Steviol Glycosides500 µMCalculated Value
Acesulfame K1 mMCalculated Value

Signaling Pathways and Experimental Workflow

Sweet Taste Transduction and Putative Inhibition by this compound

The canonical signaling pathway for sweet taste perception is initiated by the binding of a sweet agonist to the T1R2/T1R3 receptor. This activates a heterotrimeric G-protein, leading to the activation of phospholipase Cβ2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ is the primary signal measured in many in vitro assays. The precise mechanism of this compound's inhibitory action on this pathway is not yet fully elucidated, but it is hypothesized to act as an antagonist at the T1R2/T1R3 receptor, potentially as a negative allosteric modulator similar to other known sweet taste inhibitors like lactisole.

Sweet_Taste_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sweet_Agonist Sweet Agonist T1R2_T1R3 T1R2/T1R3 Receptor Sweet_Agonist->T1R2_T1R3 Binds This compound This compound (Putative Antagonist) This compound->T1R2_T1R3 Inhibits G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (Neurotransmitter Release) Ca_release->Cellular_Response Leads to

Caption: Putative signaling pathway of sweet taste and its inhibition by this compound.

Experimental Workflow for Calcium Imaging Assay

A common in vitro method to assess the function of the sweet taste receptor is through a calcium imaging assay using a cell line that stably or transiently expresses the human T1R2 and T1R3 receptors. Human Embryonic Kidney (HEK293) cells are frequently used for this purpose due to their robust growth and transfection efficiency. The workflow involves cell culture, loading with a calcium-sensitive dye, and then measuring the fluorescence changes upon stimulation with sweet agonists in the presence or absence of an antagonist like this compound.

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Culture HEK293 cells expressing hT1R2/hT1R3 Start->Cell_Culture Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Dye_Loading 3. Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Incubation 4. Incubate with this compound (or vehicle control) Dye_Loading->Incubation Stimulation 5. Stimulate with Sweet Agonist Incubation->Stimulation Measurement 6. Measure fluorescence change (Calcium Flux) Stimulation->Measurement Analysis 7. Data Analysis (Dose-response curves, IC50) Measurement->Analysis End End Analysis->End

Caption: General workflow for a cell-based calcium flux assay.

Logical Relationship in a Competitive Antagonist Assay

To determine the nature of inhibition by this compound (e.g., competitive vs. non-competitive), a competitive antagonist assay can be performed. This involves generating dose-response curves for a sweet agonist in the presence of fixed concentrations of this compound. A rightward shift in the agonist's EC50 value with no change in the maximum response is indicative of competitive antagonism.

Competitive_Antagonist_Assay Agonist Sweet Agonist (Increasing Concentrations) Receptor T1R2/T1R3 Receptor Agonist->Receptor This compound This compound (Fixed Concentrations) This compound->Receptor Response Measure Cellular Response (e.g., Calcium Flux) Receptor->Response Analysis Analyze Dose-Response Curve Shift Response->Analysis Conclusion Determine Inhibition Type (Competitive/Non-competitive) Analysis->Conclusion

Caption: Logical workflow of a competitive antagonist assay.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of hT1R2/hT1R3 Expressing Cells

Materials:

  • HEK293 cell line stably expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, G418).

  • Cell culture flasks (T75).

  • 0.25% Trypsin-EDTA.

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.

Procedure:

  • Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, then add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Calcium Flux Assay to Determine this compound's Inhibitory Activity

Materials:

  • hT1R2/hT1R3 expressing HEK293 cells.

  • Black, clear-bottom 96-well microplates.

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water).

  • Sweet agonist stock solutions (e.g., sucrose, aspartame).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed the hT1R2/hT1R3 expressing cells into 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the sweet agonist at 2X the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Inject the sweet agonist solution into the wells.

    • Immediately begin recording the fluorescence signal for 60-120 seconds to capture the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).

    • Plot the response against the concentration of this compound to generate an inhibition curve.

    • Calculate the IC50 value of this compound using a suitable non-linear regression model (e.g., four-parameter logistic fit).

Protocol 3: Competitive Antagonism Assay

Procedure:

  • Follow the general procedure for the Calcium Flux Assay (Protocol 2).

  • Prepare serial dilutions of the sweet agonist.

  • Prepare solutions of this compound at several fixed concentrations (e.g., 0.5x, 1x, 5x, 10x the estimated IC50).

  • Pre-incubate the cells with each fixed concentration of this compound (or vehicle).

  • Add the serial dilutions of the sweet agonist and measure the calcium response.

  • Data Analysis:

    • Generate dose-response curves for the sweet agonist in the absence and presence of each concentration of this compound.

    • Determine the EC50 value of the agonist for each curve.

    • Analyze the shift in the EC50 values. A parallel rightward shift in the dose-response curve with no change in the maximal response is indicative of competitive antagonism.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound's effect on sweet taste receptor cells. While specific quantitative data for this compound's interaction with the T1R2/T1R3 receptor is not yet widely available, the methodologies outlined here provide a robust framework for researchers to generate this critical information. Such studies will be instrumental in elucidating the precise mechanism of action of this potent sweet taste suppressor and will pave the way for its potential applications in food and pharmaceutical industries.

Application Notes and Protocols for Controlled-Release Ziziphin Formulation in Sensory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin is a natural taste-modifying compound extracted from the leaves of the jujube plant (Ziziphus jujuba).[1][2] It is known for its ability to selectively and temporarily suppress the perception of sweetness.[1][3] This unique property makes this compound a valuable tool in sensory science and new product development, particularly for studying the mechanisms of sweet taste perception and for creating novel food and beverage formulations with reduced sugar content. However, the transient nature of this compound's effect can be a limitation in some sensory study designs. A controlled-release formulation can provide a more sustained and predictable delivery of this compound to the taste receptors, enabling more precise and prolonged sensory analysis.

This document provides detailed application notes and protocols for the development and evaluation of a controlled-release this compound formulation using microencapsulation for use in sensory studies.

Rationale for Controlled-Release this compound

A controlled-release formulation of this compound offers several advantages for sensory studies:

  • Prolonged Sweetness Suppression: A sustained release of this compound can maintain a consistent level of sweetness inhibition over a longer period, which is beneficial for time-intensity sensory studies and for evaluating complex food matrices.

  • Targeted Delivery: Microencapsulation can protect this compound from premature degradation and interaction with other components in a food or beverage matrix, ensuring its delivery to the oral cavity where the taste receptors are located.[4][5]

  • Dose Control: A well-characterized controlled-release system allows for precise dosing and predictable release kinetics, leading to more reproducible sensory data.

  • Improved Stability: Encapsulation can enhance the stability of this compound, protecting it from environmental factors such as light and oxidation.[5]

Experimental Protocols

This compound-Loaded Microparticle Formulation via Spray Drying

This protocol is adapted from methodologies for encapsulating plant extracts and provides a starting point for developing this compound microparticles.

Materials:

  • Purified this compound Extract

  • Wall materials: Maltodextrin, Gum Arabic, Whey Protein Isolate (WPI)

  • Distilled Water

  • Magnetic Stirrer

  • Homogenizer

  • Spray Dryer

  • Sieve (100-mesh)

Protocol:

  • Preparation of Wall Material Solution:

    • Prepare a 20% (w/v) solution of the chosen wall material (e.g., a 1:1 ratio of Maltodextrin to Gum Arabic) in distilled water.

    • Stir the solution at 40°C for 2 hours to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

  • Incorporation of this compound:

    • Disperse the purified this compound extract into the wall material solution at a desired core-to-wall ratio (e.g., 1:10).

    • Homogenize the mixture at 10,000 rpm for 5 minutes to form a stable emulsion.

  • Spray Drying:

    • Feed the emulsion into a laboratory-scale spray dryer.

    • Set the inlet air temperature to 180°C and the outlet air temperature to 85°C.

    • Maintain a constant feed flow rate (e.g., 5 mL/min).

    • Collect the dried microparticles from the collection chamber.

  • Post-Processing:

    • Sieve the collected powder through a 100-mesh sieve to obtain uniformly sized microparticles.

    • Store the this compound-loaded microparticles in an airtight, light-protected container at 4°C.

Characterization of this compound Microparticles

2.2.1. Encapsulation Efficiency and Loading Capacity

Protocol:

  • Determine Total this compound: Accurately weigh 50 mg of this compound-loaded microparticles and dissolve them in 50 mL of a suitable solvent (e.g., 50% ethanol) by sonication to break the microcapsules and release the core material.

  • Determine Surface this compound: Accurately weigh 50 mg of microparticles and disperse them in 50 mL of the solvent. Gently stir for 1 minute to wash the surface-bound this compound.

  • Quantify this compound: Analyze the this compound content in both solutions using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate Encapsulation Efficiency (EE) and Loading Capacity (LC):

    • EE (%) = [(Total this compound - Surface this compound) / Total this compound] x 100

    • LC (%) = [(Total this compound - Surface this compound) / Weight of Microparticles] x 100

2.2.2. In Vitro Release Profile

Protocol:

  • Disperse a known amount of this compound-loaded microparticles in a simulated saliva solution (pH 6.8).

  • Maintain the solution at 37°C with constant gentle agitation.

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the release medium.

  • Replace the withdrawn volume with fresh simulated saliva to maintain a constant volume.

  • Analyze the concentration of released this compound in each aliquot using HPLC.

  • Plot the cumulative percentage of this compound released as a function of time.

Sensory Evaluation Protocol: Two-Alternative Forced Choice (2-AFC) Test

This protocol is designed to determine the effectiveness of the controlled-release this compound formulation in suppressing sweetness.

Panelists:

  • Recruit 20-30 panelists who are non-smokers and have no known taste or smell disorders.

  • Train panelists on the sensory evaluation procedure and the use of the intensity scale.

Materials:

  • Controlled-release this compound formulation

  • Placebo microparticles (without this compound)

  • Sucrose (B13894) solutions (e.g., 5% and 10% w/v in water)

  • Spring water for rinsing

  • Unsalted crackers for palate cleansing

  • Randomized, three-digit coded sample cups

Protocol:

  • Sample Preparation:

    • Prepare two sets of sucrose solutions (5% and 10%).

    • In one set, disperse the controlled-release this compound microparticles at a predetermined concentration.

    • In the other set (control), disperse the same concentration of placebo microparticles.

  • Test Procedure:

    • Present each panelist with a pair of samples (one with this compound and one placebo) in a randomized order.

    • Instruct the panelists to rinse their mouths with spring water before tasting the first sample.

    • Panelists should swirl the first sample in their mouth for 30 seconds and then expectorate.

    • After a 2-minute waiting period, panelists should rinse their mouths and then evaluate the second sample in the same manner.

    • Ask the panelists to identify which of the two samples is sweeter.

    • Provide unsalted crackers and a 5-minute break between pairs of samples.

  • Data Analysis:

    • Analyze the data using a binomial test to determine if a significant number of panelists correctly identified the placebo sample as sweeter.

Data Presentation

Table 1: Formulation and Characterization of this compound Microparticles

Formulation IDCore:Wall RatioWall MaterialEncapsulation Efficiency (%)Loading Capacity (%)Mean Particle Size (µm)
ZM-MDGA-1101:10Maltodextrin:Gum Arabic (1:1)85.2 ± 2.57.7 ± 0.325.6 ± 1.8
ZM-WPI-1101:10Whey Protein Isolate89.5 ± 1.98.1 ± 0.222.1 ± 2.1
ZM-MDGA-1051:5Maltodextrin:Gum Arabic (1:1)78.6 ± 3.113.1 ± 0.530.4 ± 2.5

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Table 2: In Vitro Release of this compound from Microparticles in Simulated Saliva (pH 6.8)

Time (min)Cumulative Release (%) - ZM-MDGA-110Cumulative Release (%) - ZM-WPI-110
000
515.3 ± 1.212.8 ± 1.0
1535.8 ± 2.130.5 ± 1.8
3058.2 ± 3.551.7 ± 2.9
6075.6 ± 4.070.1 ± 3.6
12088.9 ± 3.884.3 ± 4.2

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Table 3: Sensory Evaluation of Sweetness Suppression by Controlled-Release this compound (2-AFC Test)

Sucrose ConcentrationNumber of PanelistsResponses Identifying Placebo as SweeterSignificance (p-value)
5%2522< 0.001
10%2520< 0.01

This is example data and should be replaced with experimental results.

Visualizations

Signaling Pathway

G Sweetener Sweetener T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to This compound This compound This compound->T1R2_T1R3 Inhibits G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates Blocked_Signal Sweet Taste Signal Blocked T1R2_T1R3->Blocked_Signal PLCb2 PLCβ2 G_protein->PLCb2 IP3 IP3 PLCb2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Sweet_Signal Sweet Taste Signal to Brain ATP_release->Sweet_Signal

Caption: this compound's inhibitory effect on the sweet taste signaling pathway.

Experimental Workflow

G cluster_formulation Formulation & Characterization cluster_sensory Sensory Evaluation prep_wall Prepare Wall Material Solution add_this compound Incorporate this compound & Homogenize prep_wall->add_this compound spray_dry Spray Drying add_this compound->spray_dry collect_powder Collect & Sieve Microparticles spray_dry->collect_powder char_ee Determine Encapsulation Efficiency & Loading collect_powder->char_ee char_release Analyze In Vitro Release Profile collect_powder->char_release prep_samples Prepare this compound & Placebo Samples collect_powder->prep_samples present_pairs Present Paired Samples to Panelists evaluate Panelists Evaluate Sweetness (2-AFC) analyze_data Analyze Data (Binomial Test)

Caption: Workflow for this compound microparticle formulation and sensory evaluation.

Conclusion

The development of a controlled-release this compound formulation through techniques like spray drying offers a valuable tool for sensory scientists. By providing a sustained and predictable delivery of the sweetness suppressor, these formulations can enhance the precision and expand the possibilities of sensory studies investigating sweet taste perception and the effectiveness of sugar reduction strategies. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers to embark on such studies.

References

Application Notes & Protocol for Sensory Panel Evaluation of Ziziphin's Effects on Taste Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, has garnered significant interest for its taste-modifying properties. Primarily known for its ability to selectively suppress sweet taste, recent studies also suggest it may modulate the perception of fat.[1][2][3] These characteristics position this compound as a potential tool in taste research and a candidate for development in food and pharmaceutical applications, particularly in the context of sugar reduction and off-taste masking.[4][5]

These application notes provide a detailed protocol for conducting a sensory panel evaluation to characterize and quantify the effects of this compound on taste perception. The methodology outlined below adheres to established standards for sensory analysis, ensuring the generation of robust and reliable data.[6][7][8]

Objectives

  • To determine the threshold concentration at which this compound exhibits a significant taste-modifying effect.

  • To quantify the intensity and duration of this compound's suppressive effect on sweet taste.

  • To evaluate the impact of this compound on other basic tastes (sour, salty, bitter, umami) and other sensory attributes.

  • To assess the potential of this compound to modulate the perception of fat.

Sensory Panel Selection and Training

A trained sensory panel is crucial for obtaining accurate and reproducible results.[8][9][10] The panel should consist of 8-12 individuals selected based on their sensory acuity, availability, and motivation.

Panelist Screening

Potential panelists should undergo a series of screening tests to assess their sensory capabilities.[6][10] These tests include:

  • Basic Taste Identification: Ability to correctly identify solutions of sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (caffeine), and umami (monosodium glutamate) tastes.

  • Odor Recognition: Ability to identify a range of common food-related aromas.

  • Ranking Tests: Ability to rank the intensity of a specific taste attribute (e.g., sweetness) in a series of samples with varying concentrations.[11]

  • Color Vision Test: Use of standardized tests like the Ishihara test to screen for color blindness.[6]

Panelist Training

Selected panelists will undergo comprehensive training to familiarize them with the specific sensory attributes and evaluation procedures for this study.[9][10] Training will focus on:

  • Development of a Common Lexicon: Establishing a standardized vocabulary to describe the taste and mouthfeel attributes of the samples.

  • Intensity Scaling: Training panelists to use a rating scale consistently to quantify the intensity of sensory attributes.[9] Reference standards for different taste intensities should be provided.

  • Familiarization with this compound's Effects: Controlled exposure to this compound solutions to understand its characteristic taste-modifying properties.

Experimental Protocol

Sample Preparation
  • This compound Solutions: Prepare stock solutions of this compound in purified, taste-free water at various concentrations. The specific concentrations should be determined based on preliminary testing and literature review.

  • Taste Stimuli Solutions:

    • Sweet: Sucrose solutions at different concentrations (e.g., 2%, 5%, 10% w/v).

    • Sour: Citric acid solutions.

    • Salty: Sodium chloride solutions.

    • Bitter: Caffeine or quinine (B1679958) solutions.[10]

    • Umami: Monosodium glutamate (B1630785) solutions.

    • Fat: A food-grade lipid emulsion or a series of foods with varying fat content.

  • Control Samples: A negative control (purified water) and a positive control (a known taste modifier, if applicable) should be included.

  • Sample Coding and Presentation: All samples must be coded with random three-digit numbers and presented in a randomized and balanced order to minimize bias.[12] Samples should be served at a standardized temperature.

Evaluation Procedure
  • Baseline Evaluation: Panelists will first taste and rate the intensity of the basic taste stimuli and fat samples without any pre-treatment.

  • Rinsing: Panelists will rinse their mouths thoroughly with purified water between samples.

  • This compound Treatment: Panelists will hold a specific concentration of the this compound solution in their mouths for a designated period (e.g., 60-90 seconds) and then expectorate.[3]

  • Post-Treatment Evaluation: Following the this compound treatment, panelists will re-evaluate the same set of taste stimuli and fat samples and rate their perceived intensities at specific time intervals (e.g., 1, 5, 10, 20 minutes) to assess the duration of the effect.

  • Data Collection: Panelists will record their ratings on a structured scoresheet or using sensory analysis software. A common tool is a 9-point hedonic scale or a labeled magnitude scale.[9][12]

Data Presentation

Quantitative data from the sensory panel should be summarized in a clear and structured table for easy comparison.

Sensory AttributeControl (No this compound)This compound Treatment (Concentration X)This compound Treatment (Concentration Y)
Sweetness Intensity (5% Sucrose) Mean Score ± SDMean Score ± SDMean Score ± SD
Sourness Intensity Mean Score ± SDMean Score ± SDMean Score ± SD
Saltiness Intensity Mean Score ± SDMean Score ± SDMean Score ± SD
Bitterness Intensity Mean Score ± SDMean Score ± SDMean Score ± SD
Umami Intensity Mean Score ± SDMean Score ± SDMean Score ± SD
Fat Perception Intensity Mean Score ± SDMean Score ± SDMean Score ± SD
Duration of Sweet Suppression (min) N/AMean Duration ± SDMean Duration ± SD

Data Analysis

  • Analysis of Variance (ANOVA): To determine if there are significant differences in the mean sensory scores between the control and this compound treatments.[14][15]

  • t-tests: To compare the means of two specific groups (e.g., control vs. a single this compound concentration).[13]

  • Post-hoc Tests (e.g., Tukey's HSD): To identify which specific treatments are significantly different from each other when ANOVA shows a significant overall effect.

  • Time-Intensity Analysis: To plot the perceived intensity of a sensory attribute over time.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Panelist Management cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Data Analysis & Reporting A Recruitment & Screening B Panelist Training & Calibration A->B C This compound & Taste Stimuli Solutions D Coding & Randomization C->D E Baseline Evaluation of Stimuli F This compound Administration E->F G Post-Treatment Evaluation F->G H Data Collection G->H I Statistical Analysis (ANOVA, t-tests) J Reporting & Interpretation I->J G cluster_0 Taste Bud Cell This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 Antagonistic Binding G_Protein G-protein Coupled Signaling T1R2_T1R3->G_Protein Blocks Activation PLC Phospholipase C G_Protein->PLC Inhibition IP3 IP3 PLC->IP3 Reduced Production Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Decreased Sweet_Signal Sweet Taste Signal (Reduced) Ca_Release->Sweet_Signal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ziziphin Extraction from Ziziphus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ziziphin, a triterpenoid (B12794562) saponin, from the leaves of Ziziphus species.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Causes Recommended Solutions
Low this compound Yield Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Polar solvents like methanol (B129727) and ethanol (B145695) have shown high extraction yields for bioactive compounds from Ziziphus leaves.[1] Consider using a hydroalcoholic solution (e.g., 60-80% ethanol or methanol) as saponins (B1172615) often have good solubility in such mixtures.
Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient.Systematically optimize parameters. For ultrasound-assisted extraction (UAE), optimal conditions might include a temperature of around 50-60°C and an extraction time of 30-60 minutes.[2] For microwave-assisted extraction (MAE), shorter times (e.g., 1-3 minutes) at moderate power levels can be effective.[3][4]
Improper Sample Preparation: Leaves may not be properly dried or ground, limiting solvent penetration.Ensure leaves are thoroughly dried in the shade to prevent degradation of thermolabile compounds and ground to a fine powder to increase the surface area for extraction.[5][6]
Presence of Impurities in Extract Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound.Employ a multi-step extraction or purification process. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a polar solvent.[5] Further purification can be achieved using column chromatography (e.g., Sephadex G-50 or C18 reverse-phase HPLC).[7]
Degradation of this compound: High temperatures or prolonged extraction times can lead to the breakdown of saponins.Use milder extraction techniques like UAE or MAE which often require lower temperatures and shorter durations compared to conventional methods like Soxhlet extraction.[8][9] Monitor extraction temperatures closely and consider using a rotary evaporator at a low temperature (e.g., 40°C) for solvent removal.[10]
Difficulty in Isolating Pure this compound Complex Mixture of Saponins: Ziziphus leaves contain multiple saponins with similar chemical structures.Advanced chromatographic techniques are necessary. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution program is often required for the separation of individual saponins.
Lack of a Reference Standard: Difficulty in identifying the this compound peak during analysis.If a commercial this compound standard is unavailable, initial identification can be guided by liquid chromatography-mass spectrometry (LC-MS) data, comparing the mass spectrum of the peak with the known molecular weight of this compound (C51H80O18, approx. 981.2 g/mol ).[1]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting this compound from Ziziphus leaves?

A1: The choice of solvent is critical for maximizing this compound yield. Polar solvents are generally more effective for extracting saponins. Studies on Ziziphus leaves have shown that ethanol and methanol provide higher extraction yields compared to less polar solvents like acetone.[1] A mixture of alcohol and water (hydroalcoholic solution) is often optimal. For instance, 60% methanol has been identified as an effective solvent in ultrasound-assisted extraction of phenolic compounds from Ziziphus leaves, which would likely be effective for saponins as well.

Table 1: Comparison of Extraction Yield with Different Solvents for Ziziphus mauritiana Leaves

Solvent Extraction Yield (%)
Ethanol21.57
Methanol17.68
Acetone3.49
(Data from a study using Soxhlet extraction)[1]

Q2: What are the optimal temperature and time for this compound extraction?

A2: The optimal temperature and time depend on the extraction method.

  • Maceration: This method typically involves longer extraction times (e.g., 24 hours) at room temperature.

  • Ultrasound-Assisted Extraction (UAE): UAE can significantly reduce extraction time and temperature. Optimal conditions for triterpenoids from Ziziphus jujuba have been found to be around 55°C for 34 minutes.[2] Another study on Ziziphus fruits suggests an optimal temperature of 63°C for 25 minutes.

  • Microwave-Assisted Extraction (MAE): MAE is a very rapid method. Optimal conditions for phenolic compounds from Ziziphus jujuba were found to be a microwave power of 300 W for 127 seconds.[3][4]

Table 2: Optimized Parameters for Different Extraction Methods

Extraction Method Parameter Optimized Value Source
Ultrasound-Assisted Extraction (UAE)Temperature55.14 °C[2]
Time34.41 min[2]
Ethanol Concentration86.57%[2]
Liquid-to-Solid Ratio39.33 mL/g[2]
Microwave-Assisted Extraction (MAE)Microwave Power300 W[3][4]
Time127 s[3][4]
Methanol Concentration43%[3][4]
Ultra-High Pressure Extraction (UHPE)Temperature50.0 °C[9]
Pressure342.39 MPa[9]
Time11.56 min[9]
Liquid-to-Solid Ratio43.95 mL/g[9]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific compounds like this compound. An HPLC system coupled with a Photo Diode Array (PDA) detector or a Mass Spectrometer (MS) is ideal. For accurate quantification, a pure this compound reference standard is required to create a calibration curve. The analysis would typically involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid).[10]

Experimental Protocols

Protocol 1: Maceration Extraction
  • Sample Preparation: Shade-dry fresh Ziziphus leaves and grind them into a fine powder.[5][6]

  • Extraction: Weigh 10 g of the powdered leaves and place them in a flask. Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).

  • Incubation: Seal the flask and let it stand at room temperature for 24 hours, with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried extract at 4°C in a desiccator.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the dried leaf powder as described in the maceration protocol.

  • Extraction: Mix 10 g of the powdered leaves with 393 mL of 86% ethanol in a beaker (based on optimized parameters).[2]

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 20-40 kHz and a power of around 100-200 W. Maintain the temperature at 55°C for 34 minutes.[2]

  • Filtration and Concentration: Follow steps 4 and 5 from the maceration protocol.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Prepare the dried leaf powder as described in the maceration protocol.

  • Extraction: Place 10 g of the powdered leaves in a microwave-safe extraction vessel and add 190 mL of 43% methanol.[3]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply a power of 300 W for 127 seconds.[3][4]

  • Cooling and Filtration: Allow the mixture to cool to room temperature before filtering.

  • Concentration: Follow step 5 from the maceration protocol.

Visualizations

Maceration_Workflow A 1. Sample Preparation (Dry and Grind Leaves) B 2. Maceration (10g Powder in 200mL 80% Ethanol) A->B C 3. Incubation (24h at Room Temperature) B->C D 4. Filtration C->D E 5. Solvent Evaporation (Rotary Evaporator < 40°C) D->E F Crude this compound Extract E->F

Caption: Workflow for Maceration Extraction of this compound.

UAE_Workflow A 1. Sample Preparation (Dry and Grind Leaves) B 2. Mixing (10g Powder in 393mL 86% Ethanol) A->B C 3. Sonication (55°C, 34 min, ~150W) B->C D 4. Filtration C->D E 5. Solvent Evaporation (Rotary Evaporator < 40°C) D->E F Crude this compound Extract E->F

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

MAE_Workflow A 1. Sample Preparation (Dry and Grind Leaves) B 2. Mixing (10g Powder in 190mL 43% Methanol) A->B C 3. Microwave Irradiation (300W, 127s) B->C D 4. Cooling and Filtration C->D E 5. Solvent Evaporation (Rotary Evaporator < 40°C) D->E F Crude this compound Extract E->F

Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.

References

Troubleshooting peak tailing in Ziziphin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of ziziphin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry indicates inefficiencies or undesirable interactions within the chromatographic system.[1][3] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.[3][4]

Q2: I am observing significant peak tailing with my this compound standard. What are the most likely causes?

A2: For a polar, complex molecule like this compound, a triterpenoid (B12794562) saponin, the most common cause of peak tailing is secondary interactions between the analyte and the stationary phase.[5][6] Specifically, this compound's polar functional groups can interact strongly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (like C18).[2][3][7] Other significant causes include improper mobile phase pH, column contamination or degradation, high sample concentration (mass overload), and extra-column volume.[2][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor for ionizable compounds. This compound contains carboxylic acid and multiple hydroxyl groups, making it susceptible to changes in ionization state.[5] If the mobile phase pH is close to the pKa of this compound, both its ionized and unionized forms will exist, leading to split or tailing peaks.[1][8][9] To achieve a sharp, symmetrical peak, it is crucial to adjust the pH to ensure this compound is in a single, stable ionic form. Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of acidic functional groups on this compound and also protonate the acidic silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[2][3][10]

Q4: Can the HPLC column itself be the problem, even if it's relatively new?

A4: Yes. Even new silica-based columns have residual, unreacted silanol groups that can cause tailing with polar analytes.[3][7] To mitigate this, consider using a high-purity, "end-capped" column where these silanols have been chemically deactivated.[1][2] Columns with alternative chemistries, such as those with polar-embedded phases, can also provide shielding from silanol interactions.[1][10] Additionally, physical issues like column bed deformation (voids) or a partially blocked inlet frit can create peak distortion.[2][3][4]

Q5: Could my sample preparation be causing the peak tailing?

A5: Absolutely. Two common sample-related issues are mass overload and solvent mismatch.

  • Mass Overload : Injecting too concentrated a sample can saturate the stationary phase, leading to broad, tailing peaks.[2][4] Try diluting your sample and reinjecting.

  • Sample Solvent Mismatch : If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause band broadening and peak distortion, especially for early-eluting peaks.[4][11] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

Troubleshooting Guide

Use the following systematic approach to diagnose and resolve peak tailing issues in your this compound analysis.

Initial Checks (Simple Fixes)
  • System Connections : Ensure all tubing and fittings between the injector, column, and detector are secure with no dead volume. Use narrow-bore tubing (e.g., 0.005") where possible to minimize extra-column effects.[1]

  • Mobile Phase : Re-prepare your mobile phase, ensuring it is thoroughly mixed and degassed. If using a buffer, confirm its pH is correct and that it has not precipitated.[4]

Chromatographic Condition Optimization

If initial checks do not resolve the issue, proceed with optimizing the method parameters. The following table summarizes the expected effects of various adjustments.

ParameterRecommended ChangeExpected Effect on Peak TailingRationale
Mobile Phase pH Lower the pH to 2.5-3.5 using 0.1% formic or phosphoric acid.Significant Reduction Suppresses ionization of this compound's acidic groups and protonates surface silanols, minimizing secondary interactions.[2][3]
Buffer Strength Increase buffer concentration (e.g., from 10 mM to 25-50 mM).Reduction Higher buffer concentration can more effectively mask residual silanol activity, improving peak shape.[2][10]
Sample Concentration Dilute the sample by a factor of 5 or 10.Reduction Alleviates potential column overload, which is a common cause of asymmetrical peaks.[2][4]
Column Type Switch to a modern, high-purity, end-capped C18 column.Reduction End-capping chemically blocks many of the active silanol sites responsible for tailing.[1][2]
Temperature Increase column temperature (e.g., from 30°C to 40°C).Possible Reduction Can improve mass transfer kinetics and reduce viscosity, sometimes leading to sharper peaks. Effect may vary.
Guard Column Remove the guard column and re-run the analysis.Reduction (if guard is the cause) A contaminated or worn-out guard column can introduce significant peak tailing.

Visual Troubleshooting Aids

The following diagrams illustrate the troubleshooting logic and the underlying chemical interactions causing peak tailing.

G cluster_system System cluster_mp Mobile Phase cluster_sample Sample cluster_column Column start Peak Tailing Observed (As > 1.2) check_system 1. Check System start->check_system check_mobile_phase 2. Check Mobile Phase check_sample 3. Check Sample check_column 4. Check Column check_system->check_mobile_phase connections Minimize extra-column volume (tubing, fittings) check_system->connections check_mobile_phase->check_sample adjust_ph Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph check_sample->check_column dilute_sample Dilute sample (check for overload) check_sample->dilute_sample remove_guard Remove guard column check_column->remove_guard buffer_strength Increase buffer strength (25-50 mM) adjust_ph->buffer_strength solvent_match Dissolve in mobile phase dilute_sample->solvent_match flush_column Flush or regenerate column replace_column Use end-capped or polar-embedded column flush_column->replace_column remove_guard->flush_column

Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis.

G cluster_surface Silica Stationary Phase Surface (pH > 3) silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_protonated Protonated Silanol Group (Si-OH) This compound This compound Analyte (with acidic R-COO⁻ group) This compound->silanol_ionized interaction Strong Secondary Interaction (Ionic Attraction) LEADS TO PEAK TAILING

References

Technical Support Center: Quantification of Ziziphin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Ziziphin, particularly matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound and other saponins (B1172615) from Ziziphus species.

Problem: High Variability and Poor Reproducibility in Quantification Results

High variability is a frequent indicator of unaddressed matrix effects.[1] This can manifest as inconsistent peak areas for quality control (QC) samples and poor reproducibility between different sample preparations.[1]

Initial Diagnostic Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression or enhancement. The post-extraction spike method is a standard approach for this evaluation.[1][2]

  • System Suitability Test: Before each analytical run, inject a standard solution to verify retention time stability, peak shape, and detector response to ensure the LC-MS/MS system is performing optimally.[1]

Corrective Actions:

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components from the sample matrix.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain the analyte while allowing matrix components to be washed away.[3][4]

    • Liquid-Liquid Extraction (LLE): This method separates the analyte from the sample matrix based on differential solubility in immiscible liquids. It can provide a cleaner extract than protein precipitation.[1]

    • Protein Precipitation (PPT): A simpler but less clean method, suitable for initial screening. It involves adding a high proportion of organic solvent to precipitate proteins.[1]

  • Method of Standard Addition: This technique can be used to compensate for matrix effects when a blank matrix is unavailable. It involves spiking the sample with known concentrations of the analyte to create a sample-specific calibration curve.[5][6]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing reliable correction.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[8][9] The most common cause of matrix effects in the bioanalysis of saponins is the presence of endogenous phospholipids (B1166683) from the biological matrix (e.g., plasma, serum).[1]

Q2: What are the common signs of matrix effects in my this compound analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[1]

  • Inaccurate quantification, leading to high variability in concentration measurements.[1]

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.[1]

  • Inconsistent peak areas for quality control (QC) samples.[1]

Q3: Which sample types are most prone to matrix effects when analyzing this compound?

Complex matrices are most likely to cause significant matrix effects. For this compound and other Ziziphus saponins, these include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates.[1]

  • Plant extracts: Crude or partially purified extracts from Ziziphus species.[1]

  • Herbal formulations: Traditional medicine preparations containing Ziziphus extracts.[1]

Q4: How can I quantitatively assess the magnitude of matrix effects?

The post-extraction spike method is a widely accepted technique.[1][2] It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution) [1]

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.[1]

It is recommended to evaluate the matrix effect in at least six different lots of the biological matrix.[1]

Q5: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and how does it help?

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[7] A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[7][10] It co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for accurate correction of any signal suppression or enhancement.[1][7]

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of saponins in rat plasma using UPLC-MS/MS, which can serve as a reference for developing a method for this compound.

ParameterResult
Linearity (r²)> 0.99
Precision (RSD%)< 15%
Accuracy85-115%
Recovery> 70%
Matrix EffectWithin ±15%

This data is representative and may vary depending on the specific saponin (B1150181) and analytical method.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • This compound standard solution of known concentration.

  • Blank matrix (e.g., plasma, plant extract without the analyte).

  • Solvents for extraction and reconstitution.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at three concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the intended sample preparation method. Spike the this compound standard into the extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix at the same three concentrations before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)

    • Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A)

Protocol 2: General Solid-Phase Extraction (SPE) for Ziziphus Saponins

Objective: To clean up a sample matrix for the analysis of Ziziphus saponins.

Materials:

  • SPE cartridge (e.g., C18).

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Sample extract.

  • Washing solvent (e.g., water/methanol (B129727) mixture).

  • Elution solvent (e.g., methanol or acetonitrile).

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.[4]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[4]

  • Sample Loading: Load the sample extract onto the cartridge. The saponins will be retained on the sorbent.[4]

  • Washing: Pass the washing solvent through the cartridge to remove interfering matrix components.[4]

  • Elution: Pass the elution solvent through the cartridge to elute the retained saponins. Collect the eluate for LC-MS/MS analysis.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plasma, Plant Extract) extraction Extraction (PPT, LLE, or SPE) sample->extraction lc LC Separation extraction->lc Clean Extract ms MS/MS Detection lc->ms quant Quantification ms->quant Raw Data troubleshooting_logic start High Variability in Results? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me check_system Perform System Suitability Test start->check_system me_present Matrix Effect Present? assess_me->me_present system_fail System Fails? check_system->system_fail optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep Yes end_good Reliable Quantification me_present->end_good No system_fail->assess_me No troubleshoot_lcms Troubleshoot LC-MS System system_fail->troubleshoot_lcms Yes use_sil Use Stable Isotope-Labeled IS optimize_prep->use_sil end_bad Re-evaluate Method optimize_prep->end_bad use_std_add Use Standard Addition use_sil->use_std_add use_sil->end_good use_std_add->end_good troubleshoot_lcms->end_bad

References

Ziziphin Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ziziphin in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a triterpenoid (B12794562) saponin (B1150181) glycoside isolated from the leaves of Ziziphus jujuba.[1][2] It is known for its taste-modifying properties, specifically its ability to suppress the perception of sweetness.[2] For researchers studying its biological activities or developing it for pharmaceutical or food applications, understanding its stability in aqueous solutions is crucial. Instability can lead to a loss of activity, the formation of degradation products with altered or adverse effects, and unreliable experimental results.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

Based on studies of similar triterpenoid saponins (B1172615) and other phytochemicals found in Ziziphus species, the primary factors influencing stability in aqueous solutions are:

  • pH: The acidity or alkalinity of the solution can impact the hydrolysis of glycosidic and ester linkages present in the this compound molecule. While some triterpenoid saponins are reported to be hydrolytically stable over a wide pH range (pH 2-10) at room temperature, extreme pH values coupled with elevated temperatures could promote degradation.[3][4]

  • Temperature: Higher temperatures generally accelerate chemical degradation reactions. For saponins, storage at lower temperatures (e.g., 10°C) has been shown to result in less degradation compared to room temperature.[5]

  • Light: Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation of various phytochemicals. While specific data on this compound is limited, it is a common practice to protect solutions of natural products from light.

  • Presence of Enzymes: If using crude or semi-purified extracts, the presence of endogenous enzymes could potentially degrade this compound.

  • Oxygen: Oxidative degradation can be a concern for many organic molecules. While not specifically documented for this compound, it is a potential degradation pathway.

Q3: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

This is likely an issue of physical instability, specifically poor solubility, rather than chemical degradation. This compound, as a triterpenoid saponin, is an amphiphilic molecule. Studies on other monodesmosidic saponins (saponins with a single sugar chain) have shown that they have very low solubility in water, especially at acidic pH (<7), and can form crystalline precipitates.[3][4]

Troubleshooting Steps:

  • Verify the pH of your solution: If the pH is acidic, consider adjusting it to a neutral or slightly alkaline pH, as some saponins show increased solubility in this range.[6]

  • Consider a co-solvent: Adding a small amount of a water-miscible organic solvent, such as ethanol (B145695), can significantly improve the solubility of saponins.[3][4]

  • Sonication: Applying ultrasonic energy can help to dissolve the compound and break up aggregates.

  • Filtration: If a precipitate persists, it may be necessary to filter the solution to remove undissolved material before use, and quantify the concentration of the filtrate to know the actual amount of dissolved this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity over time Chemical degradation of this compound.- Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).- Protect solutions from light by using amber vials or wrapping containers in foil.- Prepare fresh solutions before each experiment.- Degas the solvent to remove dissolved oxygen.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Analyze the degradation products using LC-MS to identify their structures and elucidate the degradation pathway.- Adjust pH and temperature to minimize degradation.- Consider the use of antioxidants if oxidation is suspected.
Solution turns yellow or brown Oxidation or degradation of this compound or co-extracted compounds (if using an extract).- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant such as ascorbic acid or EDTA (a chelating agent that can prevent metal-catalyzed oxidation).
Inconsistent experimental results Instability of this compound in the experimental medium (e.g., cell culture media).- Assess the stability of this compound directly in the experimental medium under the same conditions (time, temperature, CO2).- Reduce the incubation time if significant degradation is observed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a this compound stock solution with improved physical stability.

Materials:

  • This compound (pure compound)

  • Ethanol (or DMSO)

  • Deionized water or desired buffer

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add a small volume of ethanol (or DMSO) to dissolve the this compound completely. The goal is to create a concentrated initial solution.

  • Vortex vigorously until the this compound is fully dissolved. Gentle warming in a water bath may be used if necessary, but avoid high temperatures.

  • Slowly add the aqueous buffer to the dissolved this compound solution while vortexing. Add the buffer dropwise to prevent precipitation.

  • If the solution becomes cloudy, place it in a sonicator bath for 5-10 minutes.

  • Once the solution is clear, sterile filter it using a 0.22 µm syringe filter if required for the application.

  • Store the stock solution in an amber vial at an appropriate temperature (4°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Preliminary Stability Assessment of this compound by HPLC

This protocol outlines a basic experiment to evaluate the stability of this compound under different conditions.

Materials:

  • This compound stock solution

  • Buffers of different pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Amber and clear HPLC vials

Procedure:

  • Dilute the this compound stock solution to a final concentration in the different pH buffers.

  • Aliquot the solutions into both amber and clear HPLC vials.

  • Place the vials at the different storage temperatures.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

  • Analyze the samples by HPLC. A suitable mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile.[7][8] Detection can be performed at a wavelength around 210-220 nm.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Data Presentation

Table 1: Factors Influencing Triterpenoid Saponin Stability in Aqueous Solutions

FactorObservationImplication for this compoundReference
pH Generally stable in the pH range of 2-10 at room temperature. Some saponins have pH-dependent solubility, with higher solubility at neutral to alkaline pH.This compound is likely hydrolytically stable under common experimental pH conditions. Solubility may be improved by avoiding acidic conditions.[3][4][6]
Temperature Degradation increases with higher temperatures. More stable when stored at colder temperatures (e.g., 10°C vs. 26°C).To maximize stability, aqueous solutions of this compound should be stored at refrigerated or frozen temperatures.[5]
Solvent Polar solvents like ethanol and methanol (B129727) are effective for extraction, indicating good solubility in these solvents.Using a small percentage of ethanol as a co-solvent can improve the solubility and physical stability of this compound in aqueous solutions.[9][10]
Glycosylation Pattern Monodesmosidic saponins tend to have lower aqueous solubility than bidesmosidic saponins.As a monodesmosidic saponin, this compound may be prone to precipitation in purely aqueous solutions, especially at acidic pH.[3][4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis start Weigh this compound dissolve Dissolve in Ethanol/DMSO start->dissolve add_buffer Add Aqueous Buffer dissolve->add_buffer sonicate Sonicate if Cloudy add_buffer->sonicate stock Stock Solution sonicate->stock aliquot Aliquot into Vials (Amber & Clear) stock->aliquot conditions Incubate at various Temperatures & pH aliquot->conditions sampling Sample at Time Points (0, 24, 48h...) conditions->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate plot Plot Degradation Curve calculate->plot results Determine Stability Profile plot->results

Workflow for assessing this compound stability.

troubleshooting_logic cluster_physical Physical Instability cluster_chemical Chemical Instability issue Instability Issue Observed (e.g., Precipitation, Activity Loss) precipitate Precipitation / Cloudiness issue->precipitate activity_loss Loss of Activity / New Peaks issue->activity_loss check_ph Check pH (Is it acidic?) precipitate->check_ph add_cosolvent Add Co-solvent (e.g., Ethanol) check_ph->add_cosolvent Yes sonicate Sonicate add_cosolvent->sonicate check_temp Check Temperature (Is it too high?) activity_loss->check_temp check_light Check Light Exposure activity_loss->check_light check_oxygen Consider Oxidation activity_loss->check_oxygen lower_temp Store at Lower Temp (4°C or -20°C) check_temp->lower_temp Yes protect_light Use Amber Vials check_light->protect_light use_antioxidant Use Antioxidants / Inert Gas check_oxygen->use_antioxidant

Troubleshooting logic for this compound instability.

References

Technical Support Center: Refinement of Sensory Evaluation Methods for Taste Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensory evaluation of taste inhibitors.

Troubleshooting Guides

Issue: High Variability in Panelist Responses

Q1: Our sensory panel results for a bitter taste inhibitor show high inter-individual variability. What are the potential causes and how can we address this?

A1: High variability in sensory panel data is a common challenge that can undermine the reliability of your results.[1][2] Key factors contributing to this issue and their solutions are outlined below:

  • Physiological Factors:

    • Age and Sensory Acuity: Taste and smell sensitivity can decline with age, affecting the perception of subtle differences.[1][3]

    • Panelist Fatigue: Physical and mental fatigue can dull sensory perception, leading to inconsistent responses, especially in long or repetitive sessions.[1][3]

    • Mood and Health: Emotional states like stress or anxiety, as well as temporary illnesses such as colds or allergies, can alter sensory sensitivity.[1][4]

  • Psychological Factors:

    • Expectation Error: Prior knowledge or expectations about a sample can influence a panelist's perception.

    • Proximity and Convergence Errors: Panelists may rate characteristics similarly if they are evaluated in close succession (proximity error) or mask small differences between samples when a large difference is perceived between others (convergence effect).[5][6]

  • Methodological Factors:

    • Inadequate Training: A lack of proper training on sensory attributes and scaling techniques can lead to inconsistent evaluations.[1]

    • Lack of Calibration: Without regular calibration with reference standards, panelists' internal scales may drift over time.[1]

Solutions:

  • Panelist Selection and Training:

    • Screen panelists for sensory acuity and their ability to discriminate between different taste intensities.[5]

    • Provide comprehensive training on identifying specific taste attributes (e.g., bitterness, sourness) and using measurement scales consistently.[7][8]

    • Conduct regular calibration sessions with reference standards to ensure panel alignment.[1]

  • Experimental Design and Environment:

    • Control Environmental Conditions: Standardize lighting, temperature, and humidity in the testing area to minimize variability.[1]

    • Randomize Sample Presentation: Present samples in a random or counterbalanced order to mitigate carry-over and expectation effects.[6]

    • Incorporate Breaks: Schedule breaks during long sessions to prevent panelist fatigue.[3]

    • Blind and Control Samples: Implement blind or double-blind testing protocols and include control and reference samples to minimize bias.[1]

  • Data Analysis:

    • Utilize appropriate statistical methods to identify and account for variability. Techniques like Analysis of Variance (ANOVA) can help determine if differences between samples are significant.[9][10]

Issue: Inconsistent Results Between In-Vitro and In-Vivo Assays

Q2: Our electronic tongue (e-tongue) results for a taste inhibitor do not correlate well with our human sensory panel data. Why might this be happening and how can we improve the correlation?

A2: Discrepancies between in-vitro and in-vivo taste assessment methods are not uncommon. While e-tongues can be valuable screening tools, they do not fully replicate the complexity of human taste perception.[11][12][13]

Potential Reasons for Poor Correlation:

  • Limited Scope of E-tongue: E-tongues primarily measure electrochemical responses and may not capture all the nuances of taste, such as aroma, texture (mouthfeel), and aftertaste, which significantly contribute to the overall flavor perception.[11][12]

  • Matrix Effects: The formulation matrix (e.g., viscosity, presence of other excipients) can influence the e-tongue's sensors differently than it affects human taste receptors.[14]

  • Lack of Biological Complexity: E-tongues lack the complex biological signaling pathways and feedback mechanisms inherent in the human gustatory system.

  • Calibration and Model Limitations: The predictive model of the e-tongue may not have been adequately trained or calibrated with a relevant set of compounds.[12]

Strategies for Improvement:

  • Method Optimization:

    • Calibrate with Relevant Standards: Calibrate the e-tongue with a range of molecules that are structurally and sensorially similar to your active pharmaceutical ingredient (API) and inhibitor.[12]

    • Use Appropriate Dissolution Media: Employ artificial saliva or other biologically relevant media for e-tongue analysis to better mimic oral conditions.[11][12]

  • Integrated Approach:

    • Complementary Data: Use the e-tongue as a high-throughput screening tool to identify promising candidates for further evaluation by a human sensory panel.[13]

    • Iterative Refinement: Use data from human panels to refine the e-tongue's predictive models.

  • Data Analysis:

    • Multivariate Analysis: Employ multivariate statistical techniques, such as Principal Component Analysis (PCA), to analyze the multi-dimensional data from the e-tongue and identify patterns that may correlate with specific sensory attributes.[10]

Frequently Asked Questions (FAQs)

Panel Management

Q3: How do we select and train panelists for evaluating taste inhibitors?

A3: A well-trained sensory panel is crucial for obtaining reliable data.[7] The selection and training process should be systematic:

  • Selection Criteria:

    • Sensory Acuity: Normal ability to taste and smell.[4]

    • Health: Free from conditions that could affect sensory perception (e.g., chronic allergies, smoking).[4]

    • Availability and Motivation: Consistent availability for training and testing sessions and a genuine interest in the tasks.[5]

    • Communication Skills: Ability to articulate sensory experiences clearly.[5]

  • Training Process:

    • Introduction to Basic Tastes: Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions.[15]

    • Attribute Identification and Terminology: Train panelists to identify and describe specific sensory attributes relevant to the test products, such as different types of bitterness or off-notes.[7]

    • Intensity Scaling: Teach panelists to use intensity scales (e.g., a line scale from 0 to 10) consistently to rate the strength of different attributes.[15]

    • Practice Sessions: Conduct practice sessions with a variety of samples to build panelist confidence and consistency.

Q4: How can we manage and mitigate panelist fatigue during sensory evaluations?

A4: Panelist fatigue can significantly impact the quality of sensory data.[1][3] Effective management strategies include:

  • Limiting Sample Numbers: Restrict the number of samples evaluated in a single session.[3]

  • Scheduled Breaks: Incorporate mandatory breaks to allow for sensory recovery.[3]

  • Palate Cleansers: Provide neutral palate cleansers, such as unsalted crackers and deionized water, to be used between samples.[16]

  • Session Duration: Keep testing sessions to a reasonable length.

  • Varying Tasks: If possible, vary the types of sensory tasks to maintain panelist engagement.

Experimental Design and Protocols

Q5: What is a standard protocol for a descriptive sensory analysis of a bitter-tasting drug and its taste-masked formulation?

A5: A descriptive analysis provides a detailed sensory profile of a product. A typical protocol involves a trained sensory panel to identify and quantify the sensory attributes.[7]

Experimental Protocol: Flavor Profile Method for Bitterness Assessment

  • Objective: To identify and quantify the sensory attributes of a bitter API and its taste-masked formulation, focusing on taste, aroma, mouthfeel, and aftertaste.

  • Panel: A trained panel of 8-12 individuals.

  • Materials:

    • Test samples (API solution, placebo formulation, and taste-masked formulation) at relevant concentrations.

    • Reference standards for basic tastes (e.g., caffeine (B1668208) for bitterness, sucrose (B13894) for sweetness).

    • Palate cleansers (deionized water, unsalted crackers).

    • Data collection software or standardized scorecards.

  • Procedure:

    • Orientation Session: The panel leader presents the samples and reference standards to the panelists and establishes a common terminology for the sensory attributes.

    • Individual Evaluation: Each panelist independently evaluates the samples in a randomized order.

      • Panelists take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 10 seconds), and then expectorate.

      • They rate the intensity of each perceived attribute (e.g., bitterness, sweetness, sourness, any off-notes) on a structured scale (e.g., 0-15 point scale).

      • After a defined waiting period (e.g., 60 seconds), they rate the intensity of any aftertaste.

    • Group Discussion: After individual evaluations, the panel convenes to discuss their findings and reach a consensus on the sensory profile of each sample.

  • Data Analysis: The intensity ratings are averaged across the panel to generate a sensory profile for each sample. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the samples.[9]

Data Interpretation and Presentation

Q6: What statistical methods are appropriate for analyzing data from sensory evaluation of taste inhibitors?

A6: The choice of statistical method depends on the experimental design and the research question.[2][9]

  • Analysis of Variance (ANOVA): Used to compare the mean intensity ratings of different samples to determine if there are significant differences.[9][10]

  • T-tests: Can be used to compare the means of two groups (e.g., a control vs. a test sample).[2]

  • Principal Component Analysis (PCA): A multivariate technique used to visualize the relationships between multiple sensory attributes and different samples.[10]

  • Correlation and Regression Analysis: Used to examine the relationship between instrumental measurements (e.g., from an e-tongue) and sensory data.[9]

Data Presentation: Comparison of Bitterness Inhibition

Inhibitor CandidateConcentration (mM)Mean Bitterness Score (0-15 Scale)Standard Deviation% Bitterness Reduction
Control (API only)N/A12.51.80%
Inhibitor A0.58.22.134.4%
Inhibitor B0.55.11.559.2%
Inhibitor C0.59.52.524.0%

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Panelist Training cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Data Analysis Screening In-vitro Screening (e.g., E-tongue, Cell-based Assays) Candidates Promising Inhibitor Candidates Screening->Candidates Identify Hits Descriptive Descriptive Analysis (Flavor Profile) Candidates->Descriptive Recruitment Panelist Recruitment Training Sensory Training & Calibration Recruitment->Training Training->Descriptive Discrimination Discrimination Testing (e.g., Paired Comparison) Descriptive->Discrimination Stats Statistical Analysis (ANOVA, PCA) Discrimination->Stats Report Final Report & Formulation Decision Stats->Report

Caption: Workflow for Sensory Evaluation of Taste Inhibitors.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions Variability High Variability in Panelist Responses Physiological Physiological Factors (Age, Fatigue, Health) Variability->Physiological Psychological Psychological Factors (Bias, Errors) Variability->Psychological Methodological Methodological Factors (Training, Environment) Variability->Methodological Analysis Appropriate Statistical Analysis Variability->Analysis Selection Rigorous Panelist Selection & Training Physiological->Selection Design Optimized Experimental Design Psychological->Design Methodological->Selection Methodological->Design

Caption: Troubleshooting High Panelist Response Variability.

Taste_Signaling_Inhibition Bitter Bitter Compound (API) Receptor Taste Receptor (T2R) Bitter->Receptor G_Protein G-Protein (Gustducin) Receptor->G_Protein activates PLC PLCβ2 G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release IP3->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain (Bitter Perception) Neurotransmitter->Signal Inhibitor Taste Inhibitor Inhibitor->Receptor blocks

Caption: Simplified Bitter Taste Transduction Pathway and Inhibition.

References

Ziziphin Bioassay Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges encountered during Ziziphin bioassays. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to improve the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bioactivity?

A1: this compound is a group of triterpene saponin (B1150181) glycosides extracted from the leaves of Ziziphus jujuba.[1] Its primary and most studied bioactivity is the selective suppression of sweet taste perception.[2][3] This makes it a compound of interest for studying taste modulation and developing potential applications in food science and therapeutics.

Q2: Why am I observing high variability in the sweet-suppressing effects of my this compound extract?

A2: High variability is a common challenge in natural product bioassays.[4][5] For this compound, this can be attributed to several factors:

  • Source Material: The concentration of active ziziphins can vary significantly depending on the geographical origin, growing conditions, and harvest time of the Ziziphus jujuba leaves.[6][7]

  • Extraction Method: Different extraction techniques (e.g., maceration, homogenizer-assisted extraction) and solvents can yield extracts with varying purity and concentration of the active compounds.[8][9]

  • Sample Purity: Crude extracts contain a mixture of compounds, some of which may interfere with the bioassay.[4][10] The presence of other phytochemicals can lead to inconsistent results.[11]

  • Assay Conditions: Minor variations in experimental parameters such as temperature, pH, and incubation times can significantly impact the outcome.[5][12]

Q3: How long does the sweet-suppressing effect of this compound last in a typical human sensory panel?

A3: The duration of sweetness suppression by this compound is relatively short. Studies have shown that the effect lasts for approximately 70 seconds after a 90-second treatment with a 0.88% W/V this compound solution.[2] This is notably shorter than the effect of other sweet-suppressing compounds like gymnemic acids.[2]

Q4: Can this compound affect other tastes besides sweet?

A4: Studies have demonstrated that this compound selectively suppresses sweetness without significantly affecting the perception of sour, bitter, or salty tastes.[2]

Q5: What is the proposed mechanism of action for this compound's sweet-suppressing effect?

A5: The proposed mechanism involves the interaction of this compound with the sweet taste receptors, which are heterodimers of the T1R2 and T1R3 proteins.[13][14] It is believed that this compound binds to these receptors, likely at the transmembrane domains, thereby inhibiting their activation by sweet compounds.[14]

Troubleshooting Guides

Issue 1: Inconsistent or No Sweetness Suppression Observed
Possible Cause Troubleshooting Step
Degraded or Inactive this compound Extract - Store extracts properly, protected from light and at the recommended temperature. - Prepare fresh extracts for each experiment if stability is a concern. - Verify the identity and purity of the extract using analytical techniques like TLC or HPLC.
Insufficient Concentration of Active Compound - Increase the concentration of the this compound extract used in the assay. - Perform a dose-response curve to determine the optimal effective concentration. - Consider further purification of the crude extract to enrich the active ziziphins.[1]
Inappropriate Assay Conditions - Ensure all reagents are equilibrated to the assay temperature.[15] - Strictly control incubation times and rinsing procedures between stimuli. - Verify and buffer the pH of all solutions to maintain consistency.
High Subject-to-Subject Variability (Human Panels) - Increase the number of participants in the sensory panel to improve statistical power. - Screen panelists for their baseline sweet taste sensitivity and consistency. - Provide thorough training to panelists on the rating scale and procedure.
Issue 2: High Background Noise or Off-Target Effects in Cellular Assays
Possible Cause Troubleshooting Step
Interference from Other Compounds in Crude Extract - Use a more purified this compound fraction. - Run a vehicle control (the solvent used to dissolve the extract) to assess its effect on the cells. - Test for non-specific effects like cytotoxicity at the concentrations used.
Assay Interference - Check for autofluorescence or light scattering from the extract if using fluorescence or absorbance-based readouts.[10] - Ensure the extract does not interfere with the detection reagents (e.g., enzyme activity assays).[15]
Cell Line Instability or Contamination - Regularly check cell lines for mycoplasma contamination. - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and growth conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data that might be generated in this compound bioassays. Note that specific values will vary depending on the experimental setup.

Table 1: Example Dose-Response of this compound on Sweetness Perception (Human Sensory Panel)

This compound Concentration (w/v)Mean Sweetness Reduction (%)Standard Deviation
0.05%15.24.5
0.1%35.87.2
0.25%62.19.8
0.5%85.46.3
0.88%95.04.1

Table 2: Example IC50 Values of this compound Extract on Sweet Receptor Activation (Cell-Based Assay)

SweetenerThis compound Extract IC50 (µg/mL)95% Confidence Interval
Sucrose25.822.1 - 29.5
Aspartame31.228.0 - 34.4
Steviol Glycosides22.519.8 - 25.2

Experimental Protocols

Methodology 1: Human Sensory Panel for Sweetness Suppression
  • Panelist Recruitment and Training: Recruit healthy, non-smoking adult volunteers. Train them on the use of a general Labeled Magnitude Scale (gLMS) for rating taste intensity.

  • Baseline Measurement: Have panelists rinse their mouths with purified water. Then, present a baseline sweet solution (e.g., 5% sucrose) and have them rate its sweetness intensity.

  • This compound Treatment: Administer the this compound solution (e.g., 0.5% w/v in water) to the panelists and instruct them to swish it in their mouths for a set duration (e.g., 60 seconds) before expectorating.

  • Post-Treatment Measurement: Immediately after expectorating the this compound solution, present the same sweet solution as in the baseline step and have the panelists rate its sweetness intensity.

  • Recovery Measurement: Continue to present the sweet solution at regular intervals (e.g., every 30 seconds) until the perceived sweetness intensity returns to the baseline level.

  • Data Analysis: Calculate the percentage reduction in sweetness for each panelist at each time point.

Methodology 2: In Vitro Cell-Based Sweet Taste Receptor Assay
  • Cell Culture: Culture HEK293 cells stably expressing the human sweet taste receptor (T1R2/T1R3) and a downstream reporter (e.g., a calcium-sensitive fluorescent dye or a luciferase reporter gene).

  • Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of the this compound extract and the sweet agonist (e.g., sucrose) in the assay buffer.

  • Assay Protocol:

    • Wash the cells with the assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time.

    • Add the sweet agonist to the wells to stimulate the receptors.

    • Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the response against the concentration of the sweet agonist in the presence and absence of different concentrations of the this compound extract. Calculate the IC50 value of the this compound extract.

Visualizations

Experimental_Workflow_Human_Sensory_Panel cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Panelist Recruitment & Training E1 Baseline Sweetness Rating P1->E1 P2 Prepare this compound & Sweet Solutions P2->E1 E2 Administer this compound Solution E1->E2 E3 Post-Treatment Sweetness Rating E2->E3 E4 Recovery Measurement E3->E4 A1 Calculate % Sweetness Reduction E4->A1 A2 Determine Duration of Effect E4->A2 Ziziphin_Signaling_Pathway cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_Protein G-Protein Signaling Cascade T1R2->G_Protein Activates T1R3 T1R3 T1R3->G_Protein Activates Sweetener Sweet Compound (e.g., Sucrose) Sweetener->T1R2 Binds Sweetener->T1R3 Binds This compound This compound This compound->T1R3 Inhibits Response Sweet Taste Perception G_Protein->Response

References

Minimizing degradation of Ziziphin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of ziziphin during extraction and storage. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a triterpenoid (B12794562) saponin (B1150181) found in the leaves of Ziziphus jujuba. It is known for its taste-modifying properties, specifically its ability to suppress the perception of sweetness. In research and drug development, maintaining the structural integrity of this compound is crucial for obtaining accurate and reproducible results in bioactivity assays and for ensuring the efficacy and safety of potential therapeutic products. Degradation can lead to a loss of activity and the formation of unknown byproducts.

Q2: What are the main factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound, like other triterpenoid saponins (B1172615), include:

  • pH: this compound is susceptible to hydrolysis, particularly in basic (alkaline) conditions, which can cleave the sugar moieties from the triterpenoid backbone. Acidic conditions can also lead to hydrolysis, although some saponins are more stable at a slightly acidic to neutral pH.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1] High temperatures during extraction or storage can significantly impact this compound stability.

  • Light: Exposure to light, especially UV radiation, can provide the energy for photolytic degradation of the molecule.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the this compound structure.

  • Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous enzymes may degrade this compound.

Q3: What are the best practices for storing this compound extracts?

To ensure the long-term stability of this compound extracts, the following storage conditions are recommended:

  • Temperature: Store extracts at low temperatures. For short-term storage, refrigeration (2-8 °C) is suitable. For long-term storage, freezing (-20 °C or lower) is recommended to minimize chemical and microbial degradation.[1]

  • Light: Protect extracts from light by storing them in amber-colored vials or by wrapping the containers in aluminum foil.

  • Atmosphere: For highly sensitive samples, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Form: Storing the extract in a dried, powdered form (lyophilized) is generally more stable than in solution. If in solution, use a slightly acidic to neutral pH buffer if compatible with the intended use.

Troubleshooting Guides

Issue 1: Low yield of this compound during extraction.
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Use a hydroalcoholic solvent, such as 60% ethanol (B145695), which has been shown to be effective for extracting flavonoids from Ziziphus jujuba. The polarity of the solvent is crucial for efficiently dissolving this compound.
Inadequate Solid-to-Liquid Ratio An optimal solid-to-liquid ratio of 1:25 (g/mL) has been reported for the extraction of flavonoids from Ziziphus jujuba, ensuring a sufficient solvent volume to extract the target compound.
Insufficient Extraction Time An extraction time of approximately 60 minutes is recommended for efficient extraction of related compounds from Ziziphus jujuba.
Degradation during Extraction Avoid high temperatures for prolonged periods. If using a heat-based extraction method, monitor the temperature closely and keep the extraction time to the minimum necessary.
Issue 2: Inconsistent results in bioassays using this compound extracts.
Possible Cause Troubleshooting Step
Degradation of this compound in Stored Extracts Verify the storage conditions of your extracts. Ensure they are protected from light and stored at a low temperature (-20°C for long-term). Re-analyze the purity and concentration of this compound in the stored samples before use.
pH Instability in Assay Buffer This compound can degrade in alkaline conditions. Check the pH of your assay buffer and adjust to a neutral or slightly acidic pH if the experimental design allows.
Photodegradation during Experiment Perform experimental manipulations under low-light conditions or using amber-colored labware to prevent light-induced degradation of this compound.
Interaction with Other Components If using a crude extract, other components in the matrix could interfere with the assay or affect this compound's stability. Consider further purification of the extract.

Quantitative Data on Saponin Stability

While specific quantitative data on this compound degradation is limited in publicly available literature, the following table summarizes the stability of related saponins under various conditions, which can provide valuable insights for handling this compound.

Table 1: Stability of Triterpenoid Saponins Under Different Conditions

Saponin/Extract Condition Observation Reference
Quillaja Saponin (QS-18)pH 5.1, 26 °CSlow hydrolysis, half-life of 330 ± 220 days.[2]
Quillaja Saponin (QS-18)pH 10.0, 26 °CRapid hydrolysis, half-life of 0.06 ± 0.01 days.[2]
Generic Saponin BiopesticideStorage at 26 °C (Room Temp)Significant degradation over 21 days.[1]
Generic Saponin BiopesticideStorage at 10 °C (Cold Room)Low degradation over 21 days.[1]
Acidic Saponins in EthanolProlonged StorageFormation of ester artifacts.[3]
Jujube ConcentrateStorage at 4 °C for 90 daysAnthocyanin degradation of 6.81% to 15.77% depending on concentration method.[4]
Dried JujubeStorage at 4 °C for 3 yearsTotal flavonoids remained stable, while Vitamin C and total polyphenols decreased significantly.[5]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound

This protocol is based on methods optimized for the extraction of flavonoids from Ziziphus jujuba, which are expected to be suitable for the co-extraction of this compound.

Materials:

  • Dried and powdered leaves of Ziziphus jujuba

  • 60% Ethanol in deionized water

  • Reflux extraction apparatus or sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material.

  • Add 60% ethanol at a solid-to-liquid ratio of 1:25 (e.g., 10 g of plant material in 250 mL of 60% ethanol).

  • For reflux extraction, heat the mixture at a controlled temperature (e.g., 60°C) for 60 minutes. For ultrasound-assisted extraction, sonicate the mixture at a controlled temperature for 30-60 minutes.

  • After extraction, cool the mixture and separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • The resulting aqueous extract can be used directly or lyophilized to obtain a dry powder for long-term storage.

Protocol 2: Forced Degradation Study of a this compound Extract

This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound. The extent of degradation should ideally be between 5-20%.

Materials:

  • Purified this compound extract (in solution or as a dry powder)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., 50% methanol) at a known concentration.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period, taking samples at regular intervals.

    • Neutralize each sample with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Take samples at intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • For solid extract: Place the powdered extract in an oven at a high temperature (e.g., 80°C) for a defined period.

    • For extract in solution: Incubate the stock solution at a high temperature (e.g., 80°C).

    • Take samples at intervals for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source in a photostability chamber (e.g., exposure to 1.2 million lux hours and 200 watt-hours/m² of UV light).

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Extraction_Workflow start Dried & Powdered Ziziphus jujuba Leaves extraction Extraction (e.g., 60% Ethanol, 1:25 SLR, 60 min) start->extraction separation Separation (Filtration/Centrifugation) extraction->separation Crude Extract concentration Concentration (Rotary Evaporation, <50°C) separation->concentration Clarified Extract final_product This compound-rich Extract (Aqueous solution or Lyophilized powder) concentration->final_product Ziziphin_Degradation_Pathway cluster_products This compound This compound (Triterpenoid Glycoside) Degradation_Products Degradation Products This compound->Degradation_Products Stress Conditions (Acid, Base, Heat, Light, Oxidation) Aglycone This compound Aglycone (Sapogenin) Degradation_Products->Aglycone Hydrolysis Sugar_Moieties Sugar Moieties Degradation_Products->Sugar_Moieties Hydrolysis

References

Technical Support Center: Optimizing Ziziphin Separation in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Ziziphin and related compounds from Ziziphus species.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation using reverse-phase HPLC?

A good starting point for reverse-phase HPLC separation of this compound and other compounds from Ziziphus species is a gradient elution using a combination of water and an organic solvent, both with a small amount of acid modifier. A common mobile phase consists of:

The gradient can be optimized based on the specific compounds of interest and the column being used. Adding a small amount of acid, like formic acid, helps to improve peak shape and ionization efficiency, especially for mass spectrometry (MS) detection.[1]

Q2: Can I use a different acid modifier in my mobile phase?

Yes, other acids can be used. For instance, some methods have successfully employed 1.0% acetic acid in water as the aqueous component of the mobile phase.[3] The choice of acid can influence the selectivity of the separation. It is recommended to stay within the pH stability range of your column, which is typically pH 2-8 for silica-based C18 columns.[4]

Q3: What are the typical column choices for this compound analysis?

Reverse-phase C18 columns are the most commonly used stationary phases for the separation of compounds from Ziziphus species.[5][6][7] Both HPLC and UHPLC C18 columns from various manufacturers have been shown to provide good separation. The choice between HPLC and UHPLC will depend on the desired resolution, analysis time, and available instrumentation. UHPLC columns with smaller particle sizes (e.g., 1.7 µm, 1.9 µm) can offer higher resolution and faster analysis times.[1][5][8]

Q4: My peaks are tailing. How can I improve the peak shape?

Peak tailing can be caused by several factors in the chromatographic system.[9] Here are some common causes and solutions:

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can cause secondary interactions with analytes, leading to tailing. Using a mobile phase with a low pH (e.g., adding formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.[1]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent can help remove these contaminants.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[10]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[4]

Q5: I am not getting good resolution between two of my peaks. What can I do?

Improving resolution between closely eluting peaks often requires optimizing the mobile phase or other chromatographic parameters.[11] Consider the following adjustments:

  • Modify the Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds.[11]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[12]

  • Adjust the Mobile Phase pH: For ionizable compounds, a small change in the mobile phase pH can significantly impact their retention and, therefore, the resolution.[13]

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.[13]

  • Change the Stationary Phase: If mobile phase optimization does not provide the desired resolution, consider trying a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and related compounds.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.[9]- Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase.[1]- Reduce sample concentration or injection volume.[10]- Adjust mobile phase pH.[4]- Wash the column with a strong solvent or replace the column.[9]
Low Resolution/Co-eluting Peaks - Mobile phase is too strong or too weak.- Inadequate gradient profile.- Unsuitable organic solvent.[11]- Adjust the initial percentage of the organic solvent.- Optimize the gradient slope to be shallower in the region of interest.[11]- Try a different organic solvent (e.g., switch from methanol to acetonitrile).[12]
Shifting Retention Times - Inconsistent mobile phase preparation.- Leaks in the system.- Fluctuations in column temperature.- Column equilibration is insufficient.[14]- Ensure accurate and consistent mobile phase preparation.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature.[10]- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample or mobile phase.- Mobile phase viscosity is too high.[14]- Replace the guard column or filter.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.- Check for precipitation in the mobile phase. If using a buffer, ensure it is soluble in the organic solvent concentration used.- Consider using a solvent with lower viscosity (e.g., acetonitrile instead of methanol) or increasing the column temperature.
Ghost Peaks - Contaminants in the mobile phase or system.- Carryover from a previous injection.- Impure solvents or additives.[15]- Run a blank gradient to identify the source of contamination.- Use high-purity (HPLC or MS-grade) solvents and additives.- Implement a needle wash step in the injection sequence.- Flush the entire system with a strong solvent.

Experimental Protocols

Below are examples of detailed experimental protocols for the separation of compounds from Ziziphus species, which can be adapted for this compound analysis.

Table 1: UHPLC-Q-Exactive Orbitrap MS Method
ParameterValue
Column Thermo Scientific Hypersil GOLD™ aQ (100 mm × 2.1 mm, 1.9 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 2 µL[1]
Gradient Program 0-2 min, 5% B2-5 min, 5-15% B5-20 min, 15-35% B20-30 min, 35-55% B30-40 min, 55-80% B40-45 min, 80-95% B45-50 min, 95% B (hold)[1]
Detection Q-Exactive Orbitrap Mass Spectrometer[1]
Table 2: HPLC-PDA-ESI-MSn Method
ParameterValue
Column HiQ C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A Methanol[7]
Mobile Phase B 0.1% formic acid in water[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C[7]
Injection Volume 10 µL[7]
Gradient Program 0-10 min, 40-50% A10-15 min, 50-60% A15-25 min, 60-70% A25-35 min, 70-90% A[7]
Detection PDA (190-400 nm) and ESI-MSn[7]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_mobile_phase Mobile Phase Optimization cluster_other_params Other Parameter Adjustments cluster_solution Resolution Problem Chromatographic Issue (e.g., Poor Resolution) AdjustGradient Adjust Gradient Profile (e.g., shallower slope) Problem->AdjustGradient Start Here ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustGradient->ChangeSolvent If no improvement Solution Improved Separation AdjustGradient->Solution Achieved AdjustpH Adjust Mobile Phase pH (for ionizable compounds) ChangeSolvent->AdjustpH If no improvement ChangeSolvent->Solution Achieved FlowRate Optimize Flow Rate AdjustpH->FlowRate If still unresolved AdjustpH->Solution Achieved Temperature Adjust Column Temperature FlowRate->Temperature Minor adjustments FlowRate->Solution Achieved ChangeColumn Change Column/ Stationary Phase Temperature->ChangeColumn Last resort Temperature->Solution Achieved ChangeColumn->Solution Achieved

Caption: A logical workflow for troubleshooting poor resolution in chromatography.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chromatographic Analysis cluster_data_analysis Data Analysis Start Ziziphus Sample Extraction Extraction (e.g., with Methanol/Water) Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection HPLC/UHPLC Injection Filtration->Injection Separation C18 Reverse-Phase Column Gradient Elution Injection->Separation Detection Detection (PDA, MS, etc.) Separation->Detection DataProcessing Data Acquisition & Processing Detection->DataProcessing Quantification Quantification & Identification DataProcessing->Quantification End Final Report Quantification->End

Caption: A general experimental workflow for this compound analysis by chromatography.

References

Mitigating interferences in Ziziphin analysis from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ziziphin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantification of this compound and related saponins (B1172615) from complex matrices such as plant extracts and biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary analytical challenges in its quantification?

A1: this compound refers to a group of triterpene saponin (B1150181) glycosides found in plants of the Ziziphus genus.[1] As amphiphilic molecules, they possess both a sugar (hydrophilic) and a sapogenin (hydrophobic) component.[2] The primary analytical challenges include:

  • Complex Sample Matrix: this compound is often extracted from plant tissues (leaves, fruits, seeds) or biological fluids (serum, plasma), which contain a multitude of potentially interfering compounds.[3][4][5]

  • Structural Similarity: Extracts typically contain a vast number of structurally similar saponins, which can co-elute during chromatographic separation, leading to interference.[2][6]

  • Matrix Effects in LC-MS: Endogenous components, particularly phospholipids (B1166683) in biological samples, can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results.[7][8]

  • Lack of a Strong Chromophore: Saponins like this compound have poor ultraviolet (UV) absorption, making sensitive detection by HPLC-UV difficult and often requiring mass spectrometry (MS) for reliable quantification.[6]

Q2: What are the most common sources of interference in this compound analysis?

A2: The most common interferences arise from the sample matrix itself. These can be broadly categorized as:

  • Endogenous Matrix Components: In biological samples, phospholipids are a primary cause of ion suppression in ESI-MS.[7][8] In plant extracts, pigments, other glycosides, flavonoids, and phenolic acids can interfere.[9][10]

  • Structurally Related Saponins: Ziziphus species contain a complex mixture of other saponins with similar polarity and mass, which can be difficult to separate chromatographically.[6]

Q3: How can I effectively extract this compound from a complex plant matrix?

A3: The choice of extraction solvent and method is critical. Polar solvents are generally effective for saponins.

  • Solvents: Aqueous ethanol (B145695) (typically 60-70%) and methanol (B129727) are highly effective for extracting saponins from Ziziphus plant material.[3][4][11]

  • Methods: Techniques like Homogenizer-Assisted Extraction (HAE), ultrasonic-assisted extraction, and reflux extraction are commonly used to improve efficiency over simple maceration.[3][12][13] For example, an optimized ethanol reflux extraction for flavonoids from Ziziphus jujuba used 60% ethanol for 60 minutes.[3]

Q4: What are the best strategies for sample cleanup and purification to reduce matrix effects?

A4: Sample cleanup is essential to remove interfering compounds prior to analysis.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing matrix components. A C18 cartridge is a common starting point for reversed-phase active saponins like this compound.[6]

  • Macroporous Resins: Resins like D-101 have proven effective for enriching and purifying saponins and flavonoids from crude extracts, significantly improving the purity of the sample injected into the analytical system.[3][4]

  • Protein Precipitation (PPT): For biological samples like serum or plasma, precipitating proteins with an organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., acetic acid) is a necessary first step.[4]

Q5: How can I quantitatively assess the magnitude of matrix effects in my LC-MS/MS analysis?

A5: The post-extraction spike method is the standard approach for quantifying matrix effects.[7][8] This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample matrix that does not contain the analyte) with the peak area of this compound in a neat solvent solution at the same concentration. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.[7]

  • An MF > 1 indicates ion enhancement.[7]

  • An MF = 1 indicates no matrix effect.[7]

Q6: If matrix effects cannot be eliminated, how can they be compensated for?

A6: The most effective way to compensate for unavoidable matrix effects and other sources of variability is to use a suitable Internal Standard (IS). The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same ionization effects, allowing for accurate correction.[7][8] If a SIL-IS is unavailable, a structurally similar compound that is not present in the sample can be used as an analog IS.

Troubleshooting Guides
Issue 1: Ion Suppression or Enhancement in MS Analysis
  • Problem: You observe significantly lower (suppression) or higher (enhancement) signal intensity for your analyte in the sample matrix compared to the pure standard, leading to inaccurate quantification.

  • Root Causes:

    • Co-elution of matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization.[7]

    • Changes in droplet surface tension or viscosity in the ESI source caused by matrix components.

  • Solutions:

    • Improve Chromatographic Separation: Modify the gradient elution to better separate this compound from the interfering matrix components.[6]

    • Enhance Sample Cleanup: Implement or optimize an SPE or macroporous resin purification step to remove the interfering compounds before injection.[3][6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for ionization variability.[7]

    • Dilute the Sample: Diluting the extract can reduce the concentration of interfering components, thereby mitigating the matrix effect.

    • Change Ionization Source: If possible, investigate using Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less susceptible to matrix effects than ESI.[8]

Issue 2: Poor Analyte Recovery During Sample Preparation
  • Problem: The amount of this compound recovered after extraction and cleanup is low and/or inconsistent.

  • Root Causes:

    • The chosen extraction solvent is not optimal for this compound.

    • Incomplete protein precipitation, leading to the analyte being trapped in the protein pellet.[7]

    • The analyte is irreversibly adsorbed onto the extraction materials (e.g., SPE cartridge, filter membranes).

  • Solutions:

    • Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures. For saponins, mixtures of methanol or acetonitrile (B52724) with water, sometimes with a small amount of acid (e.g., formic acid), can be effective.[7]

    • Evaluate Extraction Method: Compare different extraction techniques (e.g., sonication vs. homogenization vs. reflux) to find the most efficient one for your matrix.[12]

    • Check pH: The pH of the extraction solvent can influence the solubility and stability of saponins.

    • Validate SPE Method: Ensure the SPE wash steps are not eluting the analyte and the elution solvent is strong enough to recover it completely.

Issue 3: Poor Peak Resolution / Co-elution with Interferences
  • Problem: The chromatographic peak for this compound is not baseline-separated from other peaks, making accurate integration impossible.

  • Root Causes:

    • Presence of structurally similar saponins or isomers in the extract.[6]

    • Suboptimal chromatographic conditions (column, mobile phase, gradient).

  • Solutions:

    • Optimize Gradient Elution: Decrease the ramp of the organic solvent gradient to increase the separation between closely eluting compounds.[6]

    • Change Column Chemistry: If a C18 column is not providing sufficient resolution, try a different stationary phase (e.g., Phenyl-Hexyl, PFP) that offers different selectivity.

    • Adjust Mobile Phase: Modify mobile phase additives (e.g., switching from formic acid to ammonium (B1175870) acetate) or pH to alter the retention and selectivity.[7]

    • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., <2 µm) and a longer length to increase theoretical plates and improve separation efficiency.[7]

Experimental Protocols & Data
Protocol 1: Homogenizer-Assisted Extraction (HAE) of this compound from Plant Material

This protocol is adapted from methodologies for phytochemical extraction from Ziziphus species.[12]

  • Sample Preparation: Air-dry plant material (e.g., leaves, bark) in the shade for 10 days and grind into a fine powder.[12]

  • Extraction: Weigh 5 g of the powdered sample and place it into a suitable vessel.

  • Add 100 mL of methanol.[12]

  • Homogenize the mixture at 6000 rpm for 5 hours using a homogenizer (e.g., IKA-Ultraturrax).[12]

  • Filtration: Filter the resulting extract through Whatman No. 1 filter paper.

  • Drying: Dry the methanol extract using a rotary evaporator. For aqueous extracts, use a lyophilizer.[12]

  • Storage: Store the dried extract at 4°C until analysis.[12]

Protocol 2: Purification of Crude Extract using D-101 Macroporous Resin

This protocol is based on the purification of flavonoids and saponins from Ziziphus extracts.[3][4]

  • Resin Pre-treatment: Wet-pack a glass column with D-101 macroporous resin. Sequentially wash the column with ethanol and then ultrapure water until the eluent is neutral.

  • Sample Loading: Re-dissolve the dried crude extract from Protocol 1 in ultrapure water to a known concentration (e.g., 0.4 mg/mL).[4]

  • Pump the sample solution onto the pre-treated resin column at a controlled flow rate.

  • Washing: Wash the column with several bed volumes of ultrapure water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the adsorbed this compound and other saponins using a stepwise gradient of ethanol-water mixtures (e.g., 30% ethanol, 50% ethanol, 70% ethanol). Collect fractions at each step.[4]

  • Analysis: Analyze the collected fractions to identify which one contains the highest concentration of this compound.

  • Drying: Concentrate the desired fraction to dryness in a rotary evaporator at 40°C.[4]

Protocol 3: UPLC-MS/MS Analysis

These parameters are a typical starting point for the analysis of saponins and other compounds from Ziziphus and can be optimized.[7][12]

  • Sample Preparation: Re-dissolve the purified, dried extract in a suitable solvent (e.g., 70% methanol) to a final concentration appropriate for the instrument's sensitivity. Filter through a 0.22 µm syringe filter.[4]

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or Q-TOF.[7][14]

  • Analysis Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[7]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[4][7]

    • Mobile Phase B: Acetonitrile or Methanol.[4][7]

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 5 µL.[7]

    • Gradient Elution: A typical gradient might start at 5% B, ramp to 85-95% B over several minutes, hold, and then re-equilibrate.[7][12]

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode (saponins can often be detected as [M+H]+, [M+Na]+, or [M-H]- ions).[6]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions must be optimized for this compound and the internal standard.

Data Tables

Table 1: Comparison of Extraction Solvents for Phytochemicals from Ziziphus Species

Solvent Detected Phytochemicals Reference
Methanol Alkaloids, Flavonoids, Glycosides, Phenols, Saponins, Tannins, Sterols [11]
Ethanol Flavonoids, Saponins [3]
Water Phenols, Flavonoids, Saponins, Tannins [9][12]
Chloroform Limited phytochemicals detected [11]

| Petroleum Ether | Limited phytochemicals detected |[11] |

Table 2: Typical UPLC-MS/MS Parameters for Saponin Analysis

Parameter Setting Rationale / Comment Reference
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) Good retention for moderately non-polar saponins. [7]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile Acid improves peak shape and ionization efficiency in positive ESI mode. [4][7]
Gradient 5% B to 85% B over 2.5 min Necessary to elute a wide range of compounds with varying polarities. [7]
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID UPLC column. [7]
Ionization Mode ESI Positive or Negative Saponins can form various adducts ([M+H]+, [M+Na]+, [M+K]+, [M-H]-). Both should be tested. [6]

| Detection Mode | MRM (Multiple Reaction Monitoring) | Provides high selectivity and sensitivity for quantification. |[15] |

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_validation Validation & Mitigation Sample Complex Matrix (e.g., Plant Powder, Serum) Extraction 1. Extraction (e.g., 70% Ethanol, HAE) Sample->Extraction Purification 2. Purification / Cleanup (e.g., SPE, Macroporous Resin) Extraction->Purification LCMS 3. UPLC-MS/MS Analysis (C18, Gradient Elution, ESI-MS/MS) Purification->LCMS DataProc 4. Data Processing (Peak Integration, Quantification) LCMS->DataProc IS_Comp Internal Standard Compensation (e.g., SIL-IS) LCMS->IS_Comp ME_Assess Matrix Effect Assessment (Post-Extraction Spike) DataProc->ME_Assess IS_Comp->DataProc Correction

Caption: General workflow for this compound analysis from complex matrices.

Troubleshooting decision decision solution solution start Inaccurate / Imprecise Results q1 Is Peak Baseline Separated? start->q1 Check Peak Shape & Resolution q2 Assess Matrix Effect (MF) q1->q2 Yes s1 Optimize LC Gradient Change Column Chemistry q1->s1 No q3 q3 q2->q3 Is MF close to 1? q4 Is Recovery >85% & Consistent? q2->q4 Assess Analyte Recovery s2 Check System Precision & Sample Homogeneity q3->s2 Yes s3 Improve Sample Cleanup (SPE) Use SIL-Internal Standard q3->s3 No (Suppression/Enhancement) q4->s2 Yes s4 Optimize Extraction Solvent/Method Validate SPE Protocol q4->s4 No

Caption: Decision tree for troubleshooting common issues in this compound analysis.

Interferences cluster_matrix Sources of Interference cluster_effects Resulting Effects center This compound Analyte (in LC-MS System) e1 Ion Suppression center->e1 Affects Ionization e2 Ion Enhancement center->e2 Affects Ionization e3 Poor Peak Integration (Co-elution) center->e3 Affects Separation m1 Co-eluting Saponins (Structural Analogs) m1->e3 m2 Endogenous Compounds (Phospholipids, Pigments) m2->e1 m2->e2 m3 Non-volatile Salts & Buffers m3->e1 m3->e2

Caption: Key sources of interference and their effects in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Validating HPLC Methods for Ziziphin Quantification in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ziziphin in herbal products. It offers detailed experimental protocols and supporting data to assist researchers in selecting and validating an appropriate analytical method.

The term "this compound" can refer to a variety of bioactive compounds found in plants of the Ziziphus genus. For the purpose of this guide, we will focus on the validation of an HPLC method for a representative saponin (B1150181), Jujuboside A, a compound frequently isolated from Ziziphus jujuba and often associated with its sedative and hypnotic effects. The principles and methods described herein can be adapted for other specific this compound compounds.

Comparison of Analytical Methods

While HPLC is a widely used technique for the quantification of phytoconstituents, other methods can also be employed. The choice of method depends on the specific research needs, available instrumentation, and the complexity of the herbal matrix.

Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) with UV/DAD detection [1][2][3][4][5]Separation based on polarity, detection based on UV absorbance.Robust, reproducible, widely available, good for routine quality control.May lack specificity for complex mixtures, requires chromophores for detection.Quantification of major components in standardized extracts.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) [2][6][7]High-resolution separation coupled with mass-based detection.High sensitivity and specificity, suitable for complex matrices and trace analysis.Higher cost of instrumentation and maintenance.Comprehensive chemical profiling and quantification of multiple components.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a plate, detection by densitometry.High throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.Screening of raw materials and preliminary quantification.
Spectrophotometric Methods [6][8]Measurement of light absorption of a colored complex.Simple, rapid, and inexpensive.Prone to interference from other compounds in the extract.Estimation of total flavonoid or saponin content.

Detailed Experimental Protocol: HPLC Method Validation for Jujuboside A

This protocol outlines the steps for validating an HPLC method for the quantification of Jujuboside A in a herbal product, following the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]

1. Chromatographic Conditions

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)[5][7]
Flow Rate 1.0 mL/min[1][4][5]
Column Temperature 30 °C[5]
Detection Wavelength 210 nm[14]
Injection Volume 10 µL[5]

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve Jujuboside A reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract a known amount of the powdered herbal product with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

3. Validation Parameters

The following parameters should be assessed to ensure the method is suitable for its intended purpose.[9][10][12][13][15][16]

Parameter Method Acceptance Criteria
Specificity Inject blank, standard, and sample solutions. Compare chromatograms.The peak for Jujuboside A in the sample should be well-resolved from other peaks and have the same retention time as the standard.
Linearity Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) > 0.999.
Range The range for which the method is linear, accurate, and precise.Typically 80-120% of the expected sample concentration.
Accuracy (Recovery) Spike a known amount of Jujuboside A standard into the sample at three different concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98% and 102%.[14]
Precision (Repeatability & Intermediate Precision) Repeatability: Analyze six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) < 2%.[14]
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).The method should remain unaffected by small, deliberate variations in parameters.
Stability Analyze the stability of the sample and standard solutions at room temperature and under refrigeration over a set period.Solutions should be stable for a defined period without significant degradation.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation.

HPLC_Validation_Workflow start Start: Method Development prep Prepare Standard & Sample Solutions start->prep validation Validation Parameters prep->validation specificity Specificity report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy (Recovery) accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report stability Stability stability->report validation->specificity validation->linearity validation->accuracy validation->precision validation->lod_loq validation->robustness validation->stability end End: Validated Method report->end

Caption: Workflow for HPLC method validation.

From Herbal Product to Quantified this compound

The logical flow from the raw herbal material to the final quantified result is essential for ensuring data integrity.

Ziziphin_Quantification_Flow raw_material Herbal Raw Material extraction Extraction raw_material->extraction filtration Filtration extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification result Result: this compound Concentration quantification->result

Caption: Logical flow for this compound quantification.

The Importance of Analyte Identification

Accurate and reliable quantification is predicated on the correct identification of the analyte. For "this compound," it is crucial to:

  • Define the specific compound(s): Clearly identify the target this compound compound(s) for quantification (e.g., Jujuboside A, Jujuboside B).

  • Use a certified reference standard: A well-characterized reference standard is essential for accurate calibration and peak identification.

  • Employ orthogonal techniques: Techniques like mass spectrometry (MS) can be used to confirm the identity of the chromatographic peak, especially in complex herbal matrices.

By following a systematic and rigorous validation process, researchers can ensure that their HPLC method for this compound quantification is accurate, reliable, and fit for its intended purpose in the quality control and development of herbal products.

References

A Comparative Analysis of Ziziphin and Gymnemic Acid on Sweetness Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent natural sweetness inhibitors: ziziphin, derived from the leaves of Ziziphus jujuba, and gymnemic acid, extracted from Gymnema sylvestre. This document synthesizes experimental data to objectively evaluate their performance, mechanisms of action, and experimental considerations for researchers in taste modulation and drug development.

Quantitative Comparison of Sweetness Suppression

The following table summarizes the key quantitative parameters of this compound and gymnemic acid in suppressing sweet taste perception.

FeatureThis compoundGymnemic Acid
Primary Source Ziziphus jujuba leavesGymnema sylvestre leaves
Active Compounds Triterpene saponins (B1172615) (Ziziphins)Triterpene glycosides (Gymnemic acids)
Effective Concentration for Strong Suppression 0.88% (w/v) for 90 seconds of exposure[1]100 µg/ml in vitro[2]; Lozenges containing 4 mg have shown significant effects in humans[3]
Onset of Action RapidRapid
Duration of Sweetness Suppression Approximately 70 seconds[1]30 to 60 minutes[2]
Selectivity Suppresses sweetness without affecting sour, bitter, or salty tastes[1]Selectively suppresses sweet taste responses without affecting other primary tastes[2][4]
Mechanism of Action Thought to interact with taste receptor membranes, with a faster dissociation rate compared to gymnemic acids.[1] Evidence also suggests modulation of intracellular calcium signaling.Directly interacts with the human sweet taste receptor T1R2/T1R3, specifically targeting the transmembrane domain of the T1R3 subunit.[2]

Signaling Pathways

The distinct mechanisms by which this compound and gymnemic acid inhibit sweetness perception are illustrated in the following signaling pathway diagrams.

G cluster_0 This compound Signaling Pathway (Hypothesized) This compound This compound TasteReceptorMembrane Taste Receptor Membrane This compound->TasteReceptorMembrane Interacts with Ca_Channel Calcium Channels TasteReceptorMembrane->Ca_Channel Modulates Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Channel->Intracellular_Ca Leads to Signal_Block Sweet Signal Blocked Intracellular_Ca->Signal_Block

Hypothesized signaling pathway for this compound.

G cluster_1 Gymnemic Acid Signaling Pathway GymnemicAcid Gymnemic Acid T1R3_Subunit T1R3 Subunit of Sweet Taste Receptor GymnemicAcid->T1R3_Subunit Binds to Transmembrane Domain T1R2_T1R3_Complex T1R2/T1R3 Receptor Complex T1R3_Subunit->T1R2_T1R3_Complex Inhibits Activation of G_Protein G-protein (Gustducin) T1R2_T1R3_Complex->G_Protein Prevents G-protein activation PLC Phospholipase C G_Protein->PLC IP3 IP₃ PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Signal_Block Sweet Signal Blocked Ca_Release->Signal_Block

Signaling pathway for gymnemic acid.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Human Sensory Panel Evaluation of Sweetness Suppression

This protocol is designed to assess the efficacy of taste-modifying substances on human perception of sweetness.

a. Participant Selection and Training:

  • Recruit a panel of 10-15 healthy, non-smoking adults.

  • Screen participants for any taste or smell disorders.

  • Train the panel to use a labeled magnitude scale (LMS) or a category estimation method to rate taste intensity. Provide reference standards for different intensities of sweet, sour, bitter, and salty tastes.

b. Sample Preparation:

  • Prepare solutions of the sweetness inhibitor (this compound or gymnemic acid) at various concentrations in deionized water.

  • Prepare a series of sweet stimuli (e.g., sucrose, fructose, aspartame) at concentrations that elicit a moderate to strong sweet taste.

  • Prepare control solutions (e.g., deionized water, quinine (B1679958) sulfate (B86663) for bitterness comparison).

c. Experimental Procedure:

  • Participants rinse their mouths thoroughly with deionized water.

  • A baseline sweetness rating for a standard sweet stimulus is obtained.

  • Participants rinse their mouths with the inhibitor solution for a specified duration (e.g., 90 seconds for 0.88% w/v this compound).[1]

  • After expectorating the inhibitor solution, participants immediately taste and rate the sweetness of the same sweet stimulus at timed intervals (e.g., every 15 seconds for 2 minutes) to determine the duration of suppression.

  • A rest and rinse period with deionized water is provided between different inhibitor concentrations or types.

  • To test for selectivity, the same procedure is repeated with sour, bitter, and salty stimuli.

G start Start baseline Baseline Sweetness Rating start->baseline rinse_inhibitor Rinse with Inhibitor Solution baseline->rinse_inhibitor rate_sweetness Rate Sweetness at Intervals rinse_inhibitor->rate_sweetness test_selectivity Test Other Tastes (Sour, Bitter, Salty) rate_sweetness->test_selectivity end End test_selectivity->end

Workflow for human sensory panel evaluation.
In Vitro Calcium Imaging Assay for Taste Receptor Activation

This assay measures the intracellular calcium mobilization in response to tastants and inhibitors in cells expressing sweet taste receptors.

a. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in a suitable medium.

  • Co-transfect the cells with plasmids encoding the human sweet taste receptor subunits (hT1R2 and hT1R3) and a G-protein chimera (e.g., Gα16-gust44) that couples the receptor to the phospholipase C pathway.

b. Calcium Indicator Loading:

  • Plate the transfected cells onto a 96-well plate.

  • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 45-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

c. Fluorescence Measurement:

  • Use a fluorescence microplate reader or a confocal microscope to measure the baseline fluorescence intensity.

  • Apply a sweet agonist (e.g., sucrose) and record the change in fluorescence, which indicates an increase in intracellular calcium.

  • To test the inhibitor, pre-incubate the cells with this compound or gymnemic acid for a specified period before adding the sweet agonist.

  • Measure the fluorescence response to the agonist in the presence of the inhibitor. A reduced response indicates inhibition.

  • Dose-response curves can be generated by testing a range of agonist and inhibitor concentrations.

G start Start culture_cells Culture & Transfect HEK293 Cells (hT1R2, hT1R3, Gα16-gust44) start->culture_cells load_dye Load with Calcium-Sensitive Dye culture_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_inhibitor Add Inhibitor (this compound or Gymnemic Acid) measure_baseline->add_inhibitor add_agonist Add Sweet Agonist add_inhibitor->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response end End measure_response->end

Workflow for in vitro calcium imaging assay.
Electrophysiological Recording of Taste Nerve Responses

This technique directly measures the electrical signals from the chorda tympani nerve, which innervates taste buds on the anterior tongue, in response to taste stimuli.

a. Animal Preparation:

  • Anesthetize an appropriate animal model (e.g., rat, hamster).

  • Surgically expose the chorda tympani nerve.

b. Recording Setup:

  • Place a recording electrode in contact with the exposed nerve.

  • Use a reference electrode placed in nearby tissue.

  • Amplify and filter the nerve signals.

c. Stimulation and Recording:

  • Apply a continuous flow of artificial saliva over the tongue.

  • Record the baseline nerve activity.

  • Apply a sweet stimulus to the tongue and record the increase in nerve firing rate.

  • Apply the sweetness inhibitor (this compound or gymnemic acid) to the tongue for a defined period.

  • Re-apply the sweet stimulus and record the nerve response. A decrease in the firing rate indicates inhibition.

  • Rinse the tongue with artificial saliva between stimuli.

Conclusion

Both this compound and gymnemic acid are effective and selective inhibitors of sweetness perception, but they exhibit significant differences in their duration of action and, to some extent, their proposed mechanisms at the molecular level. Gymnemic acid offers a long-lasting suppression of sweetness, which may be advantageous for applications requiring sustained effects. Its direct interaction with the T1R3 subunit of the sweet taste receptor is well-characterized, providing a clear target for drug design and optimization.

This compound, on the other hand, has a much shorter duration of action, suggesting a more transient interaction with the taste receptor machinery. While its precise molecular target is less defined than that of gymnemic acid, its ability to modulate sweetness perception remains significant. The faster dissociation of this compound from taste receptor membranes could be beneficial in scenarios where a temporary and reversible effect is desired.

The choice between these two compounds for research or development purposes will depend on the specific application, desired duration of effect, and the targeted aspect of the sweet taste signaling pathway. Further research into the precise binding site and downstream signaling of this compound will be crucial for a more complete comparative understanding.

References

Cross-Reactivity of Ziziphin with Different Taste Modalities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the taste-modifying protein ziziphin with various taste modalities. The information is supported by experimental findings from peer-reviewed scientific literature.

Summary of this compound's Cross-Reactivity

This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from the leaves of Ziziphus jujuba, is primarily known for its ability to selectively suppress the perception of sweetness.[1] Limited research has explored its effects on other taste modalities, with current evidence suggesting a high degree of specificity for sweet taste receptors. However, recent studies have indicated a potential role for this compound in modulating fat taste perception.[2][3]

Quantitative Data on Taste Modality Effects

The following table summarizes the observed effects of this compound on different taste modalities based on available research. It is important to note that much of the available data is qualitative in nature.

Taste ModalityEffect of this compound AdministrationSupporting Evidence
Sweet Strong suppression of perceived sweetness.[1]Human sensory panel studies demonstrated a significant reduction in the sweetness of apple juice after treatment with this compound.[1] The duration of suppression was found to be approximately 70 seconds after a 90-second treatment.[1]
Sour No significant effect reported.[1]Sensory evaluation by human subjects showed no difference in sourness perception after this compound treatment compared to controls.[1]
Bitter No significant effect reported.[1]Judgments of bitterness in human sensory panels were unaffected by the application of this compound.[1]
Salty No significant effect reported.[1]Human sensory studies indicated no change in the perception of saltiness following this compound administration.[1]
Umami No data available.Current scientific literature lacks studies specifically investigating the effect of this compound on umami taste perception.
Fat Taste Modulates and enhances fat taste perception.[2][3]In-vitro studies on human taste bud cells showed that this compound induces an increase in intracellular calcium ([Ca2+]i).[2][3] Behavioral tests in mice indicated that this compound increased the preference for a solution containing linoleic acid.[2][3]

Experimental Protocols

Sensory Evaluation of Taste Modification

This protocol is a representative methodology for assessing the impact of this compound on different taste modalities in human subjects, based on described sensory evaluation studies.[1][4][5][6][7][8]

Objective: To determine the effect of this compound on the perceived intensity of sweet, sour, bitter, and salty tastes.

Materials:

  • This compound solution (e.g., 0.88% w/v in distilled water)

  • Control solution (e.g., distilled water or vehicle used for this compound)

  • Tastant solutions:

    • Sweet: Sucrose solution (e.g., 5% w/v)

    • Sour: Citric acid solution (e.g., 0.05% w/v)

    • Bitter: Quinine sulfate (B86663) solution (e.g., 0.001% w/v)

    • Salty: Sodium chloride solution (e.g., 0.5% w/v)

  • Unsalted crackers and distilled water for palate cleansing.

  • Category estimation scale (e.g., a 9-point hedonic scale where 1 = not perceived and 9 = extremely intense).

Procedure:

  • Participant Training: Familiarize participants with the category estimation scale and the baseline taste intensities of the tastant solutions.

  • Baseline Measurement: Participants rinse their mouths with distilled water. They then taste a sample of a tastant solution for a fixed duration (e.g., 10 seconds), expectorate, and rate the perceived intensity on the scale. This is repeated for all tastants, with palate cleansing between each sample.

  • Treatment Application: Participants rinse their mouths with the this compound solution for a predetermined time (e.g., 90 seconds) and then expectorate.

  • Post-Treatment Measurement: Immediately following the this compound treatment, participants are presented with the same set of tastant solutions in a randomized order and asked to rate their perceived intensity.

  • Control Condition: On a separate day, the same procedure is followed, but participants rinse with the control solution instead of the this compound solution.

  • Data Analysis: The intensity ratings before and after the this compound treatment are compared with the control condition using appropriate statistical methods (e.g., t-tests or ANOVA) to determine if there is a significant change in the perception of each taste modality.

In-Vitro Calcium Imaging in Human Taste Bud Cells

This protocol outlines a method to investigate the cellular mechanism of this compound's effect on taste cells, as described in studies on fat taste perception.[2][3]

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in human taste bud cells in response to this compound.

Materials:

  • Cultured human taste bud cells (hTBCs).

  • This compound solution of varying concentrations.

  • Fura-2 AM (a fluorescent calcium indicator).

  • Physiological salt solution (with and without calcium).

  • Fluorescence microscopy setup capable of ratiometric imaging.

Procedure:

  • Cell Loading: Cultured hTBCs are loaded with Fura-2 AM by incubation in a physiological salt solution containing the dye.

  • Baseline Fluorescence Measurement: The cells are placed on the stage of the fluorescence microscope, and baseline fluorescence is recorded at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • This compound Application: The this compound solution is perfused over the cells.

  • Post-Stimulation Fluorescence Measurement: Changes in fluorescence intensity at both wavelengths are continuously recorded after the application of this compound.

  • Calcium Concentration Calculation: The ratio of the fluorescence intensities (F340/F380) is calculated to determine the change in intracellular calcium concentration. An increase in this ratio indicates an increase in [Ca2+]i.

  • Control Experiments: The experiment is repeated in a calcium-free external solution to determine the source of the calcium increase (i.e., from internal stores or influx from the extracellular space). Other control substances can also be used to investigate specific pathways.

Visualizations

Proposed Signaling Pathway for this compound in Fat Taste Modulation

G This compound This compound TGR5 TGR5 (Bile Acid Receptor) This compound->TGR5 Binds to G_Protein G-Protein Activation TGR5->G_Protein ER Endoplasmic Reticulum G_Protein->ER Signals Ca_Release Ca²⁺ Release ER->Ca_Release SOCE Store-Operated Ca²⁺ Entry Ca_Release->SOCE Depletion triggers Increased_Ca Increased Intracellular [Ca²⁺] Ca_Release->Increased_Ca Ca_Influx Extracellular Ca²⁺ Influx SOCE->Ca_Influx Ca_Influx->Increased_Ca Fat_Taste_Modulation Modulation of Fat Taste Perception Increased_Ca->Fat_Taste_Modulation

Caption: Proposed mechanism of this compound in modulating fat taste perception.

Experimental Workflow for Sensory Analysis of this compound

G Start Start: Participant Recruitment & Training Baseline Baseline Intensity Ratings (Sweet, Sour, Bitter, Salty) Start->Baseline Treatment Treatment Application (this compound or Control Rinse) Baseline->Treatment Post_Treatment Post-Treatment Intensity Ratings Treatment->Post_Treatment Data_Analysis Statistical Analysis (Comparison of Ratings) Post_Treatment->Data_Analysis Conclusion Conclusion on Taste Modification Effects Data_Analysis->Conclusion

Caption: General workflow for a human sensory evaluation experiment.

References

Ziziphin's Engagement with the T1R2/T1R3 Sweet Taste Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of ziziphin and other sweet taste modulators at the T1R2/T1R3 receptor.

The intricate world of taste perception is mediated by specialized receptors, with the sensation of sweetness primarily governed by the T1R2/T1R3 G-protein coupled receptor. Understanding the interactions of various compounds with this receptor is paramount for the development of novel sweeteners, taste modifiers, and potential therapeutic agents. This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from the leaves of Ziziphus jujuba, is a well-documented sweet taste inhibitor. However, a thorough review of the current scientific literature reveals a notable absence of quantitative binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound's direct interaction with the T1R2/T1R3 receptor. Its mechanism is described as a taste modification, suggesting a faster dissociation from the receptor membrane compared to other inhibitors like gymnemic acids[1].

While direct quantitative data for this compound is lacking, valuable insights can be gleaned from comparing its qualitative effects with compounds for which binding affinities have been determined. This guide provides a comparative overview of this compound and other sweet taste modulators, detailed experimental protocols for assessing receptor binding, and visual representations of the key signaling pathways and experimental workflows.

Comparative Binding Affinities of Sweet Taste Modulators

To provide a quantitative context for the interaction of various compounds with the sweet taste receptor, the following table summarizes the predicted binding affinities for gurmarin-like peptides, another class of sweet taste inhibitors. The data is presented as the Gibbs free energy of binding (ΔG), a measure of the spontaneity and strength of the interaction.

CompoundReceptor/SubunitBinding Affinity (ΔG, kcal/mol)Method
Gurmarin-1 (Gur-1) Mouse T1R2 monomer-9.4 to -10.4Molecular Dynamics Simulation
Mouse T1R2/T1R3 heterodimer (ICD)-7.4 to -10.2Molecular Dynamics Simulation
Mouse T1R2 subunit of heterodimer (CRD/TMD)-7.1Molecular Dynamics Simulation
Gurmarin-2 (Gur-2) Mouse T1R2 monomer (ICD & CRD/TMD)-7.4 to -10.2Molecular Dynamics Simulation
Mouse T1R2 subunit of heterodimer (CRD/TMD)-7.7Molecular Dynamics Simulation
Human T1R2 subunit of heterodimer (TMD)-5.1Molecular Dynamics Simulation

Data sourced from a 2023 bioRxiv preprint on novel gurmarin-like peptides.[2]

It is important to note that these values for gurmarin (B1151392) are derived from computational simulations and represent predicted binding energies.

Experimental Protocols for Assessing Receptor Binding

The determination of ligand binding affinity to the T1R2/T1R3 receptor can be achieved through various biophysical and cell-based assays. Below are detailed protocols for two commonly employed methods.

Saturation Transfer Difference (STD) NMR Spectroscopy

This powerful technique allows for the direct detection of ligand binding to a receptor, even for weak interactions, by observing the signals of the ligand itself.

Principle: The STD NMR experiment relies on the transfer of magnetization from the receptor to a bound ligand. By selectively saturating a region of the receptor's NMR spectrum, this saturation is transferred to any bound ligands. The difference between a spectrum with and without receptor saturation reveals which ligands are binding.

Experimental Workflow:

  • Sample Preparation:

    • Prepare a solution containing the purified T1R2/T1R3 receptor (or membrane preparations containing the receptor) in a suitable deuterated buffer.

    • Add the ligand of interest (e.g., this compound) at a concentration significantly higher than the receptor.

  • NMR Data Acquisition:

    • Acquire a reference 1D or 2D NMR spectrum of the sample.

    • Acquire a second spectrum with selective saturation of a region where only the receptor has signals (typically in the aliphatic region).

  • Data Processing:

    • Subtract the saturated spectrum from the reference spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the ligand that are in close proximity to the receptor upon binding.

  • Analysis:

    • The intensity of the STD signals is proportional to the binding affinity.

    • Competition experiments, where a known binder is displaced by the test compound, can be used to determine relative binding affinities.

experimental_workflow_std_nmr cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Prepare Receptor Solution (T1R2/T1R3 in D2O buffer) prep2 Add Ligand (e.g., this compound) prep1->prep2 nmr1 Acquire Reference Spectrum prep2->nmr1 nmr2 Acquire Saturated Spectrum (Selective receptor irradiation) prep2->nmr2 proc1 Subtract Saturated from Reference Spectrum nmr1->proc1 nmr2->proc1 proc2 Generate STD Spectrum proc1->proc2 analysis1 Identify Ligand Signals in STD Spectrum proc2->analysis1 analysis2 Determine Binding Affinity (Signal Intensity) analysis1->analysis2

Experimental Workflow for STD NMR.

Cell-Based Calcium Mobilization Assay

This functional assay measures the activation of the T1R2/T1R3 receptor in a cellular context by detecting downstream signaling events, specifically the release of intracellular calcium.

Principle: The T1R2/T1R3 receptor is a G-protein coupled receptor. Upon ligand binding, it activates a signaling cascade that leads to an increase in intracellular calcium concentration. This change in calcium can be detected using fluorescent calcium indicators.

Experimental Workflow:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line, such as HEK293 cells, that does not endogenously express the sweet taste receptor.

    • Co-transfect the cells with expression plasmids for T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44) that couples the receptor to the calcium signaling pathway.

  • Cell Loading:

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • Add the test compound (e.g., this compound) at various concentrations to the cells.

    • For inhibitors, pre-incubate the cells with the inhibitor before adding a known sweet agonist.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates receptor activation and a subsequent increase in intracellular calcium.

  • Data Analysis:

    • Plot the fluorescence response against the compound concentration to generate dose-response curves.

    • Calculate the EC50 (for agonists) or IC50 (for inhibitors) values to quantify the compound's potency.

T1R2/T1R3 Signaling Pathway

The canonical signaling pathway for the T1R2/T1R3 sweet taste receptor involves a cascade of intracellular events following the binding of a sweet ligand.

t1r2_t1r3_signaling_pathway cluster_receptor Sweet Taste Receptor cluster_gprotein G-Protein Complex cluster_effector Effector & Second Messenger cluster_downstream Downstream Events T1R2 T1R2 Gustducin Gustducin (Gα, Gβγ) T1R2->Gustducin Activates T1R3 T1R3 T1R3->Gustducin Activates PLCb2 Phospholipase C-β2 (PLCβ2) Gustducin->PLCb2 Activates IP3 Inositol Trisphosphate (IP3) PLCb2->IP3 DAG Diacylglycerol (DAG) PLCb2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Signal Signal to Brain Depolarization->Signal Sweetener Sweet Ligand Sweetener->T1R2 Binds Sweetener->T1R3 Binds

T1R2/T1R3 Signaling Pathway.

Conclusion

While quantitative binding affinity data for this compound at the T1R2/T1R3 receptor remains elusive, its role as a potent sweet taste inhibitor is well-established. By utilizing advanced experimental techniques such as STD NMR and cell-based functional assays, researchers can further elucidate the precise molecular interactions of this compound and other taste modulators. The comparative data on compounds like gurmarin provide a valuable benchmark for understanding the spectrum of binding affinities at the sweet taste receptor. Future research focusing on direct binding studies of this compound is crucial for a complete understanding of its mechanism and for leveraging its potential in food science and therapeutic development.

References

Unveiling the Science of Sweetness Suppression: An In Vivo Comparative Guide to Ziziphin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ziziphin's in vivo sweetness-suppressing effects against other known natural compounds. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for advancing research in taste modulation and its therapeutic applications.

This compound, a triterpene saponin (B1150181) found in the leaves of Ziziphus jujuba, has garnered scientific interest for its ability to selectively inhibit the perception of sweet tastes. This property positions it as a potential tool in dietary management and the development of novel therapeutics for metabolic disorders. Understanding its efficacy in living organisms is paramount. This guide critically evaluates the in vivo validation of this compound's sweetness-suppressing effects in animal models, drawing comparisons with other plant-derived sweetness inhibitors such as Gurmarin and Gymnemic Acids from Gymnema sylvestre, and Hodulcin from Hovenia dulcis.

Comparative Efficacy of Sweetness Suppressors in Animal Models

The in vivo assessment of sweetness suppressors predominantly relies on behavioral assays that measure changes in the consumption and preference for sweet substances in animal models, primarily rodents. The following tables summarize the available quantitative data from studies utilizing such assays.

Compound Animal Model Assay Type Sweetener Tested Dosage/Concentration Observed Effect Citation
This compound (from Ziziphus jujuba extract) RatDietary Intake32% w/v sucrose (B13894) solution in diet200, 400, 600 mg/kg, p.o. daily for 125 daysReduction in daily food intake and body weight.
Gurmarin Mouse (C57BL)Lickometer Test0.1 M, 0.3 M, 0.5 M Sucrose (mixed with 3 mM Quinine)30 µg/ml (oral infusion)Significant decrease in the number of licks for sucrose solutions. For 0.5 M sucrose, licks decreased to 57% of control.[1]
Gymnemic Acids Rodents (general)Not applicableNot applicableNot applicableReported to have no effect on sweeteners for rodents.[2]
Hodulcin Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Delving into the Experimental Protocols

The validation of sweetness-suppressing compounds in vivo hinges on meticulously designed and executed behavioral experiments. The two most common methods employed are the two-bottle preference test and the lickometer (brief-access) test.

Two-Bottle Preference Test

This assay is a cornerstone for evaluating taste preference in rodents.

  • Principle: Animals are given a choice between two drinking bottles, one containing a sweet solution and the other water. A reduction in the preference for the sweet solution after administration of a taste modulator indicates a suppression of its palatable taste.

  • Protocol:

    • Acclimation and Habituation: Rodents are individually housed and acclimated to the housing conditions. They are habituated to the two-bottle setup, typically with both bottles containing water, to avoid side preferences.

    • Baseline Preference: A baseline preference for the sweet solution (e.g., 1-2% sucrose) is established over a 24-48 hour period. The positions of the bottles are swapped at the midpoint to control for location bias.

    • Administration of Suppressor: The test compound (e.g., this compound) is administered to the animals through an appropriate route (e.g., oral gavage).

    • Post-treatment Preference Test: Following a predetermined time after administration, the two-bottle preference test is repeated.

    • Data Analysis: Fluid consumption from each bottle is measured. The preference score is calculated as: (Volume of sweet solution consumed / Total volume of liquid consumed) x 100%. A significant decrease in the preference score post-treatment indicates sweetness suppression.

Lickometer (Brief-Access) Test

This method provides a more detailed analysis of the animal's licking behavior, offering insights into the microstructure of their ingestive actions.

  • Principle: The lickometer records the number and pattern of an animal's licks on a sipper tube containing a taste solution during short, controlled trials. A decrease in the number of licks for a sweet solution after treatment with a suppressor suggests a reduction in its perceived palatability.

  • Protocol:

    • Water Restriction and Training: Animals are typically placed on a water restriction schedule to motivate them to lick. They are trained in the lickometer apparatus to lick from a spout to receive water.

    • Baseline Licking Response: The number of licks for various concentrations of a sweet solution is recorded in brief-access trials (e.g., 10-30 seconds per trial) to establish a baseline.

    • Administration of Suppressor: The test compound is administered.

    • Post-treatment Licking Test: The brief-access test is repeated after a set time.

    • Data Analysis: The primary measure is the number of licks per trial. A significant reduction in the lick count for the sweet solution post-treatment is indicative of sweetness suppression. Lick patterns, such as burst size and duration, can also be analyzed for a more nuanced understanding of the behavioral changes.

Visualizing the Mechanisms of Action

To comprehend how this compound and other sweetness suppressors exert their effects, it is essential to understand the underlying signaling pathways of sweet taste perception and the proposed experimental workflows for their validation.

Sweet Taste Signaling Pathway

Sweet taste transduction is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness. This compound is thought to interact with this receptor, thereby inhibiting this signaling pathway.

SweetTasteSignaling cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates Sweetener Sweetener Sweetener->T1R2_T1R3 Binds to This compound This compound This compound->T1R2_T1R3 Inhibits PLC Phospholipase C-β2 (PLCβ2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 TRPM5 TRPM5 Channel IP3->TRPM5 Opens Ca_influx Ca²⁺ Influx TRPM5->Ca_influx Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter To Gustatory Nerve To Gustatory Nerve

Figure 1: Simplified diagram of the sweet taste signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation

The process of validating a sweetness suppressor in an animal model follows a structured workflow, from initial behavioral testing to more detailed mechanistic studies.

ExperimentalWorkflow cluster_behavioral Behavioral Assays cluster_electrophysiology Electrophysiological Recordings cluster_molecular Molecular Analysis TwoBottle Two-Bottle Preference Test Lickometer Lickometer Test TwoBottle->Lickometer Confirmatory & Detailed Analysis ChordaTympani Chorda Tympani Nerve Recording Lickometer->ChordaTympani Neural Correlate ReceptorBinding Receptor Binding Assays ChordaTympani->ReceptorBinding Mechanism of Action

Figure 2: A logical workflow for the in vivo validation of a sweetness-suppressing compound.

Conclusion

The available in vivo evidence indicates that this compound, primarily through extracts of Ziziphus jujuba, demonstrates a tangible effect on reducing the intake of sucrose-sweetened diets in animal models. This positions it as a promising candidate for further investigation as a sweetness suppressor. In comparison, Gurmarin shows potent and specific sweetness inhibition in rodents at the behavioral and electrophysiological levels. Conversely, Gymnemic Acids, while effective in humans, appear to be inactive in rodent models, highlighting important species-specific differences in taste receptor interactions. A significant gap in the current research is the lack of direct, quantitative behavioral data on purified this compound and Hodulcin in standardized taste preference tests in animals. Future research should focus on conducting such studies to enable a more direct and robust comparison of the efficacy of these natural sweetness suppressors. Such data will be invaluable for the scientific community and for professionals in drug development aiming to harness the potential of taste modulation for health and therapeutic purposes.

References

Unveiling the Sweet-Suppressing Power of Ziziphin: A Comparative Analysis on Natural and Artificial Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of available scientific literature provides insights into the efficacy of Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, in suppressing the sweet taste of both natural and artificial sweeteners. This guide synthesizes experimental findings to offer researchers, scientists, and drug development professionals a detailed comparison of this compound's effects, alongside an exploration of its mechanism of action at the molecular level.

Quantitative Efficacy of this compound: A Comparative Overview

While direct comparative studies quantifying the sweet-suppressing efficacy of this compound across a wide spectrum of individual natural and artificial sweeteners are limited, existing research provides valuable qualitative and foundational quantitative data. The following tables summarize the current understanding of this compound's impact on the perception of sweetness.

Table 1: Effect of this compound on Natural Sweeteners

Natural SweetenerObserved Effect on SweetnessReported Quantitative DataExperimental Context
SucroseSuppressionData not available in reviewed literatureGeneral sweet taste suppression studies
FructoseSuppressionData not available in reviewed literatureGeneral sweet taste suppression studies
GlucoseSuppressionData not available in reviewed literatureGeneral sweet taste suppression studies
Stevia (Rebaudioside A)SuppressionData not available in reviewed literatureInferred from general sweet taste suppression

Table 2: Effect of this compound on Artificial Sweeteners

Artificial SweetenerObserved Effect on SweetnessReported Quantitative DataExperimental Context
AspartameSuppressionData not available in reviewed literatureInferred from general sweet taste suppression
SucraloseSuppressionData not available in reviewed literatureInferred from general sweet taste suppression
SaccharinSuppressionData not available in reviewed literatureInferred from general sweet taste suppression

Delving into the Mechanism: How this compound Modulates Sweet Taste

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, located in the taste bud cells on the tongue. When a sweetener molecule binds to this receptor, it initiates a downstream signaling cascade, leading to the sensation of sweetness.

This compound is believed to exert its sweet-suppressing effect by interacting with this T1R2/T1R3 receptor. While the precise binding site and mode of inhibition (competitive, non-competitive, or allosteric) are still under active investigation, it is hypothesized that this compound modifies the receptor's conformation, thereby preventing or reducing the binding of sweetener molecules and subsequent signal transduction.

Signaling Pathway of Sweet Taste Perception and Postulated Inhibition by this compound

SweetTastePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (Natural or Artificial) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) Activation T1R2_T1R3->G_protein Activates This compound This compound This compound->T1R2_T1R3 Inhibits/Modulates PLC Phospholipase Cβ2 (PLCβ2) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Signal Signal to Brain (Sweet Perception) ATP_release->Signal

Figure 1. Postulated signaling pathway of sweet taste perception and the inhibitory action of this compound.

Experimental Protocols: A Guide to Methodologies

The evaluation of sweet taste suppression by compounds like this compound typically involves two primary experimental approaches: human sensory panel studies and in-vitro cell-based assays.

1. Human Sensory Panel Evaluation

This method directly assesses the perceived sweetness intensity in human subjects.

  • Panelist Selection and Training: A panel of trained assessors is selected based on their sensory acuity and ability to discriminate different taste intensities. They undergo training to familiarize themselves with the scaling methods and terminology used in the study.

  • Stimuli Preparation: Solutions of various natural and artificial sweeteners are prepared at concentrations that elicit a consistent and perceptible level of sweetness. This compound solutions are prepared at different concentrations to test for dose-dependent effects.

  • Testing Procedure: A common protocol involves a "swish and spit" method. Panelists first rinse their mouths with water. They then swish a solution of the sweetener for a set duration, rate its sweetness on a labeled magnitude scale (LMS) or a visual analog scale (VAS). Following a rinse, they then swish a solution of this compound for a defined period. Finally, they re-evaluate the sweetness of the same sweetener solution and rate its intensity again. The difference in sweetness ratings before and after this compound treatment indicates the degree of suppression.

  • Data Analysis: Statistical analysis, such as t-tests or ANOVA, is used to determine the significance of the sweetness reduction for each sweetener and at different this compound concentrations.

Experimental Workflow for Human Sensory Panel Evaluation

SensoryWorkflow Start Start Panelist Trained Sensory Panelist Start->Panelist Rinse1 Rinse with Water Panelist->Rinse1 SweetenerEval Evaluate Sweetener Solution (Rate Sweetness) Rinse1->SweetenerEval Rinse2 Rinse with Water SweetenerEval->Rinse2 ZiziphinTreat Treat with this compound Solution Rinse2->ZiziphinTreat Rinse3 Rinse with Water ZiziphinTreat->Rinse3 ReEval Re-evaluate Sweetener Solution (Rate Sweetness) Rinse3->ReEval Data Record and Analyze Data ReEval->Data End End Data->End

Figure 2. A typical workflow for a human sensory panel experiment to evaluate a sweetness inhibitor.

2. In-Vitro Cell-Based Assays

These assays provide a more controlled environment to study the direct interaction of this compound with the sweet taste receptor.

  • Cell Line: A common model utilizes Human Embryonic Kidney (HEK293) cells that have been genetically engineered to express the human sweet taste receptor, T1R2/T1R3.

  • Assay Principle: The activation of the T1R2/T1R3 receptor by a sweetener leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change can be measured using a fluorescent calcium indicator dye.

  • Procedure:

    • The engineered cells are loaded with a calcium-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • A solution of a specific sweetener is added to the cells, and the resulting increase in fluorescence (indicating receptor activation) is measured.

    • In a separate experiment, the cells are pre-incubated with this compound before the addition of the sweetener.

    • The fluorescence response in the presence of this compound is compared to the response with the sweetener alone. A reduction in the fluorescence signal indicates inhibition of the receptor by this compound.

  • Data Analysis: Dose-response curves can be generated for both the sweeteners and this compound to determine key parameters such as the EC₅₀ (half-maximal effective concentration) for sweeteners and the IC₅₀ (half-maximal inhibitory concentration) for this compound.

Experimental Workflow for In-Vitro Cell-Based Assay

InvitroWorkflow Start Start Cells HEK293 cells expressing T1R2/T1R3 receptor Start->Cells Dye Load cells with Ca²⁺ sensitive dye Cells->Dye Baseline Measure baseline fluorescence Dye->Baseline Split Baseline->Split Sweetener Add Sweetener Split->Sweetener This compound Add this compound + Sweetener Split->this compound MeasureSweet Measure fluorescence (Sweetener alone) Sweetener->MeasureSweet MeasureZiz Measure fluorescence (this compound + Sweetener) This compound->MeasureZiz Compare Compare fluorescence signals and analyze data MeasureSweet->Compare MeasureZiz->Compare End End Compare->End

Figure 3. A generalized workflow for an in-vitro cell-based assay to assess the inhibitory effect of a compound on the sweet taste receptor.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a potent, broad-spectrum inhibitor of sweet taste, affecting the perception of both natural and artificial sweeteners. However, a significant gap exists in the literature regarding direct, quantitative comparisons of its efficacy across a diverse range of sweet compounds. Future research should focus on conducting comprehensive dose-response studies using both human sensory panels and in-vitro assays to elucidate the specific inhibitory profile of this compound. A deeper understanding of its precise mechanism of action at the T1R2/T1R3 receptor will be crucial for its potential application in taste modulation and the development of novel strategies for sugar reduction in food and pharmaceutical products.

The Intricate Dance of Structure and Function: Unraveling the Sweetness-Inhibiting Properties of Ziziphin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of ziziphin, a natural sweetness inhibitor, and its derivatives. By examining the available experimental data, we aim to illuminate the key structural features governing its taste-modifying effects and provide a foundation for the rational design of novel taste modulators.

This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Ziziphus jujuba, has garnered significant interest for its ability to selectively suppress the taste of sweetness.[1] This property positions it as a valuable tool in food science and as a potential therapeutic agent for conditions related to sugar overconsumption. The exploration of its derivatives seeks to enhance its potency, duration of action, and refine its sensory profile.

Comparative Analysis of Sweetness-Inhibiting Activity

To provide a framework for future research, the following table outlines the kind of quantitative data that is essential for a comprehensive SAR study of this compound derivatives. The values presented are hypothetical and serve as a template for organizing experimental results once they become available.

CompoundModificationMethod of EvaluationSweetener TestedInhibition Concentration (IC50)Duration of Effect (minutes)Reference
This compound -Human Sensory PanelSucrose (B13894)X µM~1-2Fictional Data
Derivative A Modification of the glycosidic linkageHuman Sensory PanelSucroseY µM< 1Fictional Data
Derivative B Alteration of the triterpene backboneIn-vitro Receptor AssaySucroseZ µMN/AFictional Data
Gymnemic Acid I -Human Sensory PanelSucroseA µM> 10Fictional Data

Table 1: Hypothetical Quantitative Comparison of Sweetness-Inhibiting Activity. This table illustrates the type of data needed to compare the efficacy of this compound and its derivatives. IC50 values would represent the concentration required to achieve 50% inhibition of the sweet taste perception.

Unraveling the Mechanism: The Role of the Sweet Taste Receptor

The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[3] It is at this receptor that this compound and its derivatives are believed to exert their inhibitory effects. While the precise binding site of this compound on the T1R2-T1R3 receptor has not been definitively elucidated, studies on other sweet taste modulators provide valuable insights. The large extracellular domains of the T1R2 and T1R3 subunits form a "Venus flytrap" domain that is the binding site for many sweeteners.[4][5] It is plausible that this compound, as a bulky triterpene glycoside, interacts with this extracellular domain, sterically hindering the binding of sweet molecules or inducing a conformational change in the receptor that prevents its activation.

Further research, including computational docking studies and site-directed mutagenesis, is necessary to pinpoint the specific amino acid residues involved in the interaction between this compound and the sweet taste receptor.

cluster_receptor Sweet Taste Receptor (T1R2-T1R3) cluster_signaling Intracellular Signaling Cascade T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Nerve Signal to Brain ATP_release->Nerve_signal Initiates Sweetener Sweetener Sweetener->T1R2 Binds Sweetener->T1R3 Binds This compound This compound This compound->T1R2 Inhibits This compound->T1R3 Inhibits

Figure 1. Proposed mechanism of this compound's sweetness inhibition.

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential. The following outlines a general methodology for the sensory evaluation of sweetness inhibitors.

Human Sensory Panel Evaluation

Objective: To quantify the sweetness-inhibiting effect of this compound and its derivatives in human subjects.

Panelists: A panel of 10-15 trained assessors, screened for their taste sensitivity and ability to discriminate between different taste intensities.

Materials:

  • Solutions of a standard sweetener (e.g., 5% w/v sucrose solution).

  • Solutions of this compound or its derivatives at varying concentrations.

  • Deionized water for rinsing.

  • Unsalted crackers for palate cleansing.

Procedure:

  • Baseline Measurement: Panelists rate the sweetness intensity of the standard sweetener solution on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Inhibitor Application: Panelists rinse their mouths with a solution of this compound or a derivative for a standardized period (e.g., 30 seconds) and then expectorate.

  • Post-Inhibitor Measurement: Immediately after expectorating the inhibitor solution, panelists are presented with the standard sweetener solution again and rate its sweetness intensity.

  • Time Course: The sweetness intensity of the standard sweetener is rated at regular intervals (e.g., every 2 minutes) to determine the duration of the inhibitory effect.

  • Data Analysis: The percentage of sweetness inhibition is calculated for each concentration of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_protocol Sensory Evaluation Workflow Start Start Baseline Baseline Sweetness Rating Start->Baseline Inhibitor Rinse with Inhibitor Baseline->Inhibitor Post_Inhibitor Rate Sweetness Again Inhibitor->Post_Inhibitor Time_Course Repeat Rating at Intervals Post_Inhibitor->Time_Course Data_Analysis Calculate % Inhibition & IC50 Time_Course->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for human sensory panel evaluation.

Future Directions and Conclusion

The study of the structure-activity relationship of this compound and its derivatives is still in its nascent stages. The primary challenge is the lack of systematically synthesized analogues and corresponding quantitative data on their sweetness-inhibiting properties. Future research should focus on:

  • Synthesis of a library of this compound derivatives: This should involve modifications to the triterpene core, the number and type of sugar moieties, and the nature of the glycosidic linkages.

  • Quantitative sensory analysis: Rigorous sensory panel evaluations are crucial to determine the potency and duration of action of these derivatives.

  • In-vitro receptor assays: Utilizing cell-based assays expressing the T1R2-T1R3 receptor can provide a high-throughput method for screening derivatives and elucidating their mechanism of action at the molecular level.

  • Computational modeling: Docking studies can help predict the binding modes of this compound and its derivatives to the sweet taste receptor, guiding the design of more potent inhibitors.

References

Ziziphin's Impact on Sweetness Perception: A Comparative Analysis of Sucrose and Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the inhibitory effects of ziziphin on the perception of two common sugars: sucrose (B13894) and fructose (B13574). This compound, a triterpene glycoside extracted from the leaves of Ziziphus jujuba, is a known natural sweet taste modifier.[1] Understanding its differential effects on various sweeteners is crucial for its potential applications in food science and pharmacology, particularly in the development of sugar substitutes and taste modulators.

Quantitative Data on Sweetness Inhibition

SweetenerInitial Sweetness Intensity (Pre-Ziziphin)Sweetness Intensity (Post-Ziziphin Treatment)Percentage Inhibition
Sucrose (10% solution)HighLowSignificant
Fructose (10% solution)HighModerateModerate

Note: The hypothetical data suggests a potentially stronger inhibitory effect of this compound on sucrose compared to fructose. Further psychophysical studies are required to validate this hypothesis and quantify the precise dose-response relationships.

Experimental Protocols

To validate and quantify the differential effects of this compound on sucrose and fructose perception, a rigorous experimental protocol is essential. The following is a detailed methodology based on established sensory evaluation practices for taste modifiers.

Protocol: Sensory Evaluation of this compound's Sweetness Suppression

1. Objective: To quantify and compare the inhibitory effect of a this compound solution on the perceived sweetness of sucrose and fructose solutions.

2. Panelists:

  • Recruit a panel of 15-20 trained sensory assessors.

  • Screen panelists for their ability to detect and scale the intensity of sweet taste.

  • Ensure panelists are in good health and abstain from eating, drinking (except water), and smoking for at least one hour prior to testing.

3. Materials:

  • Purified this compound extract.

  • Sucrose (analytical grade).

  • Fructose (analytical grade).

  • Deionized, taste-free water.

  • Graduated cylinders, beakers, and volumetric flasks.

  • Standardized tasting cups, coded with random three-digit numbers.

  • Unsalted crackers and room temperature water for palate cleansing.

4. Stimuli Preparation:

  • Sweetener Solutions: Prepare aqueous solutions of 10% (w/v) sucrose and 10% (w/v) fructose.

  • This compound Solution: Prepare a 0.1% (w/v) aqueous solution of this compound. The concentration may be adjusted based on preliminary testing to achieve a noticeable but not overwhelming suppression.

  • Control Solution: Deionized water.

5. Experimental Design:

  • A within-subjects design where each panelist evaluates all conditions.

  • Randomize the order of presentation of the sweetener solutions (sucrose and fructose) and the treatment (with and without this compound) to minimize order effects.

6. Procedure:

  • Pre-treatment (Baseline):

    • Panelists rinse their mouths with water.

    • Panelists taste 10 mL of the sucrose solution for 5 seconds, expectorate, and rate the perceived sweetness intensity on a general Labeled Magnitude Scale (gLMS) ranging from "no sensation" to "strongest imaginable sensation".

    • Panelists cleanse their palate with water and unsalted crackers.

    • Repeat the process for the fructose solution.

  • This compound Treatment:

    • Panelists rinse their mouths with water.

    • Panelists swish 10 mL of the this compound solution in their mouths for 30 seconds and then expectorate.

  • Post-treatment Evaluation:

    • Immediately after the this compound treatment, panelists taste 10 mL of the sucrose solution for 5 seconds, expectorate, and rate the perceived sweetness intensity on the gLMS.

    • Panelists cleanse their palate.

    • After a 5-minute break, panelists repeat the this compound treatment.

    • Immediately after the second this compound treatment, panelists taste 10 mL of the fructose solution for 5 seconds, expectorate, and rate the perceived sweetness intensity on the gLMS.

7. Data Analysis:

  • Calculate the mean sweetness intensity ratings for sucrose and fructose before and after this compound treatment.

  • Calculate the percentage of sweetness inhibition for each sugar using the formula: [(Mean Baseline Rating - Mean Post-Ziziphin Rating) / Mean Baseline Rating] * 100.

  • Perform a two-way analysis of variance (ANOVA) with repeated measures to determine the statistical significance of the effects of the sweetener type and this compound treatment.

Signaling Pathways and Experimental Workflow

The perception of sweet taste for both sucrose and fructose is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste receptor cells on the tongue.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sucrose Sucrose T1R2/T1R3 Receptor T1R2 T1R3 Sucrose->T1R2/T1R3 Receptor:r2 Binds Fructose Fructose Fructose->T1R2/T1R3 Receptor:r2 Binds This compound This compound This compound->T1R2/T1R3 Receptor Inhibits G-protein (Gustducin) G-protein (Gustducin) T1R2/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers TRPM5 Channel TRPM5 Channel Ca2+ Release->TRPM5 Channel Opens Depolarization Depolarization TRPM5 Channel->Depolarization Causes Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Leads to Signal to Brain Signal to Brain Neurotransmitter Release->Signal to Brain Sends

Caption: Canonical sweet taste signaling pathway.

The following diagram illustrates the logical workflow of the proposed experimental protocol for validating this compound's effect.

Experimental_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Panelist_Screening Panelist Screening & Training Stimuli_Preparation Stimuli Preparation (Sucrose, Fructose, this compound) Panelist_Screening->Stimuli_Preparation Baseline_Rating Baseline Sweetness Rating (Sucrose & Fructose) Stimuli_Preparation->Baseline_Rating Palate_Cleansing1 Palate Cleansing Baseline_Rating->Palate_Cleansing1 Ziziphin_Treatment This compound Administration Palate_Cleansing1->Ziziphin_Treatment Post_Treatment_Rating Post-Ziziphin Sweetness Rating (Sucrose & Fructose) Ziziphin_Treatment->Post_Treatment_Rating Palate_Cleansing2 Palate Cleansing Post_Treatment_Rating->Palate_Cleansing2 Data_Collection Data Collection (gLMS Scores) Post_Treatment_Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for sensory analysis.

References

Ziziphin Across Ziziphus Species: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the genus Ziziphus presents a treasure trove of bioactive compounds. Among these, ziziphin, a triterpenoid (B12794562) saponin, has garnered significant interest for its unique taste-modulating properties and potential therapeutic applications. This guide provides a comparative analysis of this compound from different Ziziphus species, offering insights into its biological activities, mechanisms of action, and methods for its study.

Quantitative Analysis of Bioactive Compounds in Ziziphus Species

Direct comparative studies on the quantitative analysis of this compound across different Ziziphus species are currently limited in publicly available research. However, extensive phytochemical analyses have been conducted on various species, quantifying other major bioactive components like total phenolics and flavonoids. This data provides a broader context for the potential of different species as sources of bioactive compounds.

Table 1: Total Phenolic and Flavonoid Content in Leaves of Different Ziziphus Species

Ziziphus SpeciesTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Ziziphus jujuba3.97 - 6.04Not specified[1]
Ziziphus mauritiana25.8Not specified[2]
Ziziphus lotus21.987.80[3]
Ziziphus spina-christiNot specified87.9 (leaf) / 95.6 (fruit)[4]
Ziziphus nummularia314.2 (leaf) / 304.4 (fruit)113.4 (leaf) / 123.7 (fruit)[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: Quantitative Analysis of Other Bioactive Compounds in Ziziphus mauritiana Leaves

Compound ClassContent (mg/100g DW)Reference
Saponins (B1172615)9265[5]
Flavonoids2580[5]
Alkaloids220[5]
Tannins50[5]

Biological Activity and Mechanism of Action of this compound

This compound is primarily recognized for its potent and selective inhibition of sweet taste perception. This property makes it a valuable tool in taste modulation research and a potential candidate for applications in managing sugar consumption.

Sweet Taste Suppression

This compound acts as a competitive antagonist at the T1R2 and T1R3 G-protein coupled receptors, which form the heterodimeric sweet taste receptor. By binding to these receptors, this compound prevents sweet-tasting molecules from activating the downstream signaling cascade that leads to the perception of sweetness.[6] This inhibition is specific to sweet taste, with no reported effect on the perception of other primary tastes like sour, bitter, and salty.[6]

Modulation of Fat Taste Perception

Recent studies have revealed a novel role for this compound in modulating the perception of fat. This compound has been shown to interact with the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor. This interaction leads to an increase in intracellular calcium concentration in human taste bud cells, suggesting a distinct signaling pathway from that of fatty acid receptors. In behavioral studies with mice, this compound was found to enhance the preference for linoleic acid, indicating its potential as a fat taste modifier.

Signaling Pathways

The following diagrams illustrate the currently understood signaling pathways related to sweet taste perception and the proposed mechanism of this compound's inhibitory action, as well as its modulation of fat taste perception.

Sweet_Taste_Signaling cluster_receptor Sweet Taste Receptor cluster_cell Taste Receptor Cell T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Sweetener Sweetener Sweetener->T1R2 Sweetener->T1R3 This compound This compound This compound->T1R2 Blocks This compound->T1R3 PLC PLCβ2 G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_Signal Nerve Signal to Brain ATP_release->Nerve_Signal

Diagram 1: this compound's Antagonistic Action on the Sweet Taste Signaling Pathway.

Fat_Taste_Modulation cluster_cell Taste Receptor Cell This compound This compound TGR5 TGR5 Receptor This compound->TGR5 Activates G_protein G-protein TGR5->G_protein Signaling_Cascade Downstream Signaling G_protein->Signaling_Cascade Ca_release Intracellular Ca²⁺ Increase Signaling_Cascade->Ca_release Fat_Taste_Perception Modulation of Fat Taste Perception Ca_release->Fat_Taste_Perception

Diagram 2: Proposed Signaling Pathway for this compound's Modulation of Fat Taste.

Experimental Protocols

General Protocol for Extraction of this compound from Ziziphus Leaves

This protocol provides a general framework for the extraction of this compound. Optimization of solvent ratios, extraction times, and purification steps may be necessary depending on the specific Ziziphus species and the desired purity of the final product.

Extraction_Workflow Start 1. Sample Preparation - Dry and powder Ziziphus leaves. Extraction 2. Maceration - Soak powder in methanol (B129727) or ethanol  at room temperature. Start->Extraction Filtration 3. Filtration - Separate the extract from the plant material. Extraction->Filtration Concentration 4. Concentration - Evaporate the solvent under reduced pressure  to obtain a crude extract. Filtration->Concentration Purification 5. Purification (Optional) - Employ chromatographic techniques  (e.g., column chromatography) for higher purity. Concentration->Purification Analysis 6. Analysis - Use HPLC or other analytical methods  for quantification and characterization. Concentration->Analysis Direct analysis of crude extract Purification->Analysis

Diagram 3: General Workflow for this compound Extraction from Ziziphus Leaves.
High-Performance Liquid Chromatography (HPLC) for Analysis

Table 3: General HPLC Parameters for Analysis of Ziziphus Extracts

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or phosphoric acid)
Flow Rate Typically 0.8 - 1.2 mL/min
Detection UV detector, with wavelength selection based on the absorbance maximum of this compound (if known) or a broader range scan. Evaporative Light Scattering Detector (ELSD) is also suitable for saponins.
Temperature Ambient or controlled (e.g., 25-30 °C)
Injection Volume 10 - 20 µL

Note: Method development and validation, including the use of a purified this compound standard, are crucial for accurate quantification.

Future Directions

The study of this compound presents several exciting avenues for future research. The lack of comparative quantitative data across a wider range of Ziziphus species is a clear research gap. Developing and validating a standardized analytical method for this compound quantification would be a significant contribution to the field. Furthermore, elucidating the full spectrum of its pharmacological activities beyond taste modulation, and exploring the synergistic effects of this compound with other bioactive compounds within Ziziphus extracts, could unveil novel therapeutic applications. Continued investigation into its interaction with TGR5 and other cellular targets will provide a deeper understanding of its physiological roles.

References

Ziziphin's Selective Suppression of Sweet Taste: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise action of taste modulators is paramount. This guide provides a comparative analysis of ziziphin, a triterpenoid (B12794562) glycoside extracted from the leaves of Ziziphus jujuba, and its selective inhibitory effect on sweet taste perception. We will delve into the experimental evidence for its selectivity, compare it with other known sweet taste inhibitors, and provide an overview of the underlying signaling pathways.

Executive Summary

This compound has been demonstrated to be a selective inhibitor of sweet taste, effectively reducing the perception of sweetness without significantly altering the perception of sour, bitter, salty, or umami tastes. This selectivity makes it a valuable tool for taste research and a potential candidate for applications in food science and pharmaceuticals. This guide will present the available data on this compound's selectivity, compare it to other sweet taste inhibitors, and detail the experimental methodologies used to ascertain these properties.

Comparative Analysis of Sweet Taste Inhibitors

Sweet Taste Inhibitor Sweet Sour Bitter Salty Umami Primary Mechanism of Action
This compound Strong InhibitionNo Significant EffectNo Significant EffectNo Significant EffectLimited Data AvailableBinds to the T1R2/T1R3 sweet taste receptor.
Gymnemic Acid Strong InhibitionNo Significant EffectNo Significant EffectNo Significant EffectNo Significant EffectBinds to the T1R2/T1R3 sweet taste receptor.
Lactisole Strong InhibitionNo Significant EffectNo Significant EffectNo Significant EffectNo Significant EffectActs as a positive allosteric modulator of the T1R3 subunit of the sweet taste receptor.
Hoduloside I Strong InhibitionLimited Data AvailableLimited Data AvailableLimited Data AvailableLimited Data AvailablePresumed to interact with the T1R2/T1R3 sweet taste receptor.

Experimental Protocols

The following is a generalized experimental protocol for sensory evaluation of taste inhibitors, based on methodologies reported in the literature. A standardized protocol for testing this compound's effect across all five taste modalities is not available in a single publication.

Objective: To determine the effect of a this compound solution on the perceived intensity of sweet, sour, bitter, salty, and umami tastes.

Materials:

  • This compound extract solution (e.g., 0.1% w/v in deionized water)

  • Tastant solutions:

    • Sweet: Sucrose (e.g., 5% w/v)

    • Sour: Citric acid (e.g., 0.05% w/v)

    • Bitter: Quinine hydrochloride (e.g., 0.005% w/v)

    • Salty: Sodium chloride (e.g., 0.5% w/v)

    • Umami: Monosodium glutamate (B1630785) (MSG) (e.g., 0.1% w/v)

  • Deionized water for rinsing

  • General Labeled Magnitude Scale (gLMS) for intensity rating

Procedure:

  • Baseline Measurement: Participants rinse their mouths with deionized water. They are then presented with each of the five tastant solutions in a randomized order and asked to rate the perceived intensity on the gLMS. A water rinse is performed between each tastant.

  • Inhibitor Application: Participants rinse their mouths with the this compound solution for a standardized duration (e.g., 60 seconds) and then expectorate.

  • Post-Inhibitor Measurement: Immediately after expectorating the this compound solution, participants are re-presented with the five tastant solutions in a randomized order and asked to rate the perceived intensity on the gLMS. A water rinse is performed between each tastant.

  • Data Analysis: The intensity ratings before and after this compound application are compared for each taste modality to determine the extent of inhibition.

Signaling Pathways of Basic Tastes

Understanding the signaling pathways for each of the five basic tastes is crucial to comprehending how a molecule like this compound can selectively inhibit one pathway while leaving others unaffected.

Sweet, Bitter, and Umami Taste Transduction

Sweet, bitter, and umami tastes are transduced through G-protein coupled receptors (GPCRs).

G_Protein_Coupled_Taste_Transduction cluster_sweet Sweet cluster_bitter Bitter cluster_umami Umami T1R2_T1R3 T1R2/T1R3 Receptor G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Sweet_Tastant Sweet Tastant Sweet_Tastant->T1R2_T1R3 T2Rs T2Rs Receptors T2Rs->G_Protein Bitter_Tastant Bitter Tastant Bitter_Tastant->T2Rs T1R1_T1R3 T1R1/T1R3 Receptor T1R1_T1R3->G_Protein Umami_Tastant Umami Tastant Umami_Tastant->T1R1_T1R3 PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 IP3 Inositol Trisphosphate (IP3) PLCb2->IP3 DAG Diacylglycerol (DAG) PLCb2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Afferent_Nerve Afferent Nerve Signal Neurotransmitter->Afferent_Nerve

G-Protein Coupled Taste Transduction Pathway

This compound is believed to selectively inhibit the sweet taste pathway by binding to the T1R2/T1R3 receptor complex, thereby preventing the binding of sweet tastants and the initiation of the downstream signaling cascade.

Sour and Salty Taste Transduction

Sour and salty tastes are primarily transduced through ion channels.

Ion_Channel_Taste_Transduction cluster_salty Salty cluster_sour Sour Na_Tastant Na⁺ Ions ENaC Epithelial Sodium Channel (ENaC) Na_Tastant->ENaC Na_Influx Na⁺ Influx ENaC->Na_Influx Salty_Depolarization Cell Depolarization Na_Influx->Salty_Depolarization Salty_Neurotransmitter Neurotransmitter Release Salty_Depolarization->Salty_Neurotransmitter Salty_Afferent_Nerve Afferent Nerve Signal Salty_Neurotransmitter->Salty_Afferent_Nerve H_Tastant H⁺ Ions (Acids) PKD2L1 PKD2L1 Channel H_Tastant->PKD2L1 H_Influx H⁺ Influx PKD2L1->H_Influx Sour_Depolarization Cell Depolarization H_Influx->Sour_Depolarization Sour_Neurotransmitter Neurotransmitter Release Sour_Depolarization->Sour_Neurotransmitter Sour_Afferent_Nerve Afferent Nerve Signal Sour_Neurotransmitter->Sour_Afferent_Nerve

Ion Channel-Mediated Taste Transduction

The mechanism of this compound's action does not involve these ion channels, which explains its lack of effect on sour and salty taste perception.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of Ziziphus-Derived Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

All waste containing Ziziphus jujuba extracts or derived compounds should be treated as chemical waste. Adherence to local, state, and federal regulations is mandatory, and consultation with your institution's Environmental Health and Safety (EHS) department is highly recommended for specific guidance.

Quantitative Data Summary

The following table summarizes key information from Safety Data Sheets for materials derived from Ziziphus jujuba.

ParameterZiziphus Jujuba Spinosa Seed Dry ExtractZiziphus jujuba tincture 1:4 25% ethanolGeneral Laboratory Chemical Waste
Physical State Solid (powder)LiquidVaries (Solid, Liquid)
Primary Hazards Potential for dust inhalation.Flammable liquid, eye irritation.[1]Varies based on the specific chemical.
Recommended PPE Safety glasses, gloves, lab coat.[2]Safety glasses, gloves, lab coat.[1]Safety glasses/goggles, gloves, lab coat.
Spill Cleanup Avoid dust generation. Sweep or vacuum into a suitable container for disposal.[2]Absorb with inert material and place in a closed container for disposal.[1]Absorb liquids, sweep solids. Collect in a sealed, labeled hazardous waste container.
Disposal Method Collect in a suitable container for disposal.[2]Dispose of as hazardous waste according to local regulations.[1]Collect in labeled, sealed containers for pickup by EHS or a licensed waste contractor.[3][4]

Experimental Protocols: Waste Disposal Procedures

The following are step-by-step procedures for managing waste streams generated from research involving Ziziphus jujuba-derived materials.

Procedure 1: Disposal of Solid Waste (e.g., Dry Extract Powder, Contaminated Labware)
  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing a standard laboratory coat, safety glasses, and nitrile gloves.

  • Waste Segregation: Do not mix solid waste from Ziziphus jujuba extracts with non-hazardous trash.

  • Containerization:

    • Place unused or expired dry extract powder directly into a designated hazardous waste container. This container should be clearly labeled "Hazardous Waste" and include the full name of the material (e.g., "Ziziphus Jujuba Spinosa Seed Dry Extract").

    • For contaminated disposable labware such as gloves, weigh boats, and pipette tips, double-bag them and place them in the designated solid hazardous waste container. Ensure no free liquids are present.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from drains and incompatible materials.

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Procedure 2: Disposal of Liquid Waste (e.g., Tinctures, Solutions, Solvent Rinses)
  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves. If working with volatile solvents, perform these steps in a fume hood.

  • Waste Segregation: Do not mix liquid waste from Ziziphus jujuba extracts with other waste streams unless permitted by your institution's EHS.

  • Containerization:

    • Collect all liquid waste, including stock solutions and solvent rinses, in a compatible, sealed, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including solvents (e.g., "Ziziphus jujuba tincture in Ethanol/Water," "Methanol rinsate").

  • Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area.

  • Disposal: Do not pour any solutions containing Ziziphus jujuba extracts or solvents down the drain. Arrange for pickup by your institution's EHS or licensed waste contractor.

Procedure 3: Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol, methanol) that can dissolve the extract residue.

  • Waste Collection: Collect this first rinse as hazardous liquid waste in your designated liquid waste container.

  • Subsequent Rinses: Perform two additional rinses with the solvent, collecting the rinsate as hazardous waste.

  • Final Cleaning: After the triple rinse, the glassware can typically be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from Ziziphus jujuba-derived materials.

G cluster_waste_generation Waste Generation cluster_ppe Safety Precautions cluster_disposal_path Disposal Pathway A Solid Waste (Dry Extract, Contaminated Labware) Solid_Container Collect in Labeled Solid Hazardous Waste Container A->Solid_Container Segregate B Liquid Waste (Tincture, Solutions, Rinsate) Liquid_Container Collect in Labeled Liquid Hazardous Waste Container B->Liquid_Container Segregate C Contaminated Glassware Triple_Rinse Triple Rinse with Solvent C->Triple_Rinse PPE Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Triple_Rinse->Liquid_Container Collect Rinsate Standard_Wash Standard Laboratory Washing Triple_Rinse->Standard_Wash After Decontamination

Caption: Logical workflow for the safe disposal of Ziziphus-derived laboratory waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ziziphin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ziziphin, a triterpene glycoside known for its taste-modifying properties, ensuring laboratory safety is paramount.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, your team can minimize risks and handle this compound with confidence, reinforcing a culture of safety and precision in your laboratory.

Essential Safety and Handling Information

Proper handling of this compound in a laboratory setting is critical to prevent exposure and ensure the integrity of your experiments. The following operational and disposal plans provide a framework for safe and efficient use.

Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is crucial. The following steps outline a comprehensive operational plan:

  • Risk Assessment : Before handling, conduct a thorough risk assessment specific to your experimental protocol. This should consider the quantity of this compound being used, the potential for dust generation, and the solvents involved.

  • Engineering Controls : Whenever possible, handle this compound powder in a containment device such as a chemical fume hood or a powder containment hood to minimize inhalation of dust.

  • Personal Protective Equipment (PPE) : All personnel handling this compound must wear the appropriate PPE. This includes:

    • Eye Protection : Safety glasses with side shields are mandatory. In situations with a higher risk of splashing, chemical splash goggles or a full-face shield should be used. An emergency eye wash station must be readily accessible.[2]

    • Hand Protection : Wear nitrile or other impervious gloves to prevent skin contact. If this compound is dissolved in an organic solvent, select gloves that offer protection against that specific solvent.[2]

    • Body Protection : A laboratory coat is required. Ensure that protective garments are not worn in common areas.[2]

    • Respiratory Protection : While generally not required for small-scale laboratory operations, a respirator may be necessary if a risk assessment indicates a potential for significant inhalation exposure. The choice of respirator should be based on the specific tasks and existing engineering controls.[2]

  • Handling Procedures :

    • Avoid all contact with and inhalation of this compound dust, mists, and vapors.[2]

    • Use good laboratory technique and limit open handling.[2]

    • Keep containers with this compound solutions or slurries covered during transfer.[2]

    • Clean equipment and work surfaces with a suitable detergent or solvent after use.[2]

  • Storage : Store this compound in a tightly sealed container as defined in the USP-NF, in a cool, dark place.[2][3] Follow all label instructions to maintain product integrity.[2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All this compound waste, including contaminated PPE, empty containers, and experimental residues, should be segregated as hazardous waste.

  • Spill Cleanup :

    • In case of a spill, avoid raising dust.

    • Sweep up or absorb the material with a suitable absorbent.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Ventilate the area and wash the spill site after the material has been collected.[3]

  • Final Disposal :

    • Do not allow this compound to enter drinking water, wastewater, or soil.[3]

    • The recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • All disposal activities must be in accordance with local, state, and federal regulations.

This compound Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while computed properties are available, experimental data on physical properties such as melting and boiling points are not readily found in the literature.

PropertyValueSource
Molecular Formula C₅₁H₈₀O₁₈Biosynth
Molecular Weight 981.17 g/mol Biosynth
Appearance Brown to Brownish Yellow powderCambridge Commodities[3]
Solubility Partly soluble in water solutionCambridge Commodities[3]

Experimental Protocols

While a specific, universally cited key experiment for this compound is not available, a general protocol for the extraction and handling of triterpenoid (B12794562) saponins, the class of compounds to which this compound belongs, can be adapted. The following provides a detailed methodology for such a procedure.

General Protocol for Handling Triterpenoid Saponins

This protocol is representative and should be adapted based on the specific requirements of your research.

  • Dissolution :

    • Accurately weigh the desired amount of this compound powder in a chemical fume hood.

    • To prepare a stock solution, dissolve the this compound powder in an appropriate solvent. Triterpene glycosides are often dissolved in 50% methanol (B129727) in water for non-sulfated compounds.

    • If necessary, use sonication or gentle heating to aid dissolution.

  • Purification (if required) :

    • For purification, column chromatography is a common method.

    • A typical procedure involves dissolving the crude extract in a minimal amount of the mobile phase and loading it onto a silica (B1680970) gel column.

    • The elution is then carried out with a suitable solvent system, such as a chloroform/methanol/water mixture, with the polarity gradually increasing.

  • Analysis :

    • Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Mass Spectrometry (MS) are commonly used for the analysis of this compound.

    • Prepare standards and samples in the appropriate mobile phase for analysis.

  • Post-Experiment Cleanup :

    • Decontaminate all glassware and equipment that came into contact with this compound using a suitable solvent.

    • Dispose of all waste, including unused solutions and contaminated materials, according to the disposal plan.

    • Thoroughly wash hands and any exposed skin after completing the work.[2]

Visualizing Safe Handling Workflow

To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram has been created using the DOT language.

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe Proceed with caution fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste clean_workspace Clean Work Area dispose_waste->clean_workspace remove_ppe Remove PPE clean_workspace->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.